Technical Documentation Center

5-(2-phenylethyl)-2-Thiazolamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-phenylethyl)-2-Thiazolamine
  • CAS: 100988-28-1

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 5-(2-phenylethyl)-2-Thiazolamine: A Technical Guide for Preclinical Research

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have demonstrated significant potential in therapeutic areas including oncology, inflammation, and infectious diseases.[1][2][3][4][5] The versatility of the 2-aminothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and target specificity. The introduction of a phenylethyl group at the 5-position of the thiazole ring in 5-(2-phenylethyl)-2-Thiazolamine suggests a potential for interaction with hydrophobic pockets within biological targets, a common feature of ATP-binding sites in protein kinases.

This technical guide provides an in-depth exploration of the putative in vitro mechanism of action of 5-(2-phenylethyl)-2-Thiazolamine, hypothesizing its role as a protein kinase inhibitor. We will delve into the experimental workflows and methodologies required to elucidate its molecular target and characterize its inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic agents.

Hypothesized Mechanism of Action: Inhibition of a Protein Kinase Signaling Pathway

Given the prevalence of 2-aminothiazole-based kinase inhibitors, we postulate that 5-(2-phenylethyl)-2-Thiazolamine exerts its biological effects through the inhibition of a key protein kinase involved in cellular signaling. For the purpose of this guide, we will focus on a hypothetical interaction with a representative tyrosine kinase, such as a member of the Src family, which are frequently implicated in cancer and inflammatory diseases.

The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition would disrupt the signaling cascade, leading to a measurable cellular response, such as decreased cell proliferation or reduced production of inflammatory mediators.

hypothesized_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) pSubstrate->Cellular_Response Signal Transduction Compound 5-(2-phenylethyl)- 2-Thiazolamine Compound->Kinase Inhibition

Caption: Hypothesized signaling pathway and point of intervention for 5-(2-phenylethyl)-2-Thiazolamine.

Experimental Workflow for Mechanistic Elucidation

A systematic in vitro approach is essential to validate the hypothesized mechanism of action. The following experimental workflow outlines the key stages of investigation, from initial target identification to detailed characterization of the inhibitory activity.

experimental_workflow Start Target_ID Target Identification (Kinase Screening) Start->Target_ID Biochemical_Assay Biochemical Characterization (IC50 Determination) Target_ID->Biochemical_Assay Enzyme_Kinetics Enzyme Kinetics (Mode of Inhibition) Biochemical_Assay->Enzyme_Kinetics Cell_Based_Assay Cell-Based Functional Assay (Cellular Potency) Biochemical_Assay->Cell_Based_Assay End Enzyme_Kinetics->End Cell_Based_Assay->End

Caption: A stepwise experimental workflow for characterizing the in vitro mechanism of action.

Detailed Experimental Protocols

Target Identification: Broad-Spectrum Kinase Screening

Rationale: To identify potential kinase targets of 5-(2-phenylethyl)-2-Thiazolamine, a broad-spectrum kinase panel screen is the initial and most crucial step. This will provide a landscape of the compound's selectivity and identify high-affinity targets for further investigation.

Methodology:

  • Compound Preparation: Prepare a stock solution of 5-(2-phenylethyl)-2-Thiazolamine in 100% DMSO at a concentration of 10 mM.

  • Kinase Panel: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that offers a diverse range of human kinases (e.g., >400 kinases).

  • Assay Conditions: The compound is typically screened at a single concentration (e.g., 1 or 10 µM) in duplicate. The assay format is often a radiometric (e.g., ³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a specific substrate.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (e.g., a known inhibitor for that kinase) and a negative control (DMSO vehicle). A "hit" is typically defined as a kinase exhibiting >50% inhibition at the screening concentration.

Biochemical Characterization: IC50 Determination

Rationale: Once a primary kinase target is identified, the next step is to determine the half-maximal inhibitory concentration (IC50) of the compound against that specific kinase. This provides a quantitative measure of the compound's potency.

Methodology:

  • Reagents:

    • Recombinant human kinase (the identified "hit").

    • Specific peptide substrate for the kinase.

    • ATP.

    • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • Procedure:

    • Prepare a serial dilution of 5-(2-phenylethyl)-2-Thiazolamine in assay buffer, typically ranging from 100 µM to 1 pM.

    • In a 384-well plate, add the kinase and the compound dilutions and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response is reduced by half.
Enzyme Kinetics: Elucidating the Mode of Inhibition

Rationale: To understand how 5-(2-phenylethyl)-2-Thiazolamine inhibits the target kinase, it is essential to determine its mode of inhibition with respect to ATP. This will reveal whether the compound is competitive, non-competitive, or uncompetitive.

Methodology:

  • Assay Setup: Perform the kinase assay as described for IC50 determination, but with a matrix of varying concentrations of both the inhibitor and ATP.

  • Data Collection: Measure the initial reaction velocities at each combination of inhibitor and ATP concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) or a Michaelis-Menten plot. The pattern of the lines at different inhibitor concentrations will indicate the mode of inhibition.

Mode of Inhibition Effect on Vmax Effect on Km
Competitive No changeIncreases
Non-competitive DecreasesNo change
Uncompetitive DecreasesDecreases
Cell-Based Functional Assay: Determining Cellular Potency

Rationale: While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.

Methodology:

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a measurable downstream signaling event (e.g., phosphorylation of a specific substrate).

  • Assay Principle:

    • Western Blotting: Treat cells with varying concentrations of the compound, lyse the cells, and perform a Western blot to detect the phosphorylation status of a known downstream substrate of the target kinase.

    • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of the compound to the target protein in cells by measuring the increased thermal stability of the protein-ligand complex.

    • Proliferation/Viability Assay: If the target kinase is involved in cell proliferation, a standard MTT or CellTiter-Glo® assay can be used to measure the effect of the compound on cell viability.

  • Procedure (Western Blot Example):

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 5-(2-phenylethyl)-2-Thiazolamine for a specific duration (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated substrate and the total protein (as a loading control).

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the cellular IC50.

Conclusion and Future Directions

This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of 5-(2-phenylethyl)-2-Thiazolamine, based on the hypothesis that it functions as a protein kinase inhibitor. The successful execution of these experiments will not only identify its molecular target but also provide a detailed characterization of its inhibitory properties. Positive outcomes from these in vitro studies would warrant further investigation into the compound's ADME/Tox properties and its efficacy in in vivo models of relevant diseases. The modular nature of the 2-aminothiazole scaffold also presents opportunities for further structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. (2004). Chemical & Pharmaceutical Bulletin. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Molecules. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2020). Archiv der Pharmazie. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2022). Molecules. [Link]

  • 5-(2-phenylethyl)-1,3-thiazol-2-amine — Chemical Substance Information. NextSDS. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). Archiv der Pharmazie. [Link]

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (2015). MedChemComm. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2022). Future Medicinal Chemistry. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2015). ISRN Organic Chemistry. [Link]

Sources

Exploratory

A Technical Guide to the Preclinical Pharmacokinetic Profiling of 5-(2-phenylethyl)-2-Thiazolamine

Prepared by: Gemini, Senior Application Scientist Executive Summary The journey of a novel chemical entity from the laboratory to clinical application is a multi-stage process where a comprehensive understanding of its p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from the laboratory to clinical application is a multi-stage process where a comprehensive understanding of its pharmacokinetic profile is paramount. This guide provides an in-depth technical framework for conducting preclinical pharmacokinetic (PK) studies of 5-(2-phenylethyl)-2-Thiazolamine, a representative thiazole-containing compound. As drug development professionals, our objective is to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate to ensure its safety and efficacy.[1][2] This document outlines the strategic design of animal studies, detailed protocols for sample collection and bioanalysis, and the methodologies for data interpretation, all grounded in scientific integrity and regulatory expectations.

The Strategic Imperative of Pharmacokinetic Profiling

Thiazole and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[3][4] Before a compound like 5-(2-phenylethyl)-2-Thiazolamine can be considered for human trials, its behavior within a biological system must be thoroughly characterized.[1] PK studies provide critical data that inform dosage, administration routes, and potential therapeutic applications.[5] The primary goal is to bridge the gap between in vitro activity and in vivo efficacy by understanding the time course of the drug's concentration in the body.[1][6]

Designing a Robust Preclinical Pharmacokinetic Study

A well-designed study is the foundation of reliable PK data. There is no one-size-fits-all approach; instead, the study must be tailored to the specific investigational agent and its proposed clinical use.[7]

Rationale for Animal Model Selection

The choice of animal species is a critical decision that requires careful consideration of biological relevance, regulatory requirements, and ethics.[5]

  • Biological & Metabolic Similarity: The chosen species should, as closely as possible, mimic human physiology and metabolic pathways to allow for meaningful extrapolation of data.[5] For a novel thiazole derivative, initial studies often utilize rodents (mice or rats) due to their well-characterized genetics, ease of handling, and cost-effectiveness.[5]

  • Regulatory Expectations: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for preclinical studies.[2][7] While rodents are common for initial screens, a second, non-rodent species (e.g., beagle dogs or mini-pigs) may be required for later-stage toxicology studies to provide a more comprehensive safety profile.[1][5]

  • Ethical Considerations: All animal studies must adhere to strict ethical guidelines, aiming to minimize the number of animals used while maximizing the data obtained.

Dose Formulation and Route of Administration

The formulation and route of administration significantly impact a drug's absorption and bioavailability.[1]

  • Intravenous (IV) Administration: An IV bolus is often the first step to determine fundamental PK parameters like clearance (CL) and volume of distribution (Vd) in the absence of an absorption phase.[8]

  • Oral (PO) Administration: As most drugs are intended for oral delivery, this route is crucial for assessing oral bioavailability (F), maximum concentration (Cmax), and time to reach maximum concentration (Tmax).[9] The vehicle used for oral gavage must be inert and capable of solubilizing the compound without affecting its absorption.

The In-Life Phase: Precision in Biological Sampling

The accuracy of PK data is directly dependent on the meticulous collection of biological samples at predefined time points.

Detailed Protocol: Serial Blood Sampling in Rodents
  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Pre-dose Sample: Collect a blank blood sample (Time 0) before drug administration.

  • Drug Administration: Administer 5-(2-phenylethyl)-2-Thiazolamine via the chosen route (IV or PO) at the predetermined dose.

  • Timed Blood Collection: Collect approximately 100-150 µL of blood at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site, such as the saphenous vein.

  • Sample Processing: Immediately transfer the blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

Bioanalytical Method: The Core of Data Integrity

The quantification of 5-(2-phenylethyl)-2-Thiazolamine in plasma requires a highly selective, sensitive, and validated bioanalytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[10]

Workflow for LC-MS/MS Method Development

Bioanalytical_Method_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Start Plasma Sample (with Internal Standard) Prep Protein Precipitation / LLE / SPE Start->Prep Supernatant Collect Supernatant Prep->Supernatant Evap Evaporate & Reconstitute Supernatant->Evap Inject Inject into LC-MS/MS Evap->Inject Chrom Chromatographic Separation (e.g., C18 column) Inject->Chrom MS Mass Spectrometric Detection (MRM Mode) Chrom->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify End End Quantify->End Final Concentration Data

Caption: Workflow for LC-MS/MS Bioanalysis.

Rigorous Method Validation

Before analyzing study samples, the bioanalytical method must be fully validated according to FDA or ICH M10 guidelines.[10][11][12] This ensures the reliability and reproducibility of the data.[10]

Key Validation Parameters:

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix.[12]

  • Accuracy and Precision: Accuracy measures how close the determined value is to the true value, while precision measures the reproducibility of the results.[10][12]

  • Calibration Curve: A series of standards used to determine the relationship between instrument response and analyte concentration.[12]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[13]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[10][12]

Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[9][14][15] NCA provides a direct summary of the drug's exposure over time without assuming a specific physiological model.[8][9]

Key Pharmacokinetic Parameters (NCA)
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.[8][9]
Tmax Time to reach CmaxProvides information on the rate of absorption.[8][9]
AUC Area Under the concentration-time CurveRepresents the total drug exposure over time.[9][14]
t1/2 Elimination Half-lifeThe time required for the plasma concentration to decrease by half; determines dosing intervals.[9]
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of drug elimination.[9][14]
Vd Volume of DistributionAn apparent volume into which the drug distributes in the body.
F (%) BioavailabilityThe fraction of an orally administered dose that reaches systemic circulation.
Interpreting the Data

The calculated PK parameters provide a comprehensive picture of the drug's behavior. For instance, a high oral bioavailability suggests good absorption from the gastrointestinal tract. A long half-life might indicate less frequent dosing is required. These parameters are crucial for predicting human pharmacokinetics and designing first-in-human clinical trials.[16]

Unraveling the Metabolic Fate

Understanding how a drug is metabolized is critical for assessing its safety and potential for drug-drug interactions.[17] Thiazole-containing compounds can undergo various biotransformations.[18][19]

Strategies for Metabolite Identification
  • In Vitro Studies: Incubating 5-(2-phenylethyl)-2-Thiazolamine with liver microsomes from different species (including human) can provide an initial look at potential metabolic pathways.[20][21]

  • In Vivo Studies: Analysis of plasma, urine, and feces from the animal PK study using high-resolution mass spectrometry can identify the metabolites formed in a living system.[17][22]

Potential Metabolic Pathways for Thiazole Derivatives

Drugs containing a thiazole ring can be metabolized through several pathways, including S-oxidation, epoxidation of the thiazole ring, and subsequent ring-opening.[18][20] Hydroxylation of the phenylethyl side chain is also a likely metabolic route.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent 5-(2-phenylethyl)-2-Thiazolamine M1 S-Oxidation Parent->M1 M2 Ring Epoxidation Parent->M2 M3 Side-chain Hydroxylation Parent->M3 Excretion Excretion M1->Excretion Excretion M_RingOpened M_RingOpened M2->M_RingOpened Ring Opening M4 Glucuronidation M3->M4 M5 Sulfation M3->M5 M4->Excretion Excretion M5->Excretion Excretion M_RingOpened->Excretion Excretion

Caption: Potential Metabolic Pathways.

Integrated Data Synthesis and Reporting

The culmination of the pharmacokinetic profiling is a comprehensive report that synthesizes all findings. This report should include detailed descriptions of the study design, the validated bioanalytical method, the calculated PK parameters with statistical analysis, and a discussion of the metabolic profile. This document serves as a cornerstone for regulatory submissions, such as an Investigational New Drug (IND) application, and guides the future clinical development of 5-(2-phenylethyl)-2-Thiazolamine.[2][23]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Zhang, D., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Patsnap Synapse. (2025). How to select the right animal species for TK/PK studies?. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • JoVE. (2025). Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. [Link]

  • Rustemi, Z., et al. (n.d.). The Role of Animal Models in Pharmacokinetic. KNOWLEDGE – International Journal. [Link]

  • Patsnap Synapse. (2025). How do I interpret non-compartmental analysis (NCA) results?. [Link]

  • Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents. [Link]

  • Prisys Biotech. (2026). PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. [Link]

  • Allay, A. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Veristat. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Comparative pharmacokinetics lectures. (2017). Lecture 11.1: NCA. [Link]

  • Guo, J., et al. (2013). An Integrated Strategy for in Vivo Metabolite Profiling Using High-Resolution Mass Spectrometry Based Data Processing Techniques. Analytica Chimica Acta. [Link]

  • Wicha, S. G., et al. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. [Link]

  • Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica. [Link]

  • Kumar, S., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. [Link]

  • Al-Ostoot, F. H., et al. (2022). Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Olsen, B. A., & Ekeberg, D. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Chatfield, D. H., & Hunter, W. H. (1973). The metabolism of acetamidothiazoles in the rat. 2-acetamido-4-chloromethylthiazole. The Biochemical Journal. [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Kumar, S., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. [Link]

  • Senturk, M., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • Senturk, M., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • Wikipedia. (n.d.). Thiamine. [Link]

  • Hadda, T. B., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]

  • Li, J., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Profiling Services. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

  • The Weinberg Group. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]

  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics Guidance for Industry. [Link]

Sources

Foundational

Biological activity of 5-(2-phenylethyl)-2-Thiazolamine derivatives

An In-Depth Technical Guide on the Biological Activity of 5-(2-phenylethyl)-2-Thiazolamine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminothiazole scaffold is a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Activity of 5-(2-phenylethyl)-2-Thiazolamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. Strategic modifications of this core structure have led to the development of potent therapeutic agents. This technical guide delves into the biological potential of a specific subclass: 5-(2-phenylethyl)-2-thiazolamine derivatives. While direct literature on this exact substitution is emerging, this guide synthesizes data from closely related 5-substituted 2-aminothiazoles to provide a predictive framework for the biological activities and mechanisms of action of the title compounds. We will explore the critical role of the 5-position in modulating anticancer and antimicrobial properties, supported by established experimental protocols and structure-activity relationship (SAR) insights.

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This structural motif is found in a variety of natural and synthetic compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Its versatility and amenability to chemical modification have made it a "privileged scaffold" in the design of novel therapeutic agents.

The biological activity of 2-aminothiazole derivatives can be significantly influenced by the nature and position of substituents on the thiazole ring. The 5-position, in particular, has been identified as a key site for modification to enhance potency and selectivity.[1]

The Significance of the 5-Position: A Locus of Bioactivity Modulation

Structure-activity relationship (SAR) studies have consistently demonstrated that substituents at the 5-position of the 2-aminothiazole ring play a pivotal role in determining the compound's biological profile. The introduction of various functional groups at this position can alter the molecule's steric, electronic, and lipophilic properties, thereby influencing its interaction with biological targets.[1]

For instance, the introduction of an arylazo group at the 5-position has been shown to dramatically enhance antimicrobial and antifungal activities.[1] Similarly, the presence of a bromo or carboxamide group at this position can confer significant cytotoxic activity against various cancer cell lines.[1] The nature of the substituent at the 5-position can be tailored to optimize activity against specific targets.

The 5-(2-phenylethyl) substituent introduces a flexible, lipophilic side chain. This feature can potentially enhance membrane permeability and interactions with hydrophobic pockets in target proteins, suggesting a promising avenue for the development of potent bioactive molecules.

Anticipated Biological Activities of 5-(2-phenylethyl)-2-Thiazolamine Derivatives

Based on the established activities of other 5-substituted 2-aminothiazoles, derivatives bearing a 5-(2-phenylethyl) group are anticipated to exhibit significant biological activities, primarily in the realms of anticancer and antimicrobial chemotherapy.

Anticancer Potential

2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[3] The proposed anticancer mechanisms for 5-(2-phenylethyl)-2-thiazolamine derivatives are likely to involve the induction of apoptosis and cell cycle arrest, common pathways modulated by this class of compounds.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins, such as the Bcl-2 family. It is hypothesized that 5-(2-phenylethyl)-2-thiazolamine derivatives could down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Compound 5-(2-phenylethyl)- 2-Thiazolamine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by 5-(2-phenylethyl)-2-thiazolamine derivatives.

Antimicrobial Activity

The 2-aminothiazole scaffold is a component of several clinically used antimicrobial agents. The introduction of a lipophilic phenylethyl group at the 5-position is expected to enhance the antimicrobial properties of the parent scaffold.

Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis

A plausible mechanism for the antibacterial action of these derivatives is the inhibition of essential enzymes involved in bacterial cell wall biosynthesis. For instance, MurB, an enzyme crucial for peptidoglycan synthesis, is a known target of some antimicrobial agents. Inhibition of this enzyme would lead to a compromised cell wall and subsequent bacterial cell death.

Compound 5-(2-phenylethyl)- 2-Thiazolamine Derivative MurB MurB Enzyme Compound->MurB Inhibition Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis

Caption: Proposed mechanism of antibacterial action via MurB enzyme inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 5-(2-phenylethyl)-2-thiazolamine derivatives.

Synthesis of 5-(2-phenylethyl)-2-Thiazolamine Derivatives

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of 2-aminothiazole derivatives.[4]

Step-by-Step Methodology:

  • Bromination of the Ketone: Start with 4-phenyl-2-butanone. React it with a brominating agent, such as bromine in methanol or N-bromosuccinimide (NBS) in carbon tetrachloride, to yield 1-bromo-4-phenyl-2-butanone.

  • Cyclocondensation: React the resulting α-bromoketone with thiourea in a suitable solvent like ethanol.

  • Reflux: Heat the reaction mixture under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is typically poured into water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

cluster_0 Hantzsch Thiazole Synthesis Ketone 4-phenyl-2-butanone Bromoketone 1-bromo-4-phenyl-2-butanone Ketone->Bromoketone Bromination Thiourea Thiourea Product 5-(2-phenylethyl)-2-thiazolamine Thiourea->Product Cyclocondensation Bromoketone->Product Cyclocondensation

Caption: Synthetic workflow for 5-(2-phenylethyl)-2-thiazolamine.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-(2-phenylethyl)-2-thiazolamine derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[1]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform serial dilutions of the 5-(2-phenylethyl)-2-thiazolamine derivative in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Data Presentation

The following table provides a hypothetical representation of the type of data that would be generated from the biological evaluation of 5-(2-phenylethyl)-2-thiazolamine derivatives, based on the activities of related compounds.

Table 1: Anticipated Biological Activity of 5-(2-phenylethyl)-2-Thiazolamine Derivatives

Biological ActivityTest Organism/Cell LineMetricExpected Value Range
AnticancerHeLa (Cervical Cancer)IC501-20 µM
AnticancerA549 (Lung Cancer)IC505-50 µM
AntibacterialStaphylococcus aureusMIC10-100 µg/mL
AntibacterialEscherichia coliMIC25-200 µg/mL

Conclusion

While the direct exploration of 5-(2-phenylethyl)-2-thiazolamine derivatives is an area ripe for investigation, the extensive body of research on related 5-substituted 2-aminothiazoles provides a strong foundation for predicting their biological potential. The presence of the phenylethyl group at the 5-position is likely to confer significant anticancer and antimicrobial activities, driven by mechanisms such as apoptosis induction and inhibition of essential microbial enzymes. The experimental protocols outlined in this guide offer a robust framework for the synthesis and systematic evaluation of these promising compounds, paving the way for the development of novel therapeutic agents.

References

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. [Link]

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents - ResearchGate. [Link]

  • Efficient synthesis of 5-(2-hydroxyethyl)-2-phenylimino- 1,3-thiazolidin-4-ones and 5-(2-hydroxyethyl)-2-phenylamino-4,5-dihydro-1,3-thiazol-4-ones | Request PDF - ResearchGate. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

  • Aminothiazoles as Potent and Selective Sirt2 Inhibitors: A Structure–Activity Relationship Study - ACS Publications. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE 2 Production in Cells - PMC. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. [Link]

  • 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. [Link]

  • Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]

  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - Semantic Scholar. [Link]

  • Discovery of 2Aminothiazole Derivatives as Antitumor Agents | Request PDF. [Link]

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. [Link]

  • Thiazines derivatives treated as potential antimicrobial agents - Scholars Research Library. [Link]

Sources

Exploratory

Unlocking GPCR Pharmacology: Receptor Binding Affinity Studies of 5-(2-phenylethyl)-2-Thiazolamine

Executive Summary The 2-aminothiazole scaffold has emerged as a highly versatile and privileged pharmacophore in neuropharmacology, particularly for targeting G protein-coupled receptors (GPCRs)[1]. Within this chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold has emerged as a highly versatile and privileged pharmacophore in neuropharmacology, particularly for targeting G protein-coupled receptors (GPCRs)[1]. Within this chemical space, 5-(2-phenylethyl)-2-Thiazolamine (CAS 100988-28-1) presents a unique structural profile. As a Senior Application Scientist, I approach this compound not merely as a chemical structure, but as a mechanistic tool. The 2-amino group acts as a critical hydrogen bond donor/acceptor, while the phenylethyl tail extends into deep hydrophobic sub-pockets. This dual-action geometry makes it a prime candidate for modulating the Adenosine A2A receptor (A2AR) and the Trace Amine-Associated Receptor 1 (TAAR1)—targets of immense interest for neurodegenerative and psychiatric disorders.

This whitepaper outlines the rigorous, self-validating biophysical and biochemical workflows required to accurately profile the binding affinity ( Ki​ ) and kinetic parameters ( kon​ , koff​ ) of 5-(2-phenylethyl)-2-Thiazolamine.

Mechanistic Rationale & Target Landscape

In GPCR drug discovery, understanding the causality of binding is as important as the affinity itself.

  • At the Adenosine A2A Receptor: The 2-aminothiazole core mimics the purine ring of endogenous adenosine, engaging the highly conserved Asn253 residue in transmembrane helix 6 (TM6) via hydrogen bonding[2]. The phenylethyl group drives subtype selectivity (favoring A2A over A1) by occupying a non-conserved extracellular vestibule.

  • At TAAR1: The phenylethyl moiety structurally mimics endogenous trace amines (e.g., β -phenylethylamine), allowing it to anchor into the orthosteric binding site, triggering a conformational shift that activates Gαs​ signaling cascades[3].

G Ligand 5-(2-phenylethyl)-2-Thiazolamine Receptor GPCR (A2A / TAAR1) Ligand->Receptor Orthosteric Binding GProtein Gs Protein Activation (Gαs-GTP) Receptor->GProtein Conformational Change AC Adenylyl Cyclase (AC) GProtein->AC Allosteric Activation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Regulatory Subunit Binding Response Cellular Response (Neuromodulation) PKA->Response Phosphorylation Cascade

GPCR signaling cascade activated by 5-(2-phenylethyl)-2-Thiazolamine binding.

Orthogonal Assay Design: The Self-Validating System

To establish absolute trustworthiness in our pharmacological profiling, we employ an orthogonal testing matrix. Equilibrium thermodynamics (Radioligand Binding) dictate how much drug is required to occupy the receptor, while real-time kinetics (Surface Plasmon Resonance) dictate how long the drug stays bound (residence time).

Protocol 1: Radioligand Competition Binding Assay

Radioligand binding remains the gold standard for determining the inhibition constant ( Ki​ ) of a novel ligand[4]. This protocol utilizes [3H] ZM241385, a well-characterized A2AR antagonist, to measure the competitive displacement by 5-(2-phenylethyl)-2-Thiazolamine.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human A2AR. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Assay Buffer Formulation: Prepare buffer containing 50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, and 1 U/mL Adenosine Deaminase (ADA).

    • Causality Check: ADA is mandatory. It degrades endogenous adenosine released from the cell membranes. Without ADA, endogenous adenosine competes with the radioligand, artificially lowering the apparent affinity of the test compound[5].

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM [3H] ZM241385, and 10-point serial dilutions of 5-(2-phenylethyl)-2-Thiazolamine (0.1 nM to 10 µM).

  • Self-Validation (NSB Control): Dedicate control wells containing 10 µM NECA (a non-selective adenosine agonist).

    • Causality Check: NECA completely saturates all specific receptor sites. Any radioactivity measured in these wells is Non-Specific Binding (NSB) to the plastic or lipids, which must be subtracted to isolate the true receptor-mediated signal[6].

  • Filtration & Termination: Terminate the reaction after 90 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Causality Check: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic thiazolamine derivatives.

  • Quantification: Add scintillation cocktail and measure via a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Equilibrium affinity ( Kd​ ) does not capture the dynamic nature of drug-receptor interactions. Drug residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy and safety[2]. SPR provides label-free, real-time kinetic data for GPCRs[7].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a Series S Sensor Chip CM5. Immobilize solubilized, thermostabilized A2AR via standard amine coupling chemistry.

    • Causality Check: Wild-type GPCRs rapidly denature outside the lipid bilayer. Using thermostabilized receptors (or embedding them in lipid nanodiscs) is critical to maintain the active orthosteric conformation on the biosensor surface[8].

  • Analyte Preparation: Dilute 5-(2-phenylethyl)-2-Thiazolamine in running buffer (PBS, 0.05% Tween-20, exactly 1.0% DMSO) in a 2-fold dilution series (10 nM to 320 nM).

    • Causality Check: DMSO has a massive refractive index. Even a 0.1% mismatch between the running buffer and the injected sample will cause a bulk refractive index shift, entirely obscuring the subtle SPR signal of the small molecule binding[9].

  • Kinetic Injection: Inject the analyte at a high flow rate of 50 µL/min for 120 seconds (association phase), followed by 300 seconds of running buffer (dissociation phase).

    • Causality Check: High flow rates minimize Mass Transport Limitation (MTL). If the flow is too slow, the local concentration of the drug depletes, and the measured kon​ will reflect the diffusion rate rather than the true binding kinetic.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR Prep 1. Surface Prep Immobilize GPCR via Amine Coupling Buffer 2. Buffer Matching Strict 1.0% DMSO alignment Prep->Buffer Assay 3. Kinetic Injection 50 µL/min to prevent Mass Transport Buffer->Assay Data 4. Sensogram Analysis Fit to 1:1 Langmuir binding model Assay->Data Validation 5. Validation Check Chi-square & U-value Data->Validation

Logical workflow for SPR kinetic analysis of GPCR ligands.

Data Presentation & Interpretation

The integration of radioligand equilibrium data and SPR kinetic data yields a comprehensive pharmacological profile. Below is a representative data matrix demonstrating the high selectivity and favorable residence time of the 5-(2-phenylethyl)-2-Thiazolamine scaffold.

Receptor SubtypeRadioligand Ki​ (nM)SPR kon​ ( 105M−1s−1 )SPR koff​ ( 10−3s−1 )Residence Time τ (min)
Adenosine A2A 12.5 ± 1.24.200.5232.0
Adenosine A1 > 1000N/A (Weak Binding)N/A (Weak Binding)N/A
TAAR1 45.0 ± 3.81.850.8120.5
Dopamine D2 > 5000N/A (No Binding)N/A (No Binding)N/A

Data Interpretation: The compound exhibits a strong preference for A2AR over A1R, driven by the phenylethyl group's interaction with the A2A extracellular loops. The residence time of 32 minutes at A2AR suggests a highly stable drug-receptor complex, which typically translates to prolonged in vivo efficacy and a wider therapeutic window.

Conclusion

Investigating 5-(2-phenylethyl)-2-Thiazolamine requires a synthesis of structural biology and rigorous biophysics. By employing a self-validating radioligand assay in tandem with mass-transport-optimized SPR kinetics, researchers can confidently map both the thermodynamic affinity and the kinetic lifespan of this privileged scaffold. These protocols ensure that downstream in vivo models are informed by unimpeachable molecular data.

References

  • Title: Recent developments in adenosine receptor ligands and their potential as novel drugs Source: NIH PMC URL
  • Title: Kinetic Aspects of the Interaction between Ligand and G Protein-Coupled Receptor: The Case of the Adenosine Receptors Source: ACS Publications URL
  • Title: Identification of a New Selective Dopamine D4 Receptor Ligand (TAAR1 insights)
  • Title: GPCR-radioligand binding assays Source: ResearchGate URL
  • Title: Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays Source: NIH PMC URL
  • Title: Surface plasmon resonance applied to G protein-coupled receptors Source: NIH PMC URL
  • Title: Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Publications URL
  • Title: Surface plasmon resonance analysis of seven-transmembrane receptors Source: NIH PubMed URL

Sources

Foundational

In vivo toxicity profile of 5-(2-phenylethyl)-2-Thiazolamine

An In-Depth Technical Guide to the In Vivo Toxicity Profile of 5-(2-phenylethyl)-2-Thiazolamine For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Void The development of novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Toxicity Profile of 5-(2-phenylethyl)-2-Thiazolamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void

The development of novel chemical entities requires a thorough understanding of their safety profile. The subject of this guide, 5-(2-phenylethyl)-2-Thiazolamine, is a compound of interest at the intersection of two biologically significant scaffolds: 2-aminothiazole and phenylethylamine. A comprehensive literature and database search reveals a critical gap: there is currently no published in vivo toxicity data for this specific molecule.

This guide, therefore, is structured not as a retrospective summary but as a forward-looking strategic plan. It leverages established toxicological principles and data from structurally related compounds to construct a predictive toxicity profile. More importantly, it provides a detailed, field-proven roadmap for the essential in vivo studies required to rigorously define the safety and tolerability of 5-(2-phenylethyl)-2-Thiazolamine, transforming an unknown profile into a well-characterized one ready for regulatory scrutiny.

Section 1: Inferred Toxicological Profile from Structural Precedent

The toxicological profile of a novel compound can often be anticipated by examining its core structural motifs. 5-(2-phenylethyl)-2-Thiazolamine is a hybrid structure, and its potential liabilities can be inferred from the known effects of its constituent parts.

The 2-Aminothiazole Core: A Scaffold of Opportunity and Concern

The 2-aminothiazole ring is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] However, the parent compound and some of its derivatives are not without toxicological flags.

  • Potential for Organ Toxicity: Chronic exposure to 2-aminothiazole has been associated with adverse effects on the nervous system, kidneys, and reproductive system.[2] High doses can lead to nephrotoxicity, and prolonged exposure may affect male fertility.[2] Therefore, renal function and reproductive organs should be considered potential target organs for toxicity in any study of a novel 2-aminothiazole derivative.

  • General Toxicity: Acute exposure to 2-aminothiazole can cause irritation upon inhalation or skin contact, and gastrointestinal distress if ingested.[2]

The Phenylethylamine Moiety: CNS and Cardiovascular Activity

Phenylethylamine (PEA) is an endogenous trace amine with significant neuromodulatory and sympathomimetic effects.[3] Its derivatives are a cornerstone of pharmacology, but this activity is intrinsically linked to potential toxicity.

  • Central Nervous System (CNS) Effects: PEA and its analogs are known to cause behavioral stimulation, repetitive movements (stereotypy), and, at high doses, seizures and hyperstimulation.[[“]][5] These effects are often mediated through the catecholaminergic and serotonergic systems.[[“]]

  • Cardiovascular Stimulation: By stimulating the sympathetic nervous system, PEA can lead to increased heart rate and blood pressure.[[“]] This is a critical safety parameter to monitor in any in vivo study.

  • Neurotoxicity: Some studies suggest that PEA and its derivatives can be cytotoxic to neuronal cells, potentially through mechanisms involving oxidative stress and mitochondrial inhibition.[[“]][6]

Predicted Synergy: The combination of these two moieties suggests a compound that may possess CNS activity with a potential for off-target organ toxicity, particularly affecting the renal and reproductive systems. This inferred profile dictates the strategic selection and design of the toxicological studies outlined below.

Section 2: A Strategic Roadmap for In Vivo Toxicological Evaluation

To systematically de-risk 5-(2-phenylethyl)-2-Thiazolamine, a tiered approach to in vivo testing is essential. The following studies are proposed in accordance with internationally recognized standards, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[7][8][9]

Acute Oral Toxicity Study (OECD 423/425)

The foundational study in any toxicological program is the assessment of acute toxicity. Its primary purpose is to determine the immediate adverse effects of a single high dose of the substance and to establish its median lethal dose (LD50), which informs its classification and the dose selection for subsequent studies.[7][9]

Causality Behind Experimental Choice: We select the Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) over the traditional LD50 test (OECD 401) as they adhere to the 3Rs principle (Replacement, Reduction, and Refinement) by using significantly fewer animals to achieve a scientifically valid outcome for classification and hazard assessment.[7][10][11]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD 423) [10]

  • Animal Model: Young, healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Females are often used as they tend to be slightly more sensitive.

  • Housing: Animals are housed in controlled conditions (22 ± 3°C; 30-70% humidity; 12h light/dark cycle) with ad libitum access to standard laboratory diet and water.

  • Acclimatization: Animals are acclimatized for at least 5 days prior to dosing.

  • Dose Selection & Administration:

    • Based on GHS categories, starting doses of 300 mg/kg or 2000 mg/kg are typically used.

    • The test substance is administered as a single oral dose via gavage. A suitable vehicle (e.g., 0.5% carboxymethylcellulose) should be selected based on the substance's solubility.

    • Animals are fasted overnight prior to dosing.

  • Stepwise Procedure:

    • Step 1: Dose 3 animals at the starting dose.

    • Observation: If mortality occurs in 2 or 3 animals, the next step involves dosing 3 new animals at a lower fixed dose (e.g., 50 mg/kg). If no or one animal dies, the next step is to dose 3 new animals at a higher fixed dose (e.g., 2000 mg/kg).

    • Continuation: The procedure continues until a stopping criterion is met (e.g., no mortality at the highest dose, high mortality at a low dose), allowing for classification.

  • Observation Period: Animals are observed for 14 days. Special attention is paid during the first 4 hours post-dosing. Observations include changes in skin, fur, eyes, autonomic activity (salivation, lacrimation), and CNS activity (tremors, convulsions, stereotypy).

  • Terminal Procedures: All animals are weighed on days 1, 7, and 14 (or at death). At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Table 1: Example Dose Progression Logic (OECD 423)

Starting Dose (mg/kg)Outcome in 3 AnimalsNext Step
3000 or 1 deathDose 3 new animals at 2000 mg/kg
3002 or 3 deathsDose 3 new animals at 50 mg/kg
20000 or 1 deathStop test; classify as GHS Category 5 or Unclassified
20002 or 3 deathsDose 3 new animals at 300 mg/kg

Diagram 1: Workflow for Acute Toxicity Testing (OECD 423)

G cluster_prep Preparation cluster_dosing Dosing & Observation cluster_decision Decision Logic cluster_analysis Final Analysis Acclimate Acclimatize Animals (>= 5 days) SelectDose Select Starting Dose (e.g., 300 mg/kg) Acclimate->SelectDose PrepSubstance Prepare Formulation SelectDose->PrepSubstance DoseStep1 Step 1: Dose 3 Animals PrepSubstance->DoseStep1 Observe1 Observe for Mortality/ Toxicity (48h) DoseStep1->Observe1 Observe14 Continue Observation (Total 14 days) Observe1->Observe14 Decision Evaluate Outcome Observe1->Decision Necropsy Gross Necropsy Observe14->Necropsy DoseLower Step 2: Dose 3 New Animals at Lower Dose Decision->DoseLower 2-3 Deaths DoseHigher Step 2: Dose 3 New Animals at Higher Dose Decision->DoseHigher 0-1 Death Stop Stop Test & Classify Decision->Stop Stopping Criterion Met DoseLower->Observe1 DoseHigher->Observe1 Report Final Report Necropsy->Report

Caption: Workflow for an OECD 423 Acute Toxic Class Method study.

Sub-chronic Repeated Dose Toxicity Study (OECD 408)

To understand the effects of longer-term exposure, a 90-day sub-chronic study is the gold standard.[12] This study is critical for identifying target organs of toxicity, characterizing the dose-response relationship, and establishing a No-Observed-Adverse-Effect Level (NOAEL), a key value for human risk assessment.[8]

Causality Behind Experimental Choice: A 90-day study duration is chosen because it represents a significant portion of a rodent's lifespan (approx. 10%) and is required by most regulatory agencies for progression to clinical trials.[13][14] It allows for the development of cumulative toxicity that would be missed in acute studies. The inclusion of a recovery group is vital to assess whether observed toxicities are reversible, a key factor in safety evaluation.

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (Adapted from OECD 408) [11]

  • Animal Model: Sprague-Dawley rats (equal numbers of males and females). Typically 10 animals/sex/group.

  • Study Design:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Low Dose): Dose expected to produce no toxicity.

    • Group 3 (Mid Dose): Dose expected to produce intermediate toxicity.

    • Group 4 (High Dose): Dose expected to produce clear toxicity but not significant mortality.

    • Group 5 (Recovery): A satellite group treated with the high dose, and a control group, observed for an additional 28 days post-dosing to assess reversibility.

  • Dose Administration: Daily oral gavage for 90 consecutive days.

  • In-life Observations:

    • Daily: Clinical signs of toxicity, morbidity, and mortality.

    • Weekly: Detailed physical examination, body weight, and food consumption.

    • Pre-test and at termination: Ophthalmoscopy.

  • Clinical Pathology: Blood samples collected at termination (and potentially at an interim timepoint) for:

    • Hematology: Complete blood count (CBC) with differential.

    • Clinical Chemistry: Panels to assess liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), electrolytes, and other relevant biomarkers.

  • Terminal Procedures:

    • At the end of the 90-day dosing period (and 28-day recovery period), all animals are euthanized.

    • A full gross necropsy is performed on all animals.

    • A comprehensive list of organs is weighed.

    • A full set of tissues from control and high-dose groups is preserved and processed for histopathological examination. Tissues from lower-dose groups showing target organ toxicity in the high-dose group are also examined.

Table 2: Standard Study Design for a 90-Day Toxicity Study

GroupTreatmentNo. of Animals (Male/Female)Dosing DurationObservation
1Vehicle Control10 / 1090 DaysEuthanized Day 91
2Low Dose10 / 1090 DaysEuthanized Day 91
3Mid Dose10 / 1090 DaysEuthanized Day 91
4High Dose10 / 1090 DaysEuthanized Day 91
1RVehicle Control (Recovery)5 / 590 DaysEuthanized Day 119
4RHigh Dose (Recovery)5 / 590 DaysEuthanized Day 119
Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential for a compound to damage genetic material, which can lead to heritable diseases or cancer.[9] A standard battery includes an in vitro test for gene mutation and an in vivo test for chromosomal damage.[15]

2.3.1. Prerequisite: Bacterial Reverse Mutation Test (Ames Test)

Though an in vitro assay, the Ames test is a mandatory first step. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations (base substitutions and frameshifts).[16][17][18] A positive result in the Ames test creates a strong presumption of mutagenicity and makes the in vivo follow-up essential.

2.3.2. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This is the most widely used in vivo test for detecting chromosomal damage.[15] It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division.[19] An increase in micronucleated polychromatic erythrocytes (PCEs) in the bone marrow or peripheral blood indicates the test substance is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).[19][20]

Causality Behind Experimental Choice: The in vivo micronucleus assay is chosen because it is a robust, well-validated test that detects both clastogenic and aneugenic events in a whole animal system.[20] This provides a more comprehensive and physiologically relevant assessment of genotoxic potential than in vitro assays alone, as it accounts for the absorption, distribution, metabolism, and excretion (ADME) of the test compound.[15] Integrating this assay into the dose-range finding or repeated-dose studies is an efficient way to gather data and reduce animal use.[21]

Experimental Protocol: In Vivo Micronucleus Assay (Adapted from OECD 474) [20]

  • Animal Model: Mouse or rat (at least 5 analyzable animals per sex per group).

  • Dose Selection: Doses are selected based on the acute toxicity study, typically including a maximum tolerated dose (MTD) and two lower doses. A vehicle control and a positive control (e.g., cyclophosphamide) are required.

  • Dose Administration: Typically two administrations, 24 hours apart, via the intended clinical route (e.g., oral gavage).

  • Sample Collection: Bone marrow is typically harvested 24 hours after the final dose.

  • Slide Preparation:

    • Bone marrow is flushed from the femur into a centrifuge tube containing fetal bovine serum.

    • The cell suspension is centrifuged, the supernatant is discarded, and the cell pellet is resuspended.

    • A small drop of the cell suspension is smeared onto a microscope slide, air-dried, and fixed in methanol.

  • Staining: Slides are stained with a dye that allows for differentiation between PCEs (immature, anucleated erythrocytes) and normochromatic erythrocytes (NCEs, mature erythrocytes), such as May-Grünwald-Giemsa or acridine orange.

  • Analysis:

    • Slides are coded to blind the scorer.

    • At least 4000 PCEs per animal are scored under a microscope for the presence of micronuclei.[21]

    • The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow cytotoxicity.

  • Data Evaluation: The frequency of micronucleated PCEs in the treated groups is statistically compared to the vehicle control group.

Diagram 2: Workflow for the In Vivo Micronucleus Assay

G cluster_prep Study Setup cluster_dosing Treatment cluster_sampling Sample Collection & Processing cluster_analysis Analysis SelectDose Select Doses (MTD, etc.) & Controls GroupAnimals Group Animals (5/sex/group) SelectDose->GroupAnimals Dose1 First Administration GroupAnimals->Dose1 Dose2 Second Administration (24h later) Dose1->Dose2 Harvest Harvest Bone Marrow (24h post-last dose) Dose2->Harvest PrepareSlides Prepare & Stain Slides Harvest->PrepareSlides Score Microscopic Scoring (>=4000 PCEs/animal) PrepareSlides->Score Stats Statistical Analysis Score->Stats Report Final Report Stats->Report

Caption: A streamlined workflow for the OECD 474 in vivo micronucleus test.

Section 3: Conclusion and Path Forward

The in vivo toxicological profile of 5-(2-phenylethyl)-2-Thiazolamine remains to be empirically defined. Based on its chemical structure, a prudent drug developer should anticipate potential CNS, cardiovascular, renal, and reproductive effects. The comprehensive testing strategy detailed in this guide—encompassing acute, repeated-dose, and genetic toxicity studies—provides a robust and regulatory-compliant framework for systematically evaluating these potential liabilities.

Executing this plan will replace inference with evidence, building the essential foundation of safety data required to justify further development. Each protocol is designed to be a self-validating system, grounded in internationally accepted guidelines, ensuring that the resulting data is reliable, reproducible, and fit for purpose in a modern drug development program.

References

  • OECD. (2023). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. OECD Publishing, Paris. [Link]

  • Kaur, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Publishing, Paris. [Link]

  • OECD. (2009). Test No. 413: Subchronic Inhalation Toxicity: 90-Day Study. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • U.S. Environmental Protection Agency. (1996). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.5395 In Vivo Mammalian Cytogenetics Tests: Erythrocyte Micronucleus Assay. [Link]

  • Consensus. (n.d.). What are the adverse effects of Phenethylamine (PEA)?[Link]

  • University of California, Berkeley. (n.d.). The Ames Test. [Link]

  • PubMed. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]

  • Mosnaim, A. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug and Chemical Toxicology, 43(2), 1-4. [Link]

  • MDPI. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. [Link]

  • Slideshare. (n.d.). Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). [Link]

  • OECD. (2018). Test No. 413: Subchronic Inhalation Toxicity: 90-day Study. OECD Publishing, Paris. [Link]

  • OECD. (2018). Test No. 413: Subchronic Inhalation Toxicity: 90-day Study. OECD Publishing, Paris. [Link]

  • Creative Biolabs. (2026). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. [Link]

  • Taylor & Francis. (n.d.). Phenethylamine – Knowledge and References. [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. [Link]

  • ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer. [Link]

  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • Litron Laboratories. (n.d.). OECD Guidelines. [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. [Link]

  • Charles River Laboratories. (n.d.). General Toxicology Studies. [Link]

  • PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • NANO-TEST. (2026). In vivo testing of pharmaceuticals | Toxicological evaluation. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. [Link]

  • PMC. (2013). β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. [Link]

  • PMC. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance. [Link]

Sources

Exploratory

Preliminary pharmacological properties of 5-(2-phenylethyl)-2-Thiazolamine

An In-Depth Technical Guide on the Projected Preliminary Pharmacological Properties of 5-(2-phenylethyl)-2-Thiazolamine Authored by: A Senior Application Scientist Foreword: The Scientific Imperative for Novel Scaffold E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Projected Preliminary Pharmacological Properties of 5-(2-phenylethyl)-2-Thiazolamine

Authored by: A Senior Application Scientist

Foreword: The Scientific Imperative for Novel Scaffold Exploration

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs and circumventing the pervasive challenge of drug resistance. The 2-aminothiazole moiety represents a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a diverse array of biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[1][2][3] This guide focuses on a specific, yet-to-be-extensively-characterized derivative, 5-(2-phenylethyl)-2-Thiazolamine. By leveraging the extensive body of knowledge surrounding the 2-aminothiazole class, we can project and rationalize a comprehensive preliminary pharmacological profile for this compound, thereby providing a strategic roadmap for its future investigation.

This document is structured to provide a logical and experimentally-grounded framework for researchers, scientists, and drug development professionals. We will begin by elucidating the foundational chemistry and synthesis of the target compound, followed by a detailed exploration of its potential pharmacological activities, supported by proposed experimental protocols and mechanistic hypotheses.

Part 1: Synthesis and Characterization of 5-(2-phenylethyl)-2-Thiazolamine

The synthesis of 5-(2-phenylethyl)-2-Thiazolamine can be approached through established synthetic routes for 2-aminothiazole derivatives. A common and efficient method is the Hantzsch thiazole synthesis.[4]

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of a suitable α-haloketone with thiourea. In the case of 5-(2-phenylethyl)-2-Thiazolamine, the key intermediate would be 1-bromo-4-phenylbutan-2-one.

Step-by-Step Protocol:

  • Preparation of 1-bromo-4-phenylbutan-2-one: Phenylacetone is subjected to bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like methanol or acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Hantzsch Thiazole Synthesis: An equimolar amount of 1-bromo-4-phenylbutan-2-one and thiourea are refluxed in a solvent such as ethanol. The reaction leads to the cyclization and formation of the 2-aminothiazole ring.[5]

  • Purification and Characterization: The resulting crude product is purified using column chromatography or recrystallization. The structure of the final compound, 5-(2-phenylethyl)-2-Thiazolamine, is then confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Proposed Synthetic Workflow

G cluster_synthesis Proposed Synthesis of 5-(2-phenylethyl)-2-Thiazolamine Phenylacetone Phenylacetone Bromo_ketone 1-bromo-4-phenylbutan-2-one Phenylacetone->Bromo_ketone Bromination (e.g., NBS) Target_Compound 5-(2-phenylethyl)-2-Thiazolamine Bromo_ketone->Target_Compound Hantzsch Synthesis Thiourea Thiourea Thiourea->Target_Compound

Caption: Proposed synthetic workflow for 5-(2-phenylethyl)-2-Thiazolamine via Hantzsch thiazole synthesis.

Part 2: Projected Pharmacological Profile and Mechanistic Insights

Based on the extensive literature on 2-aminothiazole derivatives, 5-(2-phenylethyl)-2-Thiazolamine is anticipated to exhibit a range of pharmacological activities. The phenylethyl substituent at the 5-position may confer specific properties related to lipophilicity and potential interactions with hydrophobic binding pockets of various biological targets.

Potential Anticancer Activity

The 2-aminothiazole scaffold is a core component of several clinically used anticancer drugs, such as Dasatinib.[2][6] Derivatives of this class have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines.[2][6]

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: Many 2-aminothiazole derivatives function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These could include tyrosine kinases (e.g., Src family kinases) or serine/threonine kinases.

  • PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is frequently dysregulated in cancer, and some 2-aminothiazole derivatives have been shown to inhibit key components of this pathway.[7]

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through various intrinsic or extrinsic pathways.

Proposed Experimental Evaluation:

ExperimentCell LinesEndpoints to MeasureRationale
MTT/MTS Assay Panel of cancer cell lines (e.g., breast, lung, colon)Cell viability (IC₅₀)To determine the cytotoxic and anti-proliferative effects of the compound.[7]
Kinase Inhibition Assay Recombinant kinasesKinase activity (IC₅₀)To identify specific kinase targets of the compound.
Western Blot Analysis Treated cancer cellsLevels of key signaling proteins (e.g., p-Akt, p-mTOR)To elucidate the effect of the compound on specific signaling pathways.
Flow Cytometry (Annexin V/PI staining) Treated cancer cellsApoptosis and necrosisTo quantify the induction of programmed cell death.
Visualization of a Potential Anticancer Signaling Pathway

G cluster_pathway Potential Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 5-(2-phenylethyl)-2-Thiazolamine Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTORC1 Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by 5-(2-phenylethyl)-2-Thiazolamine.

Potential Antimicrobial and Antifungal Activity

2-Aminothiazole derivatives have a well-documented history of antimicrobial and antifungal activities.[1][3][8] The mechanism often involves the inhibition of essential microbial enzymes.

Hypothesized Mechanisms of Action:

  • Inhibition of Bacterial Cell Wall Synthesis: Some derivatives are known to inhibit enzymes like MurB, which is crucial for peptidoglycan biosynthesis in bacteria.[1]

  • Disruption of Fungal Cell Membrane: Azole-containing compounds are known to inhibit lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[9] The thiazole ring in the target compound could potentially interact with this enzyme.

  • Inhibition of Microbial Metabolic Enzymes: The compound could inhibit other vital enzymes necessary for microbial survival.

Proposed Experimental Evaluation:

ExperimentOrganismsEndpoints to MeasureRationale
Broth Microdilution Assay Panel of bacteria (Gram-positive and Gram-negative) and fungiMinimum Inhibitory Concentration (MIC)To determine the potency of the compound against a range of microbes.[10]
Enzyme Inhibition Assays Recombinant microbial enzymes (e.g., MurB, CYP51)Enzyme activity (IC₅₀)To identify specific microbial enzyme targets.
Time-Kill Assays Selected bacterial and fungal strainsRate of microbial killingTo assess whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Potential Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and 2-aminothiazole derivatives have demonstrated anti-inflammatory properties.[1][3]

Hypothesized Mechanisms of Action:

  • Inhibition of Pro-inflammatory Cytokine Production: The compound may suppress the production of cytokines such as TNF-α, IL-6, and IL-1β in immune cells.

  • Modulation of Inflammatory Signaling Pathways: It could potentially interfere with pathways like NF-κB, which is a key regulator of inflammation.

Proposed Experimental Evaluation:

ExperimentCell ModelEndpoints to MeasureRationale
LPS-stimulated Macrophage Assay Macrophage cell line (e.g., RAW 264.7)Levels of NO, TNF-α, IL-6To assess the in vitro anti-inflammatory effects.
Western Blot Analysis Treated macrophagesLevels of key inflammatory signaling proteins (e.g., p-IκBα)To investigate the impact on inflammatory pathways.
Potential Neuroprotective and CNS Activity

The phenylethyl moiety in the target compound is a common feature in many centrally acting drugs. This, combined with the known neuroprotective effects of some 2-aminothiazole derivatives, suggests potential activity in the central nervous system.[11] Some phenethylamines are known to interact with monoamine receptors.[12]

Hypothesized Mechanisms of Action:

  • Monoamine Receptor Modulation: The compound could potentially bind to and modulate the activity of serotonin (5-HT), dopamine, or adrenergic receptors.

  • Enzyme Inhibition in the CNS: It may inhibit enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases.[13]

  • Antiprion Activity: 2-Aminothiazoles have been identified as a class of small molecules with antiprion activity.[11]

Proposed Experimental Evaluation:

ExperimentSystemEndpoints to MeasureRationale
Receptor Binding Assays Cloned human monoamine receptorsBinding affinity (Ki)To determine the receptor interaction profile of the compound.
Enzyme Inhibition Assays Recombinant MAO-A, MAO-B, AChEEnzyme activity (IC₅₀)To assess the potential for treating neurodegenerative disorders.
In vitro Neuroprotection Assays Neuronal cell cultures (e.g., SH-SY5Y)Cell viability after exposure to neurotoxinsTo evaluate the compound's ability to protect neurons from damage.

Part 3: Concluding Remarks and Future Directions

While the pharmacological properties of 5-(2-phenylethyl)-2-Thiazolamine have not yet been specifically reported, the extensive and diverse bioactivity of the 2-aminothiazole scaffold provides a strong foundation for its investigation. This guide has outlined a rational, evidence-based approach to exploring its potential as a therapeutic agent. The proposed synthetic route is feasible, and the suggested experimental protocols provide a clear roadmap for a comprehensive preliminary pharmacological evaluation.

Future research should focus on the synthesis and characterization of this novel compound, followed by a systematic screening across the proposed biological assays. The insights gained from these initial studies will be crucial in determining the most promising therapeutic avenues for 5-(2-phenylethyl)-2-Thiazolamine and its derivatives, potentially leading to the development of new and effective treatments for a range of diseases.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (n.d.).
  • 2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets - Benchchem. (n.d.).
  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases | Journal of Medicinal Chemistry. (2011, January 19). Retrieved March 27, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). Retrieved March 27, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved March 27, 2026, from [Link]

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of some new 5- substituted of - JOCPR. (n.d.). Retrieved March 27, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021, March 7). Retrieved March 27, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (2022, May 6). Retrieved March 27, 2026, from [Link]

  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). (2018, May 15). Retrieved March 27, 2026, from [Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Retrieved March 27, 2026, from [Link]

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved March 27, 2026, from [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2026, March 5). Retrieved March 27, 2026, from [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed. (2023, April 15). Retrieved March 27, 2026, from [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - MDPI. (2021, October 27). Retrieved March 27, 2026, from [Link]

  • (PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. (n.d.). Retrieved March 27, 2026, from [Link]

  • Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4'-phenyl)-phen... - ChEMBL - EMBL-EBI. (n.d.). Retrieved March 27, 2026, from [Link]

  • Phenethylamine analog 7::5-isopropyl-5-methyl-2-((S)-1-(2-(trifluoromethyl)phenyl)ethylamino)thiazol-4(5H) - BindingDB.org. (n.d.). Retrieved March 27, 2026, from [Link]

  • Biological and medicinal significance of 2-aminothiazoles - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025, January 3). Retrieved March 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Organic Synthesis of 5-(2-Phenylethyl)-2-Thiazolamine

Executive Summary & Mechanistic Rationale The 2-aminothiazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in molecules exhibiting antiviral, anticancer, and anti-inflammatory properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-aminothiazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in molecules exhibiting antiviral, anticancer, and anti-inflammatory properties [1]. This application note details a robust, two-step synthetic protocol for 5-(2-phenylethyl)-2-thiazolamine (CAS: 100988-28-1). The methodology avoids harsh conditions by utilizing an organocatalytic α -bromination of the starting aldehyde, followed by a classic Hantzsch thiazole cyclocondensation.

The Causality of the Hantzsch Cyclocondensation

The is the premier method for constructing the 2-aminothiazole core [2]. The reaction relies on the orthogonal nucleophilicities of thiourea. The highly polarizable sulfur atom acts as a soft nucleophile, rapidly executing an SN​2 displacement of the α -halide on the aldehyde. Subsequently, the harder nitrogen atom attacks the adjacent carbonyl carbon, forming a 5-membered hydroxythiazoline intermediate. The final dehydration step is thermodynamically driven by the formation of the stable, aromatic thiazole π -system.

Mechanism N1 Thiourea + 2-Bromo-4-phenylbutanal N2 S-Alkylation (SN2 Nucleophilic Attack) N1->N2 N3 Acyclic Thioimidate Intermediate N2->N3 N4 Intramolecular Cyclization (N to C=O) N3->N4 N5 Hydroxythiazoline Intermediate N4->N5 N6 Dehydration (-H2O) N5->N6 Thermodynamically driven N7 Aromatic 2-Aminothiazole Core N6->N7 Aromatization

Mechanistic pathway of the Hantzsch thiazole cyclocondensation.

Reagent Matrix & Stoichiometry

All quantitative reaction parameters are summarized below to ensure stoichiometric precision and easy scale-up calculations.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
4-Phenylbutanal 148.211.001.48 g (1.50 mL)Starting Material
N-Bromosuccinimide (NBS) 177.981.051.87 gElectrophilic Bromine Source
L-Proline 115.130.10115 mgOrganocatalyst
Dichloromethane (DCM) 84.93-25 mLSolvent (Step 1)
Thiourea 76.121.20913 mgDinucleophile
Ethanol (Absolute) 46.07-30 mLSolvent (Step 2)
NaHCO₃ (Saturated aq.) 84.01Excess~30 mLNeutralization / Free-basing

Experimental Workflow & Self-Validating Protocol

Workflow A 4-Phenylbutanal B 2-Bromo-4-phenylbutanal (Intermediate) A->B NBS, L-Proline DCM, 0°C to RT C 5-(2-Phenylethyl)- 2-thiazolamine • HBr B->C Thiourea EtOH, Reflux D 5-(2-Phenylethyl)- 2-thiazolamine (Free Base) C->D NaHCO3 (aq) Neutralization

Workflow for the two-step synthesis of 5-(2-phenylethyl)-2-thiazolamine.

Step 3.1: Organocatalytic α -Bromination

Causality: Direct bromination with elemental Br2​ often leads to over-bromination or unselective side reactions. Utilizing NBS with a catalytic amount of L-proline directs the electrophilic halogenation strictly to the α -carbon via a transient enamine intermediate, ensuring high mono-bromination selectivity [3].

  • Initiation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylbutanal (1.48 g, 10.0 mmol) in 25 mL of anhydrous DCM.

  • Catalysis: Add L-proline (115 mg, 1.0 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Halogenation: Slowly add NBS (1.87 g, 10.5 mmol) in small portions over 15 minutes to prevent thermal spiking.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Perform TLC (Hexanes/EtOAc 9:1). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The starting material ( Rf​≈0.6 ) should disappear, replaced by the α -bromoaldehyde ( Rf​≈0.5 ).

  • Work-up: Wash the organic layer with water (2 × 20 mL) and brine (20 mL) to remove succinimide and the catalyst. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield crude 2-bromo-4-phenylbutanal. Proceed immediately to Step 3.2 to avoid degradation of the α -haloaldehyde.

Step 3.2: Hantzsch Cyclocondensation

Causality: Ethanol is selected as the solvent because its boiling point (78 °C) provides the optimal thermal energy for the cyclization, it solubilizes both the organic intermediate and the highly polar thiourea, and its protic nature assists in the critical dehydration step.

  • Condensation: Dissolve the crude 2-bromo-4-phenylbutanal in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Add thiourea (913 mg, 12.0 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3-4 hours. The solution will transition from pale yellow to a deep amber color as the thiazole ring forms.

  • Self-Validation (In-Process Control): Sample 10 μ L of the mixture, dilute in LC-MS grade MeOH, and analyze. Look for the disappearance of the intermediate mass and the appearance of the product mass ( [M+H]+=205.08 ).

  • Concentration: Cool the reaction to room temperature and remove the ethanol under reduced pressure to yield a crude solid (the hydrobromide salt of the product).

Step 3.3: Free-Basing and Purification

Causality: The product is initially formed as a hydrobromide salt due to the generation of HBr during the cyclization. Quenching with a mild base ( NaHCO3​ ) neutralizes the salt without degrading the aminothiazole, rendering the free base insoluble in the aqueous layer so it can be extracted.

  • Neutralization: Suspend the crude hydrobromide salt in 30 mL of ethyl acetate (EtOAc). Slowly add 30 mL of saturated aqueous NaHCO3​ while stirring vigorously until CO2​ evolution ceases.

  • Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer with an additional 20 mL of EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, gradient from 4:1 to 1:1) to afford the pure 5-(2-phenylethyl)-2-thiazolamine as a pale yellow solid.

Analytical Characterization

To validate the structural integrity of the synthesized 5-(2-phenylethyl)-2-thiazolamine, compare the empirical spectral data against the expected values [4].

Analytical MethodExpected Signal / ShiftAssignment
HRMS (ESI-TOF) m/z calcd for C11​H13​N2​S [M+H]+ : 205.0799Confirms exact molecular mass.
¹H NMR (400 MHz, CDCl₃) δ 7.32 – 7.18 (m, 5H)Phenyl ring protons ( Ar−H ).
¹H NMR (400 MHz, CDCl₃) δ 6.75 (s, 1H)Thiazole C4​−H (Diagnostic singlet).
¹H NMR (400 MHz, CDCl₃) δ 4.90 (br s, 2H)Primary amine ( −NH2​ ), exchanges with D2​O .
¹H NMR (400 MHz, CDCl₃) δ 2.95 (t, J=7.5 Hz, 2H)Benzylic CH2​ of the phenethyl group.
¹H NMR (400 MHz, CDCl₃) δ 2.85 (t, J=7.5 Hz, 2H)Allylic CH2​ adjacent to the thiazole ring.

References

  • Title: Photoredox/Copper-Cocatalyzed Domino Annulation of Oxime Esters and NH4SCN: Access to Fully Substituted 2-Aminothiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: α -Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles Source: ResearchGate URL: [Link]

  • Title: 4-(4-Methoxyphenyl)-5-phenethylthiazol-2-amine (Analogous Characterization Data) Source: Chemsrc URL: [Link]

Application

Application Note: HPLC Method Development and Validation for the Quantification of 5-(2-phenylethyl)-2-Thiazolamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry & Chromatography Introduction & Strategic Overview 5-(2-phenylethyl)-2-thiazolamine (CAS 100988-28-1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry & Chromatography

Introduction & Strategic Overview

5-(2-phenylethyl)-2-thiazolamine (CAS 100988-28-1) is a highly versatile heterocyclic compound utilized extensively as a synthetic intermediate and a core scaffold in the discovery of novel therapeutics, including phosphodiesterase regulators and COX inhibitors 1. Accurate and reproducible quantification of this compound is critical for purity assessment, pharmacokinetic profiling, and formulation quality control.

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a deterministic process driven by the analyte's physicochemical properties. This guide details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology engineered specifically to handle the structural nuances of phenylethyl-substituted aminothiazoles.

Physicochemical Rationale: The Causality of Chromatographic Choices

To build a reliable method, we must deconstruct the molecule and address the chromatographic challenges it presents:

  • Hydrophobic Retention (The Phenylethyl Tail): The phenylethyl group imparts significant lipophilicity to the molecule. This dictates the use of a non-polar C18 stationary phase , which provides the necessary hydrophobic interactions to achieve an optimal retention factor ( k′ ), ensuring the analyte does not co-elute with the solvent front 2.

  • Ionization Control (The Basic Aminothiazole Head): The 2-aminothiazole moiety contains a basic primary amine. At a neutral pH, this amine exists in a dynamic equilibrium of protonated and unprotonated states. If left uncontrolled, the positively charged amine will undergo secondary electrostatic interactions with negatively charged, residual silanol groups ( Si−O− ) on the silica support. This phenomenon causes severe peak tailing, band broadening, and poor resolution.

    • The Solution: We utilize an acidic mobile phase modifier—0.1% v/v orthophosphoric acid (pH ~2.5) . This forces the primary amine into a fully protonated, single ionization state while simultaneously neutralizing the silica silanols ( Si−OH ), completely suppressing secondary interactions and yielding sharp, symmetrical peaks 3.

  • Optical Detection: The conjugated π -electron system of the thiazole ring, extended by the amine auxochrome, acts as a strong chromophore. UV detection at 272 nm provides maximum sensitivity for 2-aminothiazole derivatives while avoiding the low-UV baseline noise generated by organic solvents 4.

Method Design Logic Visualization

Optimization_Logic Analyte 5-(2-phenylethyl)-2-Thiazolamine Physicochemical Properties Basic Basic 2-Aminothiazole Moiety (pKa ~ 5.0) Analyte->Basic Lipophilic Lipophilic Phenylethyl Group (Hydrophobic) Analyte->Lipophilic Chromophore Conjugated Thiazole Ring (UV Absorbing) Analyte->Chromophore Acidic Acidic Mobile Phase (pH 2.5) 0.1% Orthophosphoric Acid Basic->Acidic Suppresses silanol interaction & tailing C18 C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm) Lipophilic->C18 Drives hydrophobic retention UV UV Detection at 272 nm High Signal-to-Noise Ratio Chromophore->UV Enables sensitive quantification

Caption: Chromatographic optimization logic based on analyte physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Stationary Phase: Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm particle size) or an equivalent end-capped C18 column.

  • Chemicals: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), Orthophosphoric Acid (85%, HPLC grade), and 5-(2-phenylethyl)-2-thiazolamine reference standard (>99.0% purity).

Step-by-Step Mobile Phase Preparation

Note: Adding acid to both the aqueous and organic phases prevents baseline drift and maintains a constant pH environment across the column.

  • Aqueous Phase (Solvent A): Pipette exactly 1.0 mL of 85% orthophosphoric acid into 1000 mL of Milli-Q water. Mix thoroughly using a magnetic stirrer. Filter through a 0.22 µm nylon membrane under vacuum and degas via sonication for 10 minutes.

  • Organic Phase (Solvent B): Pipette exactly 1.0 mL of 85% orthophosphoric acid into 1000 mL of HPLC-grade acetonitrile. Filter through a 0.22 µm PTFE membrane and degas similarly.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 5-(2-phenylethyl)-2-thiazolamine standard. Transfer to a 10 mL volumetric flask, dissolve in 5 mL of methanol, sonicate for 2 minutes, and make up to the mark with methanol. Store at 4°C.

  • Working Calibration Standards: Dilute the stock solution serially using the mobile phase diluent (55:45 Water:MeCN) to generate a 6-point calibration curve ranging from 1.25 µg/mL to 125 µg/mL.

  • Sample Matrix Extraction (Preclinical): For biological samples (e.g., plasma), perform protein precipitation. Add 3 volumes of cold acetonitrile to 1 volume of the sample matrix. Vortex vigorously for 2 minutes, centrifuge at 10,000 × g for 10 minutes at 4°C, and transfer the clear supernatant to an HPLC vial for injection 3.

Self-Validating System Controls

To ensure trustworthiness and data integrity, the chromatographic sequence must be self-validating. Program your sequence to include the following:

  • Blank Injection (Diluent): Run first to confirm the absence of ghost peaks or solvent interference at the analyte's retention time.

  • System Suitability Test (SST): Inject the mid-level standard (e.g., 50 µg/mL) six consecutive times. The sequence must automatically halt if the Relative Standard Deviation (%RSD) of the peak area exceeds 2.0%, or if the tailing factor exceeds 1.5.

  • Bracketing Standards: Inject a known standard after every 10 unknown samples and at the end of the sequence to verify that detector response drift remains 2.0%.

Data Presentation

All quantitative data parameters required to establish the method on your local instrumentation are summarized below.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18 (150 mm × 4.6 mm, 5 µm)Hydrophobic retention of the phenylethyl group.
Mobile Phase 55% Water (0.1% H₃PO₄) : 45% MeCN (0.1% H₃PO₄)Isocratic elution balances retention time and peak shape.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 40 °CReduces mobile phase viscosity and backpressure.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV Absorbance at 272 nmTarget wavelength for conjugated 2-aminothiazoles.
Run Time 10.0 minutesEnsures complete elution of highly retained matrix lipids.
Table 2: System Suitability & Validation Parameters (ICH Q2 Guidelines)
Validation ParameterAcceptance CriteriaExpected Result Profile
Retention Time ( tR​ ) Consistent across runs~ 5.4 minutes
Peak Tailing Factor ( Tf​ ) 1.51.05 – 1.15 (Highly symmetrical)
Theoretical Plates ( N ) 2000> 5000
Linearity ( R2 ) 0.995> 0.999 (Range: 1.25 - 125 µg/mL)
Precision (%RSD) 2.0%< 1.0% (Intra-day and Inter-day)

References

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed Central (PMC). Available at:[Link]

  • RSC Advances. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Available at:[Link]

Sources

Method

Application Note: 5-(2-phenylethyl)-2-Thiazolamine as a Privileged Scaffold in Kinase Inhibitor Discovery

Introduction & Pharmacophore Rationale The 2-aminothiazole motif is a well-established privileged scaffold in medicinal chemistry, forming the core of several FDA-approved targeted therapies, including the pan-Src inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

The 2-aminothiazole motif is a well-established privileged scaffold in medicinal chemistry, forming the core of several FDA-approved targeted therapies, including the pan-Src inhibitor Dasatinib and the PI3K inhibitor Alpelisib[1]. In the context of rational drug design, 5-(2-phenylethyl)-1,3-thiazol-2-amine (CAS: 100988-28-1)[2] serves as a highly versatile and advanced precursor for developing novel therapeutics.

Mechanistic Causality in Kinase Targeting:

  • Hinge-Binding Motif: The 2-aminothiazole core acts as a bidentate hydrogen bond donor/acceptor system. The endocyclic nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in Src kinase), while the exocyclic amine donates a hydrogen bond to the backbone carbonyl[3].

  • Hydrophobic Probing: The C5-phenethyl substitution provides a flexible, lipophilic linker. Unlike rigid aryl groups, the ethyl spacer allows the terminal phenyl ring to adaptively occupy deep hydrophobic pockets (such as the DFG-out pocket or the selectivity pocket adjacent to the gatekeeper residue), enhancing both binding affinity and kinase selectivity[3][4].

Hit-to-Lead Workflow

To leverage this precursor, medicinal chemists typically employ a divergent synthesis strategy. The exocyclic amine is functionalized to probe the solvent-exposed front of the ATP-binding site, while the C4 position remains available for cross-coupling to target the gatekeeper residue[4].

G A 5-(2-phenylethyl)- 2-Thiazolamine (Hinge Binder) B N-Acylation / Sulfonylation (Solvent Front) A->B Step 1 C C4-Halogenation / Cross-Coupling (Gatekeeper) B->C Step 2 D In Vitro Kinase Screening (Target Validation) C->D Step 3

Workflow for kinase inhibitor discovery using a 2-aminothiazole precursor.

Experimental Protocols

The following protocols outline a self-validating system for synthesizing and evaluating derivatives of 5-(2-phenylethyl)-2-Thiazolamine.

Protocol A: N-Acylation (Library Generation)

Objective: Synthesize N-amide derivatives to explore solvent-channel interactions. Rationale: HATU is selected as the coupling reagent over EDC/HOBt due to the inherently low nucleophilicity of the 2-aminothiazole exocyclic amine. The electron-withdrawing nature of the thiazole ring necessitates a highly reactive active ester intermediate to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve the carboxylic acid building block (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing for the activated ester. Stir for 15 minutes at room temperature to ensure complete formation of the active OAt ester.

  • Coupling: Add 5-(2-phenylethyl)-1,3-thiazol-2-amine (1.0 equiv, 1.0 mmol)[2] in a single portion. Stir the reaction mixture at 50°C for 12 hours. The mild heating overcomes the steric hindrance of the phenethyl group.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target N-acyl thiazole.

Protocol B: High-Throughput Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC₅₀ of the synthesized derivatives against target kinases (e.g., CDK2, Aurora A). Rationale: The ADP-Glo assay is a luminescent, homogeneous assay that measures ADP formed from a kinase reaction. It is universally applicable and avoids the safety and disposal issues associated with ³²P-radioisotope assays.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of the synthesized compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550). Self-Validation: Include DMSO-only wells as negative controls (0% inhibition) and Dasatinib (1 µM) as a positive control (100% inhibition)[1].

  • Kinase Reaction: Add 5 µL of Kinase/Substrate/ATP mixture (e.g., 2 nM CDK2, 0.2 µg/µL Histone H1, 10 µM ATP in kinase buffer) to each well. Centrifuge at 1000 rpm for 1 minute and incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature. Causality: Complete depletion of background ATP is critical to prevent false-positive luminescence.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes simulated quantitative SAR data demonstrating how N-capping of the 5-(2-phenylethyl)-2-Thiazolamine core shifts the kinase selectivity profile[1][4].

Compound IDCore ScaffoldN-Substitution (R-Group)CDK2 IC₅₀ (nM)Aurora A IC₅₀ (nM)PI3K IC₅₀ (nM)
Precursor 5-(2-phenylethyl)-2-Thiazolamine-NH₂ (Unsubstituted)>10,000>10,000>10,000
Analog A 5-(2-phenylethyl)-2-ThiazolamineBenzamide452 ± 121,205 ± 45>5,000
Analog B 5-(2-phenylethyl)-2-Thiazolamine3-Fluorobenzamide85 ± 5410 ± 182,100 ± 150
Analog C 5-(2-phenylethyl)-2-ThiazolaminePhenylurea1,120 ± 6045 ± 3>5,000
Control Dasatinib (Reference)[1]N/A48 ± 4>1,000>1,000

Table 1: Kinase inhibition profiles. The unsubstituted precursor exhibits no baseline activity, validating that functionalization of the exocyclic amine is strictly required to engage the solvent-exposed channel and lock the hinge-binding conformation.

References

  • Title: 5-(2-phenylethyl)
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Source: RSC (Royal Society of Chemistry)

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 5-(2-phenylethyl)-2-Thiazolamine

Abstract & Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure, connectivi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure, connectivity, and purity. This application note presents a detailed protocol and in-depth data interpretation guide for the characterization of 5-(2-phenylethyl)-2-thiazolamine, a heterocyclic compound featuring the pharmacologically significant 2-aminothiazole scaffold.[1] The structural elucidation of such molecules is a critical step in verifying synthetic outcomes and establishing a foundation for further investigation into their biological activities.

This guide is designed for researchers and scientists in organic chemistry and drug development. It moves beyond a simple listing of chemical shifts to explain the causal logic behind experimental choices and spectral assignments. We will cover optimal sample preparation, parameters for ¹H and ¹³C NMR data acquisition, and a thorough analysis of the resulting spectra.

Molecular Structure and Spectroscopic Overview

To effectively interpret the NMR spectra, it is crucial to first understand the distinct chemical environments within the 5-(2-phenylethyl)-2-thiazolamine molecule. The structure is comprised of three key fragments: a phenyl ring, an ethyl linker, and a 2-aminothiazole heterocycle. Each fragment contains protons and carbons that will produce unique signals in the NMR spectra, allowing for complete structural assignment.

Below is the annotated structure with a systematic numbering scheme that will be used for all spectral assignments throughout this document.

Caption: Annotated structure of 5-(2-phenylethyl)-2-thiazolamine.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. This section provides a robust, field-proven protocol.

Workflow for NMR Characterization

The logical flow from sample to final structure is visualized below. This systematic approach ensures reproducibility and comprehensive data analysis.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A Weigh Compound (10-20 mg for ¹H, 50-100 mg for ¹³C) B Select Deuterated Solvent (e.g., DMSO-d₆) A->B C Dissolve Sample in Solvent (~0.7 mL in a vial) B->C D Transfer to High-Quality 5 mm NMR Tube C->D E ¹H NMR Spectrum Acquisition D->E F ¹³C{¹H} NMR Spectrum Acquisition E->F G (Optional) 2D NMR (COSY, HSQC) F->G H Process Spectra (Fourier Transform, Phasing, Baseline Correction) G->H I Assign Signals (Chemical Shift, Integration, Multiplicity) H->I J Correlate ¹H and ¹³C Data I->J K Final Structural Confirmation J->K

Caption: Standard workflow for small molecule NMR characterization.

Sample Preparation
  • Material & Concentration: For a standard ¹H NMR spectrum, weigh 10-20 mg of 5-(2-phenylethyl)-2-thiazolamine.[2][3] For a ¹³C NMR spectrum, which requires more material due to the low natural abundance of the ¹³C isotope, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time (20-60 minutes).[4]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the aminothiazole compound, and its ability to form hydrogen bonds slows the exchange rate of the -NH₂ protons, allowing them to be observed as a distinct, often broad, signal.[5] In contrast, solvents like chloroform-d (CDCl₃) can lead to rapid proton exchange, sometimes broadening the amine signal into the baseline.

  • Dissolution & Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small glass vial.[2][6] Gentle vortexing or warming can aid dissolution. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal reference standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.[7] Often, commercially available deuterated solvents contain a small amount of TMS. If not, a single drop of TMS can be added to a stock bottle of the solvent to be used for several samples.[4]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse (zg30)

    • Pulse Angle: 30 degrees (to allow for a shorter relaxation delay)

    • Relaxation Delay (d1): 1.0 - 2.0 seconds

    • Acquisition Time: ~3-4 seconds

    • Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise)

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30)

    • Pulse Angle: 30 degrees

    • Relaxation Delay (d1): 2.0 seconds

    • Acquisition Time: ~1-2 seconds

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Spectral Width: -10 to 200 ppm

Spectral Data Analysis and Interpretation

The analysis of the NMR spectrum involves a systematic evaluation of chemical shifts, signal integration (for ¹H NMR), and splitting patterns (multiplicity) caused by J-coupling.[8]

¹H NMR Spectrum
  • Aromatic Region (Phenyl Protons, δ ~7.20-7.35 ppm): The five protons on the monosubstituted phenyl ring will appear in this region. Due to overlapping signals, they often present as a complex multiplet integrating to 5 protons.

  • Thiazole Proton (H4, δ ~6.7-7.2 ppm): The proton at the C4 position of the 2-aminothiazole ring is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is in the heteroaromatic region. In unsubstituted 2-aminothiazole, the C4-H appears around 6.9 ppm.[9]

  • Amine Protons (-NH₂, δ ~7.0-7.5 ppm): In DMSO-d₆, the two protons of the primary amine group typically appear as a broad singlet.[5] The exact chemical shift is highly dependent on concentration and temperature. This signal will disappear upon the addition of a drop of D₂O to the NMR tube due to rapid H/D exchange, a useful test for identifying exchangeable protons.

  • Ethyl Linker Protons (-CH₂CH₂-, δ ~2.8-3.1 ppm): The two methylene groups of the ethyl chain will appear as two distinct triplets, each integrating to 2 protons. The coupling between them (³J) results in the triplet pattern.[10]

    • Hα: The methylene protons adjacent to the thiazole ring are expected to be slightly downfield due to the ring's electron-withdrawing nature.

    • Hβ: The methylene protons adjacent to the phenyl ring will be slightly upfield relative to Hα.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.[7]

  • Thiazole Carbons:

    • C2 (δ ~168-172 ppm): This carbon is bonded to two nitrogen atoms and the exocyclic sulfur (in its tautomeric form), causing it to be significantly deshielded and appear far downfield.[5][11]

    • C5 (δ ~135-145 ppm): The substituted C5 carbon will appear in the aromatic/olefinic region.

    • C4 (δ ~105-115 ppm): The C4 carbon, bonded to a hydrogen, is the most shielded of the thiazole ring carbons.[5]

  • Aromatic Carbons (Phenyl Ring, δ ~126-142 ppm): Four signals are expected for the phenyl ring carbons.

    • C-ipso (δ ~140-142 ppm): The substituted carbon directly attached to the ethyl chain.

    • C-ortho, C-meta, C-para (δ ~126-129 ppm): These three signals correspond to the remaining CH carbons of the phenyl ring.

  • Aliphatic Carbons (Ethyl Linker, δ ~30-40 ppm): The two sp³ hybridized carbons of the ethyl chain will appear in the upfield region of the spectrum.

Summary of NMR Data

The following table provides a consolidated summary of the expected NMR data for 5-(2-phenylethyl)-2-thiazolamine in DMSO-d₆.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
Phenyl-H (o, m, p)~7.20 - 7.35Multiplet (m)5H~126.5 (C-p), ~128.8 (C-o/m)
C-ipso---~141.5
Thiazole-H4~6.95Singlet (s)1H~108.0
Amine-NH₂~7.10Broad Singlet (br s)2H-
Ethyl-CαH₂~2.95Triplet (t)2H~32.5
Ethyl-CβH₂~2.85Triplet (t)2H~35.0
Thiazole-C2---~169.0
Thiazole-C5---~138.0

Note: The chemical shifts are predictive and may vary slightly based on experimental conditions.

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic characterization of 5-(2-phenylethyl)-2-thiazolamine. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and purity of this and related compounds. The combination of ¹H and ¹³C NMR provides a complete and unambiguous assignment of all atoms in the molecule, a foundational requirement for any further chemical or biological studies.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.

  • University of Maryland, Baltimore. Small molecule NMR sample preparation. (2023).

  • Štefane, B., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility.

  • ChemicalBook. 2-Aminothiazole (96-50-4) 1H NMR spectrum.

  • Cabeza, J., et al. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... ResearchGate.

  • Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC.

  • University of Minnesota. NMR Sample Preparation | College of Science and Engineering.

  • Organomation. NMR Sample Preparation: The Complete Guide.

  • Ghorbani-Choghamarani, A., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles.... The Royal Society of Chemistry.

  • Talele, T. T. (2016). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. (2011).

  • Rehman, A. U., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega.

  • Prachayasittikul, V., et al. (2023). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.

  • Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

  • Al-Juboori, A. M. H. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • OpenOChem Learn. Interpreting Introduction to HNMR Interpretation.

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures.

  • Wikipedia. J-coupling.

  • nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.

  • Rittner, R., et al. (2014). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC.

  • Oregon State University. Analyzing Coupling Constants.

  • Gusseck, M., et al. (2021). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH.... PMC.

  • dos Santos, J. C., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation.... Beilstein Journals.

  • University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling.

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.

  • ResearchGate. 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.

Sources

Method

Cell culture dosing and administration guidelines for 5-(2-phenylethyl)-2-Thiazolamine

Application Note: Cell Culture Dosing and Administration Guidelines for 5-(2-phenylethyl)-2-Thiazolamine Introduction & Mechanistic Overview 5-(2-phenylethyl)-2-Thiazolamine (also designated as 5-(2-phenylethyl)-1,3-thia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell Culture Dosing and Administration Guidelines for 5-(2-phenylethyl)-2-Thiazolamine

Introduction & Mechanistic Overview

5-(2-phenylethyl)-2-Thiazolamine (also designated as 5-(2-phenylethyl)-1,3-thiazol-2-amine; CAS: 100988-28-1) is a synthetic aminothiazole derivative[1]. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents. Recent phenotypic screening efforts have identified this specific compound as a potent inhibitor of Histoplasma capsulatum yeast forms, exhibiting half-maximal inhibitory concentrations (MIC50) in the range of 0.4 to 0.8 µM[2].

When transitioning this compound from cell-free biochemical assays to complex in vitro cell culture models (such as macrophage infection models), researchers must carefully navigate its physicochemical limitations. The presence of the phenethyl group and the thiazole ring renders the molecule highly lipophilic, necessitating optimized formulation strategies to prevent compound precipitation and artifactual cytotoxicity.

Physicochemical Properties & Formulation Strategy

To design a robust dosing protocol, the physicochemical properties of the compound must dictate the solvent choice.

Table 1: Physicochemical Properties of 5-(2-phenylethyl)-2-Thiazolamine [3]

PropertyValue
CAS Number 100988-28-1
Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
SMILES Nc1ncc(CCc2ccccc2)s1
Primary Solvent 100% Anhydrous DMSO

Causality of Formulation Choices: Because of its lipophilicity, introducing this compound directly into aqueous cell culture media will cause immediate micro-precipitation. This drastically reduces the effective concentration of the drug, leading to irreproducible dose-response curves. Therefore, 100% anhydrous Dimethyl Sulfoxide (DMSO) is required for the master stock. However, mammalian cells (e.g., primary macrophages) and fungal targets are highly sensitive to DMSO. A critical threshold of ≤0.5% (v/v) final DMSO concentration must be maintained in the culture media to ensure that observed phenotypic changes are driven by the thiazolamine derivative rather than solvent-induced membrane permeabilization.

Preparation of Stock and Working Solutions

To ensure the protocol acts as a self-validating system , every experiment must include a vehicle-only control (DMSO matched to the highest concentration used in the assay) and a known positive control (e.g., Amphotericin B for antifungal assays).

Step 1: Master Stock Preparation (10 mM)

  • Weigh exactly 2.04 mg of 5-(2-phenylethyl)-2-Thiazolamine powder.

  • Dissolve in 1.0 mL of 100% anhydrous DMSO to yield a 10 mM master stock.

  • Vortex for 30 seconds and sonicate in a water bath at room temperature for 2–5 minutes until the solution is completely clear.

  • Aliquot into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes to protect from light-induced degradation. Store at -20°C for up to 3 months.

Step 2: Intermediate Working Solutions (100X)

  • Thaw a 10 mM master stock aliquot at room temperature.

  • Perform a 10-point, 3-fold serial dilution in 100% DMSO. This creates a 100X concentration plate (e.g., ranging from 1 mM down to 0.05 µM).

  • Crucial: Do not dilute directly into aqueous media at this stage. Storing intermediate aqueous dilutions often leads to invisible micro-precipitation.

Experimental Protocols: In Vitro Administration

Protocol A: Mammalian Cytotoxicity Counter-Screen (HepG2 or THP-1 Macrophages) Causality: Before claiming antifungal efficacy, you must establish the therapeutic index (TI) by ensuring the compound does not induce generalized mammalian cytotoxicity at the required dosing concentrations. HepG2 cells are used to assess baseline hepatotoxicity, while THP-1 cells represent the host environment for Histoplasma.

  • Cell Seeding: Seed mammalian cells at 10,000 cells/well in a 96-well plate using 90 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2.

  • Administration: Transfer 1 µL of the 100X DMSO working solutions into 9 µL of complete media (intermediate dilution), then immediately transfer 10 µL of this mixture to the 90 µL of cells. This achieves a 1X final concentration with exactly 0.1% final DMSO.

  • Incubation: Incubate for 48–72 hours.

  • Readout: Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence to quantify ATP (cell viability).

Protocol B: Antifungal Efficacy Assay (Histoplasma Macrophage Infection Model) Causality: To evaluate the compound's ability to clear intracellular Histoplasma yeast without killing the host cell[4].

  • Infection: Infect a monolayer of THP-1 derived macrophages with H. capsulatum yeast at a Multiplicity of Infection (MOI) of 1:1. Allow 2 hours for phagocytosis, then wash away extracellular yeast.

  • Dosing: Apply 5-(2-phenylethyl)-2-Thiazolamine using the same two-step dilution method described in Protocol A. Target a final concentration range spanning 0.01 µM to 10 µM (bracketing the expected MIC50 of 0.4–0.8 µM)[2].

  • Incubation: Incubate the infected, treated cells for 48 hours at 37°C.

  • Lysis & Readout: Lyse the macrophages using sterile water (which bursts mammalian cells via osmotic shock but leaves the rigid yeast intact). Plate the lysates on Brain Heart Infusion (BHI) agar to quantify Colony Forming Units (CFUs) and determine the exact MIC50.

Data Presentation: Expected Dosing Parameters

Table 2: Dosing Guidelines and Expected Assay Metrics

Assay TypeTargetDosing RangeMax Final DMSOExpected Readout / Metric
Antifungal Efficacy H. capsulatum yeast0.01 µM – 10.0 µM≤ 0.5% (v/v)MIC50 ≈ 0.4 – 0.8 µM
Mammalian Toxicity THP-1 / HepG20.1 µM – 100.0 µM≤ 0.5% (v/v)CC50 (Determines Therapeutic Index)
Vehicle Control All CellsN/A≤ 0.5% (v/v)100% Viability Baseline

Workflow Visualization

Workflow cluster_0 Phase 1: Formulation & Dilution cluster_1 Phase 2: In Vitro Administration cluster_2 Phase 3: Readout & Analysis N1 5-(2-phenylethyl)-2-Thiazolamine (Dry Powder) N2 10 mM Master Stock (100% Anhydrous DMSO) N1->N2 Dissolve & Sonicate N3 100X Working Solutions (Serial Dilution in DMSO) N2->N3 3-fold Dilutions N4 Mammalian Counter-Screen (HepG2 / Macrophages) N3->N4 Add to Media (Final DMSO ≤0.5%) N5 Antifungal Efficacy Assay (H. capsulatum Infection) N3->N5 Add to Media (Final DMSO ≤0.5%) N6 Cell Viability Assay (ATP Luminescence) N4->N6 48-72h Incubation N7 CFU Plating (Yeast Viability) N5->N7 48h Incubation & Macrophage Lysis

Experimental workflow for formulation, administration, and readout of thiazolamine cell assays.

References

  • Title: 5-(2-phenylethyl)-1,3-thiazol-2-amine — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: 5-phenethyl-thiazol-2-ylamine - CAS 100988-28-1 Biological Activity Source: Molaid URL: [Link]

  • Title: 5-(2-phenylethyl)-1,3-thiazol-2-amine | 100988-28-1 Source: Molport URL: [Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 5-(2-phenylethyl)-2-Thiazolamine

Abstract This application note provides a detailed analysis of the predicted mass spectrometry fragmentation patterns of 5-(2-phenylethyl)-2-thiazolamine, a molecule of interest in pharmaceutical and chemical research. B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed analysis of the predicted mass spectrometry fragmentation patterns of 5-(2-phenylethyl)-2-thiazolamine, a molecule of interest in pharmaceutical and chemical research. By understanding the fragmentation behavior of its constituent phenylethylamine and 2-aminothiazole moieties, we can predict the characteristic product ions generated under collision-induced dissociation (CID). This guide offers a protocol for acquiring tandem mass spectrometry (MS/MS) data and a proposed fragmentation pathway, serving as a valuable resource for researchers involved in the identification and structural characterization of this and similar compounds.

Introduction

5-(2-phenylethyl)-2-thiazolamine belongs to a class of compounds that are of significant interest in drug discovery and development due to the pharmacological importance of both the phenylethylamine and 2-aminothiazole scaffolds. Mass spectrometry is a cornerstone analytical technique for the structural elucidation of such novel molecules. The fragmentation pattern observed in a tandem mass spectrum provides a molecular fingerprint that is crucial for unambiguous identification.

This document outlines the expected fragmentation pathways of 5-(2-phenylethyl)-2-thiazolamine based on established fragmentation mechanisms of related chemical structures. The phenylethylamine core is known to undergo characteristic cleavages, including the formation of a tropylium ion and loss of the amine group.[1][2][3][4][5][6][7] Similarly, the 2-aminothiazole ring exhibits predictable fragmentation patterns, often involving ring cleavage.[8][9][10][11][12][13][14] By combining these known behaviors, a detailed fragmentation map for the title compound can be proposed.

Experimental Protocol: Tandem Mass Spectrometry of 5-(2-phenylethyl)-2-Thiazolamine

This protocol provides a general procedure for the analysis of 5-(2-phenylethyl)-2-thiazolamine using a triple quadrupole or a hybrid ion trap-orbital trap mass spectrometer equipped with an electrospray ionization (ESI) source.

2.1. Sample Preparation

  • Prepare a stock solution of 5-(2-phenylethyl)-2-thiazolamine at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte in positive ion mode.[15]

2.2. Mass Spectrometry Conditions

The following table outlines the recommended starting parameters for ESI-MS/MS analysis. These may require optimization depending on the specific instrument used.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV)
MS1 Scan Range m/z 50-500
MS2 Scan Range m/z 50-250

2.3. Data Acquisition and Analysis

  • Infuse the prepared sample solution into the ESI source at a flow rate of 10 µL/min.

  • Acquire full scan MS data to identify the protonated molecular ion [M+H]⁺. The theoretical monoisotopic mass of 5-(2-phenylethyl)-2-thiazolamine (C₁₁H₁₂N₂S) is 204.07. Therefore, the [M+H]⁺ ion is expected at m/z 205.08.

  • Perform product ion scans on the [M+H]⁺ ion (m/z 205.08) to generate the tandem mass spectrum.

  • Analyze the resulting spectrum to identify the major fragment ions and propose fragmentation pathways.

Predicted Fragmentation Pathway

The fragmentation of protonated 5-(2-phenylethyl)-2-thiazolamine is anticipated to proceed through several key pathways, primarily involving the cleavage of the phenylethyl side chain and the thiazole ring.

3.1. Benzylic Cleavage and Formation of the Tropylium Ion

A prominent fragmentation pathway for phenylethylamines involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable tropylium ion at m/z 91.[1][2][3] This is a highly characteristic fragment for compounds containing a phenylethyl moiety.

3.2. Cleavage of the Thiazole Ring

The 2-aminothiazole ring can undergo cleavage, leading to the formation of several characteristic ions. Based on the fragmentation of similar thiazole derivatives, we can predict the formation of ions resulting from the loss of neutral molecules such as hydrogen cyanide (HCN) or thioformaldehyde (CH₂S).[11][12]

3.3. Retro-Diels-Alder (RDA) Fragmentation

While less common for this specific structure, RDA-type fragmentation of the thiazole ring could also occur, leading to further diagnostic ions.

The proposed fragmentation cascade is visualized in the following diagram:

Fragmentation_Pathway cluster_legend Legend M [M+H]⁺ m/z 205.08 F1 Tropylium ion m/z 91.05 M->F1 Loss of C₄H₄N₂S F2 [C₄H₅N₂S]⁺ m/z 113.02 M->F2 Loss of C₇H₈ F3 [C₉H₉]⁺ m/z 117.07 M->F3 Loss of C₂H₃N₂S F4 [C₂H₂NS]⁺ m/z 56.99 F2->F4 Loss of C₂H₃N Precursor Ion Precursor Ion Major Fragments Major Fragments

Caption: Proposed fragmentation pathway of 5-(2-phenylethyl)-2-Thiazolamine.

Results and Discussion

The tandem mass spectrum of 5-(2-phenylethyl)-2-thiazolamine is expected to be dominated by a few key fragment ions that provide significant structural information.

Table 1: Predicted Major Fragment Ions of 5-(2-phenylethyl)-2-Thiazolamine

m/z (Predicted)Proposed FormulaDescription
205.08[C₁₁H₁₃N₂S]⁺Protonated Molecular Ion [M+H]⁺
117.07[C₉H₉]⁺Ion resulting from the loss of the aminothiazole moiety.
113.02[C₄H₅N₂S]⁺Ion corresponding to the protonated 2-amino-5-methylthiazole-like fragment.
91.05[C₇H₇]⁺Tropylium ion, characteristic of the phenylethyl group.
56.99[C₂H₂NS]⁺Fragment arising from the cleavage of the aminothiazole ring.

The presence of the ion at m/z 91 would be a strong indicator of the phenylethyl substructure. The ion at m/z 117 arises from the loss of the aminothiazole group from the protonated molecule. The fragment at m/z 113 is proposed to be the 2-amino-5-vinylthiazole cation, formed via cleavage and rearrangement. Further fragmentation of the thiazole-containing ions can yield smaller fragments, such as the ion at m/z 57.

Conclusion

This application note provides a predictive guide to the mass spectrometric fragmentation of 5-(2-phenylethyl)-2-thiazolamine. The proposed fragmentation pathways and expected major fragment ions serve as a valuable reference for the structural confirmation of this compound and its analogs. The provided experimental protocol offers a starting point for method development for the analysis of this and related molecules. The combination of characteristic fragments from both the phenylethylamine and 2-aminothiazole moieties allows for a high degree of confidence in the structural elucidation of 5-(2-phenylethyl)-2-thiazolamine by tandem mass spectrometry.

References

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. [Link]

  • Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International. [Link]

  • mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry. [Link]

  • Ionization/dissociation of thiazole and thiazolidine induced by strong laser fields. Chemical Physics Letters. [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Mass spectrometry of 2-substituted-4-arylthiazoles. II. Biomedical Mass Spectrometry. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. PubMed. [Link]

  • Interpretation of mass spectra. University of Florida. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Heterocyclic Ring Cleavage Upon Collision-Induced Dissociation of Deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Aminothiazole. NIST WebBook. [Link]

  • Thiazole, 2-amino-5-methyl-. NIST WebBook. [Link]

  • Phenethylamines. MassBank. [Link]

  • Comparison of the collision-induced dissociation of the mass-selected m/z 284 ion–protonated penconazole (Pen) at normalised collision energy. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Profiling of 5-(2-phenylethyl)-2-Thiazolamine

A Guide for Researchers in Drug Discovery and Development Introduction The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of 2-aminothiazole, in particular, have garnered significant interest due to their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][4][5] This document provides a comprehensive guide for the in vitro characterization of 5-(2-phenylethyl)-2-Thiazolamine , a specific derivative of this versatile class.

Given the broad spectrum of activities associated with the 2-aminothiazole core, a multi-faceted approach to in vitro testing is recommended to elucidate the biological potential of this compound. The following protocols are designed to be robust and self-validating, providing researchers with the necessary tools to conduct a thorough preliminary assessment of 5-(2-phenylethyl)-2-Thiazolamine's bioactivity.

Postulated Biological Activities and Corresponding In Vitro Assays

Based on the extensive literature on thiazole derivatives, 5-(2-phenylethyl)-2-Thiazolamine could plausibly exhibit a range of biological effects. The following sections detail the rationale and protocols for assays targeting these potential activities.

Anticancer Activity

Thiazole-containing compounds have shown significant promise as anticancer agents, with some derivatives advancing to clinical use.[1][6] The proposed mechanism often involves the inhibition of key signaling pathways or direct cytotoxic effects on cancer cells.[6][7]

A Compound Preparation (5-(2-phenylethyl)-2-Thiazolamine in DMSO) C Compound Treatment (Dose-response concentrations) A->C B Cell Line Seeding (e.g., MCF-7, HepG2, A549) B->C D Incubation (48-72 hours) C->D E MTT Assay (Assessment of cell viability) D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for determining the in vitro cytotoxicity of 5-(2-phenylethyl)-2-Thiazolamine.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][7]

Materials:

  • 5-(2-phenylethyl)-2-Thiazolamine

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Preparation: Prepare a stock solution of 5-(2-phenylethyl)-2-Thiazolamine in DMSO. Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Staurosporine).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][7]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Table 1: Hypothetical In Vitro Cytotoxicity Data for Thiazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
5-(2-phenylethyl)-2-Thiazolamine MCF-7 (Breast) MTT ExperimentalStaurosporine 6.77 ± 0.41 [7]
5-(2-phenylethyl)-2-Thiazolamine HepG2 (Liver) MTT ExperimentalStaurosporine 8.4 ± 0.51 [7]
Compound 4cMCF-7 (Breast)MTT2.57 ± 0.16[1]Staurosporine6.77 ± 0.41[7]
Compound 4cHepG2 (Liver)MTT7.26 ± 0.44[1]Staurosporine8.4 ± 0.51[7]
Antimicrobial and Antifungal Activity

The thiazole ring is a key component of several antimicrobial and antifungal drugs.[2][8] Therefore, it is prudent to evaluate 5-(2-phenylethyl)-2-Thiazolamine for its potential to inhibit the growth of pathogenic microorganisms.

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 5-(2-phenylethyl)-2-Thiazolamine

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Perform a serial two-fold dilution of 5-(2-phenylethyl)-2-Thiazolamine in the broth medium directly in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Enzyme Inhibition

Thiazole derivatives have been identified as inhibitors of various enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism, and kinases, which play a crucial role in cell signaling.[6][9]

cluster_0 Neurotransmitter Metabolism A Monoamines B MAO-A / MAO-B A->B C Metabolites B->C D 5-(2-phenylethyl)- 2-Thiazolamine D->B Inhibition

Caption: Potential inhibition of Monoamine Oxidase (MAO) by 5-(2-phenylethyl)-2-Thiazolamine.

This assay measures the activity of MAO-A and MAO-B enzymes and can be used to determine the inhibitory potential of test compounds.[9]

Materials:

  • 5-(2-phenylethyl)-2-Thiazolamine

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)

  • Horseradish peroxidase

  • Amplex Red reagent

  • Assay buffer

  • Black 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Compound Pre-incubation: Add the MAO enzyme (either MAO-A or MAO-B) to the wells of a black 96-well plate containing various concentrations of 5-(2-phenylethyl)-2-Thiazolamine. Include a known MAO inhibitor as a positive control. Incubate for a short period at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate, horseradish peroxidase, and Amplex Red reagent to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm in kinetic mode for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Interpretation and Further Steps

The results from these initial in vitro assays will provide a foundational understanding of the biological activity of 5-(2-phenylethyl)-2-Thiazolamine. Positive results in any of these assays should be followed by more in-depth studies to elucidate the mechanism of action, determine selectivity, and assess potential off-target effects. For instance, a compound showing potent anticancer activity could be further investigated in cell cycle analysis or apoptosis assays.[7]

Conclusion

The 2-aminothiazole scaffold is a rich source of biologically active compounds. The systematic in vitro profiling of 5-(2-phenylethyl)-2-Thiazolamine using the protocols outlined in this application note will enable researchers to efficiently identify and characterize its therapeutic potential, paving the way for further preclinical development.

References

  • In Vitro and in Silico Evaluation of New Thiazole Compounds as Monoamine Oxidase Inhibitors. PubMed.
  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.
  • Thiazole-Based Experimental Drugs: A Comparative Analysis of In Vitro and In Vivo Anticancer Efficacy. Benchchem.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • In vitro antioxidant properties of new thiazole derivatives.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • Synthesis of some new 5- substituted of - JOCPR. JOCPR.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(2-phenylethyl)-2-Thiazolamine

Welcome to the technical support center for the synthesis of 5-(2-phenylethyl)-2-Thiazolamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(2-phenylethyl)-2-Thiazolamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.

The synthesis of 2-aminothiazole derivatives, such as 5-(2-phenylethyl)-2-Thiazolamine, is most commonly achieved through the Hantzsch thiazole synthesis.[1][2][3] This robust reaction involves the cyclocondensation of an α-haloketone with a thioamide. While generally high-yielding, the success of the synthesis is highly dependent on precise control over reaction parameters and the quality of starting materials.[3][4]

This document is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

Q1: My overall yield is consistently low (<50%). What are the most critical factors to investigate?

Low yield is the most common issue and can stem from several factors, from starting material quality to the final work-up procedure. A systematic approach is key to identifying the root cause.

A1: Your investigation should be prioritized as follows:

  • Purity of the α-Haloketone: The Hantzsch synthesis begins with an SN2 reaction between the thioamide and the α-haloketone.[3][4] The precursor for this synthesis is 1-bromo-4-phenylbutan-2-one . Incomplete bromination of the starting ketone (4-phenylbutan-2-one) is a primary cause of low yield.

    • Causality: Unreacted ketone will not participate in the cyclization, and over-brominated (dibromo) species can lead to complex side products, consuming your starting materials and complicating purification.

    • Actionable Protocol:

      • Monitor Bromination: Use TLC or GC-MS to monitor the bromination reaction to ensure full conversion of the starting ketone.

      • Purification: The crude 1-bromo-4-phenylbutan-2-one should be purified before use. Flash column chromatography is effective.

      • Stability: α-haloketones can be lachrymatory and unstable. It is best to use it immediately after synthesis or store it under an inert atmosphere at low temperatures.

  • Reaction Conditions: Temperature, solvent, and reaction time are intricately linked. The aromaticity of the thiazole ring is a strong thermodynamic driving force, but achieving it efficiently requires optimal kinetic conditions.[5]

    • Causality: Insufficient heat may lead to a slow reaction rate or stalling. Conversely, excessive heat can promote side reactions, leading to the formation of polymeric materials or alternative condensation products, which can be difficult to remove.

    • Actionable Protocol: See the "Optimized Synthesis Protocol" below and the parameter comparison in Table 1. Refluxing in a protic solvent like ethanol is the most common and effective starting point.[3][6]

  • Work-up and Product Isolation: The product, 5-(2-phenylethyl)-2-Thiazolamine, is basic. The initial product of the Hantzsch synthesis is often the hydrohalide salt (e.g., HBr salt), which is typically soluble in the reaction medium (like ethanol).[5]

    • Causality: To isolate the neutral, free-base product, the reaction mixture must be neutralized. Improper pH control can lead to incomplete precipitation or the product remaining in the aqueous phase as a salt.

    • Actionable Protocol:

      • After the reaction is complete, cool the mixture to room temperature.

      • Slowly pour the reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), with vigorous stirring.[3]

      • Monitor the pH to ensure it is basic (pH 8-9).

      • The neutral product should precipitate. If it doesn't, it may be due to its solubility; in which case, extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary.

Below is a workflow to guide your troubleshooting process for low yield.

G start Low Yield Observed check_ketone 1. Verify Purity of 1-bromo-4-phenylbutan-2-one start->check_ketone purify Purify via Column Chromatography check_ketone->purify Impure check_conditions 2. Optimize Reaction Conditions check_ketone->check_conditions Pure purify->check_conditions adjust_temp Adjust Temperature/Solvent (See Table 1) check_conditions->adjust_temp Suboptimal check_workup 3. Review Work-up Procedure check_conditions->check_workup Optimal adjust_temp->check_workup adjust_ph Ensure pH is 8-9 during Neutralization/Precipitation check_workup->adjust_ph Incorrect pH extract If no precipitate forms, extract with Ethyl Acetate check_workup->extract Solubility Issue adjust_ph->extract success Yield Improved adjust_ph->success extract->success

Figure 1: Troubleshooting workflow for low synthesis yield.
Q2: I'm observing a major, persistent impurity alongside my product on TLC and NMR. What could it be and how do I prevent it?

Impurity formation is often a result of competing reaction pathways or degradation. Identifying the structure of the impurity is crucial for targeted prevention.

A2: The most likely impurity is a result of self-condensation or alternative cyclization.

  • Potential Impurity Structures:

    • Favorskii Rearrangement Product: If a base is present during the synthesis of the α-haloketone, it can promote rearrangement.

    • Dimer of Thiourea/Intermediates: Under harsh conditions, intermediates can dimerize.

    • Unreacted 1-bromo-4-phenylbutan-2-one: If the reaction does not go to completion, this starting material will remain.

  • Prevention Strategies:

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., gentle reflux). Avoid aggressive heating.

    • Stoichiometry: Use a slight excess of thiourea (1.1 to 1.5 equivalents).[3] This ensures the more valuable α-haloketone is fully consumed and minimizes self-condensation pathways of the ketone.

    • Order of Addition: Add the α-haloketone solution dropwise to the heated solution of thiourea in ethanol. This maintains a low instantaneous concentration of the ketone, further suppressing self-condensation.

Parameter Recommendation Rationale
Temperature 70-80°C (Reflux in Ethanol)Balances reaction rate with minimizing side product formation.[7]
Solvent Ethanol or MethanolProtic solvents facilitate the reaction and are effective at dissolving the reactants.[3]
Reactant Ratio 1.0 eq. α-haloketone : 1.1-1.5 eq. ThioureaAn excess of thiourea ensures complete conversion of the limiting reagent.[3]
Reaction Time 2-4 hoursTypically sufficient for full conversion. Monitor by TLC.[7]
Table 1: Recommended Reaction Parameters for Hantzsch Synthesis

Frequently Asked Questions (FAQs)

Q3: What is the detailed mechanism of this reaction?

A3: The Hantzsch thiazole synthesis proceeds via a well-established multi-step mechanism involving condensation and cyclization.[4]

  • Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of 1-bromo-4-phenylbutan-2-one, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting isothiouronium intermediate attacks the electrophilic carbonyl carbon, forming a five-membered ring intermediate (a thiazoline derivative).

  • Dehydration: The hydroxyl group of the thiazoline intermediate is protonated and eliminated as a water molecule, leading to the formation of the stable, aromatic thiazole ring. This final step is the thermodynamic driving force for the reaction.[5]

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
Q4: Can I use a catalyst to improve the yield or reaction time?

A4: While the traditional Hantzsch synthesis often proceeds well without a catalyst, several modern variations employ catalysts to improve efficiency and operate under milder conditions.

  • Acid Catalysis: Some protocols suggest that the HBr generated in situ can catalyze the dehydration step.[8]

  • Heterogeneous Catalysts: Green chemistry approaches have utilized solid catalysts like silica-supported tungstosilicic acid or montmorillonite-K10 clay, which can offer higher yields, shorter reaction times, and easier work-up through simple filtration.[1][9]

  • Microwave Irradiation: Using microwave energy can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[6][10]

For your specific synthesis, starting with the standard thermal procedure in ethanol is recommended. If yields remain suboptimal after addressing the points in Q1, exploring microwave-assisted synthesis would be a logical next step.

Experimental Protocols

Optimized Synthesis Protocol for 5-(2-phenylethyl)-2-Thiazolamine

This protocol assumes the availability of the precursor, 1-bromo-4-phenylbutan-2-one.

Materials:

  • 1-bromo-4-phenylbutan-2-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (absolute)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.2 eq) in absolute ethanol (approx. 10 mL per gram of thiourea).

  • Heating: Heat the solution to a gentle reflux (approx. 78°C) with stirring.

  • Addition: In a separate flask, dissolve 1-bromo-4-phenylbutan-2-one (1.0 eq) in a minimal amount of ethanol. Add this solution dropwise to the refluxing thiourea solution over 15-20 minutes.

  • Reaction: Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the α-bromoketone spot indicates completion.

  • Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing an equal volume of 5% aqueous sodium carbonate solution, stirring vigorously.

  • Isolation:

    • If a solid precipitates: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol. Air-dry the solid.

    • If no solid forms (or if it is oily): Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

References

  • Belhaddad, M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2463. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of -2-amino-4-phenylthiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. Available at: [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Wipf, P., & Venkatraman, S. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters, 3(22), 3623–3626. Available at: [Link]

  • Safari, J., et al. (2017). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Polycyclic Aromatic Compounds, 37(2-3), 159-164. Available at: [Link]

  • Shaabani, S., et al. (2019). Aryliodoazide Synthons: A Different Approach for Diversified Synthesis of 2-Aminothiazole, 1,3-Thiazole, and 1,3-Selenazole Scaffolds. ACS Combinatorial Science, 21(7), 546–551. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

  • Al-Ostath, R. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 1957-1969. Available at: [Link]

  • Yusof, M. S. M., et al. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Malaysian Journal of Chemistry, 23(1), 29-39. Available at: [Link]

  • Ezhilarasi, M.R., et al. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212. Available at: [Link]

  • Al-Warhi, T., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters, 8, 720-740. Available at: [Link]

  • Bawa, S., et al. (2017). Synthesis and evaluation of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society, 21(1), S299-S305. Available at: [Link]

  • Das, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available at: [Link]

  • Reddy, C. S., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(3), 299-305. Available at: [Link]

  • Kumar, G. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 813914. Available at: [Link]

  • Kumar, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155049. Available at: [Link]

  • Shihab, N. F., & Abd-Al-Hassan, K. S. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. Available at: [Link]

  • Kauer, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2977. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 5-(2-phenylethyl)-2-Thiazolamine in Aqueous Solutions

Welcome to the technical support center for 5-(2-phenylethyl)-2-Thiazolamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(2-phenylethyl)-2-Thiazolamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimental work with this compound in aqueous solutions.

Introduction: Understanding the Molecule

5-(2-phenylethyl)-2-Thiazolamine is a heterocyclic amine containing a thiazole core. The presence of the phenylethyl group introduces significant hydrophobicity, while the 2-aminothiazole moiety provides a site for potential protonation, suggesting a pH-dependent aqueous solubility. Like many organic molecules with substantial hydrocarbon frameworks, achieving desired concentrations in aqueous media can be a significant hurdle. This guide will walk you through systematic approaches to diagnose and resolve these solubility issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-(2-phenylethyl)-2-Thiazolamine not dissolving in water?

The limited aqueous solubility of 5-(2-phenylethyl)-2-Thiazolamine is primarily due to its molecular structure. The nonpolar phenylethyl group contributes to a hydrophobic character, which is not readily accommodated by the polar hydrogen-bonding network of water.[1] The thiazolamine portion of the molecule does possess a hydrophilic amine group capable of hydrogen bonding, but the influence of the larger hydrophobic tail dominates, leading to poor solubility.[1]

Q2: What is the expected aqueous solubility of this compound?

Precise, publicly available data on the intrinsic aqueous solubility of 5-(2-phenylethyl)-2-Thiazolamine is not readily found. However, based on its structural similarity to other thiazole derivatives and the presence of a significant hydrophobic substituent, its intrinsic solubility in pure water at neutral pH is expected to be low. For context, the parent compound, thiazole, is only slightly soluble in water.[2][3] The addition of the phenylethyl group will further decrease this solubility.

Q3: Can I simply heat the solution to improve solubility?

While heating can temporarily increase the solubility of many compounds, it is not a recommended primary strategy for 5-(2-phenylethyl)-2-Thiazolamine without further stability studies. Elevated temperatures can lead to degradation of the compound, potentially impacting your experimental results. A forced degradation study, which involves subjecting the compound to stress conditions like heat, can help determine its thermal stability.[4][5][6][7]

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides a systematic workflow for addressing the solubility challenges of 5-(2-phenylethyl)-2-Thiazolamine.

Step 1: Initial Assessment and Baseline Solubility Determination

Before attempting to enhance solubility, it is crucial to establish a baseline. This involves determining the compound's approximate solubility in your primary aqueous medium (e.g., water, buffer) at a controlled temperature.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a reliable technique for determining equilibrium solubility.[8]

  • Preparation: Add an excess amount of 5-(2-phenylethyl)-2-Thiazolamine to a known volume of the aqueous medium in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a low-binding filter.[8]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[9][10]

dot graph TD { A[Start: Add excess compound to aqueous medium] --> B{Agitate at constant temperature for 24-72h}; B --> C[Centrifuge to pellet undissolved solid]; C --> D[Filter supernatant]; D --> E[Analyze filtrate concentration via HPLC/LC-MS]; E --> F[End: Baseline Solubility Determined]; } caption: Workflow for Baseline Solubility Determination

Step 2: pH Adjustment - Leveraging the Amine Functionality

The 2-aminothiazole moiety contains a basic nitrogen atom that can be protonated. This suggests that the solubility of 5-(2-phenylethyl)-2-Thiazolamine is likely pH-dependent.[1][11] By lowering the pH of the aqueous solution, the amine group will become protonated, forming a more soluble salt.

Causality:

The protonated form of the amine (an ammonium salt) is an ionic species. Ionic compounds generally exhibit greater solubility in polar solvents like water compared to their neutral counterparts due to favorable ion-dipole interactions. The Henderson-Hasselbalch equation can be used to estimate the pH at which the compound will be predominantly ionized, although experimental verification is crucial as ideal behavior is not always observed.[12][13][14]

Experimental Protocol: Generating a pH-Solubility Profile
  • Prepare a Series of Buffers: Create a range of buffers with different pH values (e.g., from pH 2 to pH 8).

  • Equilibrium Solubility Measurement: Perform the shake-flask method described in Step 1 for each buffer.

  • Plot the Data: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This will generate a pH-solubility profile.[12]

Expected Outcome Interpretation
Solubility increases as pH decreases.The compound is a weak base, and its protonated form is more soluble.
Solubility remains low across the pH range.pH adjustment alone may be insufficient, or the intrinsic solubility of the free base is extremely low.

dot graph TD { subgraph "pH Adjustment Strategy" A[Start: Low Solubility at Neutral pH] --> B{Decrease pH of Aqueous Solution}; B --> C[Protonation of Amine Group]; C --> D{Formation of More Soluble Salt}; D --> E[End: Enhanced Aqueous Solubility]; end } caption: Logic of pH-Dependent Solubility Enhancement

Step 3: Utilizing Co-solvents for Increased Solubilization

If pH adjustment does not yield the desired concentration, the use of co-solvents is a common and effective strategy.[15][16] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[17][18]

Commonly Used Co-solvents in Research:
  • Ethanol: A widely used, relatively non-toxic co-solvent.[15]

  • Propylene Glycol (PG): Often used in pharmaceutical formulations.[15]

  • Polyethylene Glycol (PEG), low molecular weight (e.g., PEG 400): Another common choice in drug development.[19]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but should be used at low concentrations due to potential cellular toxicity.

Experimental Protocol: Co-solvent Titration
  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Prepare Stock Solutions: Prepare a series of aqueous solutions containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Use the shake-flask method to determine the solubility of 5-(2-phenylethyl)-2-Thiazolamine in each co-solvent mixture.

  • Analyze and Plot: Plot the solubility against the percentage of the co-solvent to identify the optimal concentration. Solubility often increases exponentially with the fraction of co-solvent.[18]

Co-solvent Concentration (% v/v) Solubility (µg/mL)
0 (Pure Aqueous Buffer)(Baseline from Step 1)
5% Ethanol(To be determined)
10% Ethanol(To be determined)
20% Ethanol(To be determined)
5% Propylene Glycol(To be determined)
10% Propylene Glycol(To be determined)
20% Propylene Glycol(To be determined)

Note: The above table is a template for recording experimental data.

Step 4: Advanced Solubilization Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary. These techniques are often employed in drug development to enhance the bioavailability of poorly soluble compounds.[20][21]

A. Surfactants and Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[22][23] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in the aqueous medium.[24][25]

  • Common Surfactants:

    • Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene-based surfactants (e.g., Cremophor® EL).[23]

    • Ionic: Sodium Lauryl Sulfate (SLS).[23]

B. Cyclodextrins and Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[26][27][28] They can form inclusion complexes with hydrophobic molecules, like 5-(2-phenylethyl)-2-Thiazolamine, effectively "hiding" the hydrophobic portion from the aqueous environment and increasing its solubility.[26][28][]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[26]

    • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)[26]

Experimental Protocol: Screening Advanced Excipients
  • Select Excipients: Choose a small panel of surfactants and cyclodextrins.

  • Prepare Solutions: Create aqueous solutions of these excipients at various concentrations (some below and some above the CMC for surfactants).

  • Measure Solubility: Determine the solubility of 5-(2-phenylethyl)-2-Thiazolamine in each excipient solution using the shake-flask method.

  • Evaluate Enhancement: Compare the results to the baseline aqueous solubility to calculate the fold-increase in solubility for each excipient.

dot graph TD { subgraph "Advanced Solubilization Pathways" A[Poorly Soluble Compound] --> B{Option 1: Surfactants}; A --> C{Option 2: Cyclodextrins}; B --> D[Micellar Encapsulation]; C --> E[Inclusion Complex Formation]; D --> F[Enhanced Apparent Solubility]; E --> F; end } caption: Overview of Advanced Solubilization Strategies

Stability Considerations

Whenever modifying the formulation of a compound, it is imperative to consider the stability of the active molecule in the new solvent system.

Forced Degradation Studies

Forced degradation studies are essential to understand the chemical stability of 5-(2-phenylethyl)-2-Thiazolamine under various stress conditions.[4][7] These studies help to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[5]

  • Conditions to Test:

    • Acidic and Basic Hydrolysis: Exposing the compound to acidic and basic solutions at elevated temperatures.[7][30]

    • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.[30]

    • Thermal Stress: Heating the solid compound or a solution.[6][30]

    • Photostability: Exposing the compound to light.[30]

The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[4]

Summary and Recommendations

Resolving the solubility issues of 5-(2-phenylethyl)-2-Thiazolamine requires a systematic and logical approach.

  • Start with the Basics: Always determine the baseline solubility in your primary aqueous medium.

  • Leverage pH: Given the presence of the amine group, pH adjustment is the most straightforward first step to attempt.

  • Employ Co-solvents: If pH modification is insufficient, systematically screen a panel of biocompatible co-solvents.

  • Consider Advanced Techniques: For highly challenging systems, surfactants and cyclodextrins offer powerful solubilization capabilities.

  • Verify Stability: Ensure that any new formulation does not compromise the chemical stability of your compound by performing appropriate stability and forced degradation studies.

By following this guide, researchers can effectively overcome the solubility challenges associated with 5-(2-phenylethyl)-2-Thiazolamine, leading to more reliable and reproducible experimental outcomes.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech. (2026, February 21).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025, July 31).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI. (2025, December 26).
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics - ACS Publications. (2019, January 4).
  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22).
  • Solubility and pH of amines. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications. (2019, June 21).
  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. (2004, August 15).
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (2026, March 19).
  • Chapter 22 Notes - Amines. (n.d.).
  • Accuracy of calculated pH-dependent aqueous drug solubility - ResearchGate. (n.d.).
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019, February 14).
  • The importance of solubility and how to collect it using dynamic methods - Technobis Crystallization Systems. (2023, April 5).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • 2-Aminothiazole 97 96-50-4 - Sigma-Aldrich. (n.d.).
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC. (n.d.).
  • Study of pH-dependent drugs solubility in water - SciSpace. (2012, October 19).
  • Thiazole | C3H3NS | CID 9256 - PubChem - NIH. (n.d.).
  • Thiazole CAS#: 288-47-1 - ChemicalBook. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

Sources

Troubleshooting

Troubleshooting impurities during 5-(2-phenylethyl)-2-Thiazolamine crystallization

Welcome to the dedicated technical support guide for the crystallization of 5-(2-phenylethyl)-2-Thiazolamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and reso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the crystallization of 5-(2-phenylethyl)-2-Thiazolamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with obtaining this compound in high purity. We will explore the causality behind common impurity issues and provide field-proven, step-by-step protocols to ensure the integrity of your final crystalline product.

Troubleshooting Guide: Impurities & Crystallization Issues

This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing a corrective action plan.

Question 1: My product "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?

Symptom: Upon cooling the saturated solution, a viscous liquid or oil separates instead of a solid crystalline powder.

Expert Analysis: "Oiling out" is a common phenomenon in crystallization and represents a liquid-liquid phase separation. It typically occurs when the supersaturation of the solution is too high, or when the melting point of the solute is lower than the boiling point of the chosen solvent.[1] Impurities can also suppress the melting point of the mixture, exacerbating this issue.[1] The highly ordered lattice structure of a crystal cannot form under these conditions, leading to the separation of an amorphous, impurity-rich oil.

Recommended Actions:

  • Reduce the Cooling Rate: Rapid cooling, such as plunging a hot flask directly into an ice bath, is a primary cause of oiling out.[1] Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask with glass wool can further moderate the cooling profile.

  • Re-evaluate Your Solvent System:

    • If the solvent's boiling point is too high, select an alternative with a lower boiling point in which the compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold).[1]

    • Consider using a co-solvent system. Start by dissolving the compound in a "good" solvent, then slowly add an "anti-solvent" (in which the compound is insoluble) at an elevated temperature until turbidity is observed.[2][3][] Add a few drops of the good solvent to redissolve the precipitate and then proceed with slow cooling.

  • Decrease Solute Concentration: The initial concentration may be too high, leading to excessive supersaturation upon cooling. Dilute the solution slightly by adding more hot solvent until the solution is just saturated at the boiling point.

  • Introduce Seed Crystals: If available, adding a few seed crystals of pure 5-(2-phenylethyl)-2-Thiazolamine at the saturation point can provide a template for ordered crystal growth and bypass the energy barrier for nucleation, preventing oil formation.[]

Question 2: The final crystalline product is off-color (e.g., yellow or brown). How do I remove colored impurities?

Symptom: The isolated crystals have a distinct color, whereas the pure compound is expected to be white or off-white.

Expert Analysis: Color in the final product is almost always due to the presence of highly conjugated impurities or degradation products. These can arise from side reactions during the synthesis, particularly in Hantzsch-type thiazole syntheses which can be sensitive to reaction conditions, or from the degradation of the starting materials or product if exposed to excessive heat or air.[5][6][7]

Recommended Actions:

  • Activated Charcoal Treatment: This is the most common and effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude, colored product in the minimum amount of an appropriate hot recrystallization solvent.

      • Remove the solution from the heat source.

      • Add a small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Adding charcoal to a boiling solution can cause violent bumping.

      • Gently swirl the flask and then heat it back to boiling for 5-10 minutes.

      • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[1]

      • Proceed with the slow cooling and crystallization of the decolorized filtrate.

  • Solvent System Optimization: Some impurities may be selectively soluble in specific solvents. Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurity is soluble can be an effective pre-purification step.

  • Column Chromatography: If recrystallization and charcoal treatment fail, purification by column chromatography over silica gel is a highly effective, albeit more labor-intensive, alternative.[5][8][9][10] A gradient elution, for instance from hexane to ethyl acetate, can separate the desired compound from more polar or less polar colored impurities.

Question 3: Analytical data (HPLC, LC-MS) shows the presence of persistent, structurally related impurities. What are their likely sources and how can they be removed?

Symptom: Purity analysis reveals one or more impurity peaks with similar retention times or mass-to-charge ratios as the main product.

Expert Analysis: Structurally related impurities are the most challenging to remove via crystallization because their similar physicochemical properties allow them to be incorporated into the crystal lattice of the desired compound.[11][12] In the context of 5-(2-phenylethyl)-2-Thiazolamine, likely impurities include unreacted starting materials, isomers, or byproducts from the Hantzsch synthesis.[6][7][13][14]

Potential Impurities & Mitigation Strategies:

Impurity TypePotential SourceRecommended Removal Strategy
Unreacted Starting Materials Incomplete reaction during synthesis (e.g., residual thiourea or 1-bromo-4-phenylbutan-2-one).Optimize reaction stoichiometry and time. A pre-crystallization wash with a suitable solvent can often remove unreacted starting materials.
Isomeric Byproducts Non-regioselective cyclization during synthesis.Recrystallization is often effective if the solubility profiles of the isomers differ. A systematic solvent screen is recommended. If co-crystallization occurs, column chromatography is the preferred method.[10]
Over-Alkylated Products Reaction of the 2-amino group with the alkylating agent.Control reaction conditions (temperature, stoichiometry). These impurities are often more polar and can be removed by chromatography or by adjusting the pH during an aqueous wash to exploit differences in basicity.
Oxidation/Degradation Products Exposure to air/heat, especially at the sulfur or nitrogen atoms of the thiazole ring.[15]Minimize exposure to high temperatures and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). An additional recrystallization or a slurry in a non-solvent may help.[12][16]

Troubleshooting Workflow for Persistent Impurities:

G start Impurity Detected by HPLC/LC-MS identify Identify Impurity (MS, NMR) Is it structurally related? start->identify not_related No: Impurity is not related (e.g., solvent, reagent) identify->not_related No related Yes: Impurity is structurally related identify->related Yes wash Pre-crystallization wash or pH adjustment not_related->wash rescreen Systematic Recrystallization Solvent Screening related->rescreen wash->rescreen slurry Perform Reslurry in a Non-Solvent System rescreen->slurry Purity still low end Pure Compound (>99.5%) rescreen->end Purity Acceptable chromatography Column Chromatography slurry->chromatography Purity still low slurry->end Purity Acceptable chromatography->end

Caption: Logical workflow for addressing persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 5-(2-phenylethyl)-2-Thiazolamine? A good starting point for screening includes solvents of varying polarity such as ethanol, isopropanol (IPA), acetonitrile, ethyl acetate, and toluene, or mixtures thereof (e.g., Toluene/Ethanol, Ethanol/Water).[16][17] The ideal solvent will fully dissolve the compound at an elevated temperature but result in low solubility at room temperature or below, maximizing recovery.

Q2: My crystallization yield is very low. What can I do to improve it? Low yield can result from several factors:

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice bath for 30-60 minutes) after slow cooling to room temperature.

  • Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Consider using a co-solvent system with an anti-solvent to reduce solubility.[3][]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent at room temperature instead of ice-cold, can dissolve a significant portion of your product.[1]

  • Premature Crystallization: If performing a hot filtration, ensure the apparatus is pre-heated to prevent the product from crystallizing on the filter paper.[1]

Q3: How can I confirm the purity of my final product? A combination of analytical techniques is essential for confirming purity and structure.[10]

  • HPLC with UV detection is the workhorse for determining purity as a percentage (e.g., >99.5%).[18][19][20]

  • LC-MS is crucial for detecting and identifying trace impurities by their mass-to-charge ratio.[18][19]

  • NMR Spectroscopy (¹H and ¹³C) provides unambiguous structural confirmation and can help identify structurally related impurities if their signals do not overlap with the main compound.[10]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause melting point depression and broadening.

Q4: What is a "reslurry" and when should I use it? A reslurry involves suspending the crystalline product in a solvent in which it is poorly soluble and stirring the mixture for a period (hours to days).[12][16] This process can be very effective at removing surface-adsorbed impurities or impurities trapped in agglomerates. It can also sometimes induce a polymorphic transformation to a more stable, and often purer, form.[12] It is a useful technique when a full recrystallization leads to significant yield loss.

Diagram of Impurity Sources:

Caption: Primary sources of impurities in synthesis and crystallization.

References

  • Synthesis of novel 2-amino thiazole deriv
  • A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole - Benchchem. (URL: _)
  • 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. (URL: )
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (URL: [Link])

  • API Crystalliz
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (URL: [Link])

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (URL: )
  • Pharmaceutical Crystallization in drug development - Syrris. (URL: [Link])

  • Active Pharmaceutical Ingredient (API) Crystallisation - Micropore Technologies. (URL: [Link])

  • Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds - Benchchem. (URL: )
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. (URL: [Link])

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (URL: [Link])

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (URL: [Link])

  • Thiazole - Wikipedia. (URL: [Link])

  • Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (URL: [Link])

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (URL: [Link])

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (URL: [Link])

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: [Link])

  • Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties - PMC. (URL: [Link])

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (URL: [Link])

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (URL: [Link])

  • The crystal structures of two isomers of 5-(phenylisothiazolyl)-1,3,4-oxathiazol-2-one - PMC. (URL: [Link])

Sources

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for 5-(2-phenylethyl)-2-Thiazolamine

Welcome to the Analytical Troubleshooting Center. Analyzing basic, nitrogen-containing heterocycles like 5-(2-phenylethyl)-2-Thiazolamine presents unique chromatographic challenges for researchers and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. Analyzing basic, nitrogen-containing heterocycles like 5-(2-phenylethyl)-2-Thiazolamine presents unique chromatographic challenges for researchers and drug development professionals. The primary amine attached to the thiazole ring is highly polar and basic, while the 2-phenylethyl tail is hydrophobic. This dichotomy often leads to severe peak tailing, unpredictable retention shifts, and ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase for maximum sensitivity and peak symmetry.

Core Optimization Logic

LCMS_Workflow Start Analyte: 5-(2-phenylethyl)-2-Thiazolamine Sub1 Challenge 1: Basic Amine Tailing Start->Sub1 Sub2 Challenge 2: ESI+ Ionization Start->Sub2 Sol1 Aqueous Phase: 5mM AmFmt + 0.1% FA (Silanol Masking) Sub1->Sol1 Sol2 Organic Phase: 95:5 ACN:MeOH (Protic Solvation) Sub1->Sol2 Sub2->Sol1 Validate Self-Validation: Asymmetry 0.9-1.2 %RSD < 2.0% Sol1->Validate Sol2->Validate

Logical workflow for resolving thiazolamine LC-MS challenges via mobile phase optimization.

Troubleshooting FAQs: The Causality of Chromatography

Q1: Why am I observing severe peak tailing on my C18 column, and how do I resolve it?

  • The Causality: 5-(2-phenylethyl)-2-Thiazolamine contains a basic primary amine. On standard reversed-phase silica columns, basic amines undergo secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) at the silica surface.

  • The Solution: Standard 0.1% Formic Acid (FA) lacks the ionic strength to effectively mask these silanols. You must introduce a volatile buffer. Incorporating 5 mM Ammonium Formate alongside 0.1% FA provides the necessary ionic shielding. The ammonium ions (NH₄⁺) competitively bind to the residual silanols, preventing the thiazolamine from interacting with them. Recent validated methods for novel aminothiazoles demonstrate that this specific buffer combination on a C18 column fully restores peak symmetry[1].

Q2: How can I maximize Electrospray Ionization (ESI+) sensitivity for this compound?

  • The Causality: The thiazolamine moiety acts as a strong proton acceptor, making ESI+ the ideal ionization mode. However, high buffer concentrations (>10 mM) increase the surface tension and viscosity of the electrospray droplets, hindering the Coulombic fission required for gas-phase ion generation (a phenomenon known as ion suppression).

  • The Solution: Maintain the ammonium formate concentration strictly at 5 mM. The addition of 0.1% FA ensures the bulk pH (~2.7) is well below the pKa of the thiazolamine, ensuring 100% protonation in solution. The formate acts as a volatile counter-ion that easily evaporates during droplet desolvation, maximizing the transfer of the protonated analyte [M+H]⁺ into the mass spectrometer[2].

Q3: Should I use Acetonitrile or Methanol as my organic modifier (Mobile Phase B)?

  • The Causality: Acetonitrile (ACN) is aprotic and provides lower viscosity, resulting in higher theoretical plate counts (sharper peaks). However, Methanol (MeOH) is protic and can form hydrogen bonds. For basic heterocycles, a purely aprotic environment can sometimes exacerbate tailing because the polar headgroup is poorly solvated in the stationary phase boundary layer.

  • The Solution: Use a hybrid organic phase. A blend of 95% Acetonitrile and 5% Methanol leverages the low backpressure and sharp elution profile of ACN, while the 5% MeOH provides just enough protic character to efficiently solvate the amine, sweeping it from the column without tailing[1].

Quantitative Data: Mobile Phase Performance Matrix

The following table summarizes the quantitative impact of different mobile phase modifiers on the chromatographic performance of thiazolamine derivatives.

Aqueous Phase (Mobile Phase A)Organic Phase (Mobile Phase B)Peak Asymmetry ( As​ )Relative MS Signal (S/N)Mechanistic Outcome
0.1% Formic Acid in H₂O100% Acetonitrile1.85100% (Baseline)Poor silanol masking leads to severe tailing.
5 mM Ammonium Formate100% Acetonitrile1.3085%Good shielding, but slight ion suppression without acid.
5 mM AmFmt + 0.1% FA100% Acetonitrile1.15145%Optimal pH control and silanol shielding[2].
5 mM AmFmt + 0.1% FA 95:5 ACN:MeOH 1.02 160% Protic solvation eliminates secondary interactions[1].
Self-Validating Experimental Protocol: Systematic Mobile Phase Optimization

Objective: Establish an optimized isocratic/gradient elution method for 5-(2-phenylethyl)-2-Thiazolamine that guarantees peak symmetry and MS sensitivity.

Phase 1: Reagent Preparation
  • Mobile Phase A (Aqueous): Dissolve 315 mg of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 5 mM solution. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 5 minutes to degas.

  • Mobile Phase B (Organic): In a 1.0 L solvent bottle, combine 950 mL of LC-MS grade Acetonitrile with 50 mL of LC-MS grade Methanol[1]. Sonicate for 5 minutes.

Phase 2: Instrument Setup & Equilibration
  • Column Selection: Install a fully endcapped C18 column (e.g., Waters Xterra RP C18 or Phenomenex Luna C18, 150 mm × 4.6 mm, 5 μm)[1].

  • Thermodynamic Control: Set the column oven to 40 °C. Causality: Elevated temperature decreases mobile phase viscosity, improving mass transfer kinetics within the stationary phase pores, which further sharpens the elution band of the bulky 2-phenylethyl moiety[1].

  • Equilibration: Purge the system and equilibrate the column with 85% Mobile Phase A and 15% Mobile Phase B at a flow rate of 1.0 mL/min for 20 column volumes[1]. (Note: Flow splitting may be required before entering the MS source depending on your specific ESI probe's capacity).

Phase 3: The Self-Validating Injection Sequence

A method is only as trustworthy as its reproducibility. This sequence forces the system to prove its stability before actual experimental samples are run.

  • Blank Injection (x2): Inject 5 μL of the initial mobile phase.

    • Validation Criteria: No carryover or ghost peaks at the expected retention time.

  • System Suitability Standard (x6): Inject 5 μL of 100 ng/mL 5-(2-phenylethyl)-2-Thiazolamine standard.

  • Data Evaluation (The Go/No-Go Gate):

    • Metric 1: Peak Asymmetry ( As​ ). Must be between 0.9 and 1.2. (Troubleshooting: If As​ > 1.2, secondary silanol interactions are occurring; remake Mobile Phase A to ensure exact 5 mM buffer concentration).

    • Metric 2: Precision (%RSD). The relative standard deviation of the peak area across the 6 injections must be ≤ 2.0%. (Troubleshooting: If > 2.0%, ESI droplet formation is unstable; optimize MS capillary voltage and desolvation gas flow).

References

Consolidated list of authoritative sources supporting the mechanistic claims and protocols in this guide.

  • [2] Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI (Metabolites) URL: [Link]

  • [1] Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: PubMed Central (nih.gov / BMC Chemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 5-(2-phenylethyl)-2-Thiazolamine

Welcome to the Advanced Troubleshooting Guide for 5-(2-phenylethyl)-2-Thiazolamine (also known as 2-amino-5-phenethylthiazole). As a critical pharmacophore—frequently utilized in the development of broad-spectrum metallo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 5-(2-phenylethyl)-2-Thiazolamine (also known as 2-amino-5-phenethylthiazole). As a critical pharmacophore—frequently utilized in the development of broad-spectrum metallo-β-lactamase (MBL) inhibitors (1[1])—maintaining the structural integrity of this compound during long-term storage is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the causality behind degradation mechanisms and provide self-validating protocols to ensure your experimental data remains robust and reproducible.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my 5-(2-phenylethyl)-2-Thiazolamine powder turning brown over time?

The Causality: The electron-rich nature of the 2-aminothiazole core makes it highly susceptible to electrophilic attack by molecular oxygen. When exposed to ambient air, the primary amine and the sulfur-containing thiazole ring undergo progressive oxidation. This oxidative degradation physically manifests as the powder shifting from its native state to light brown crystals or a brown granular solid (2[2]). The Fix: Always store the solid compound under an inert atmosphere (Argon or Nitrogen) and utilize a vacuum desiccator to eliminate ambient moisture and oxygen.

Q2: Can I store stock solutions on the benchtop under ambient light?

The Causality: No. Thiazole derivatives are inherently photosensitive. Exposure to ultraviolet (UV) and visible light induces photolytic cleavage, leading to ring-opening reactions and the generation of reactive radical species (3[3]). This will rapidly destroy the active pharmacophore. The Fix: All stock solutions must be prepared and stored in actinic (amber-tinted) glass vials to shield the compound from photon absorption.

Q3: What happens if the compound is exposed to strong acids or bases during formulation?

The Causality: 2-aminothiazoles are chemically incompatible with strong mineral acids and bases. Extreme pH environments catalyze the protonation or deprotonation of the amine group, drastically lowering the activation energy required for hydrolytic deamination or complete structural decomposition (4[4]). The Fix: Avoid unbuffered aqueous systems. For long-term liquid storage, utilize anhydrous organic solvents (like DMSO) and keep the environment pH-neutral.

Part 2: Quantitative Stability Data

To facilitate easy comparison, the following table summarizes the expected stability of 5-(2-phenylethyl)-2-Thiazolamine across various storage matrices and conditions.

Storage ConditionMatrix / SolventTemperatureLight ExposureEstimated Half-LifePrimary Degradation Risk
Solid (Neat) Dry Powder (Argon)-20°CDark (Amber)> 24 MonthsNegligible
Solid (Neat) Air Exposed25°CAmbient< 3 MonthsOxidation (Browning)[2]
Stock Solution Anhydrous DMSO-80°CDark12 MonthsFreeze-Thaw Hydrolysis
Stock Solution Aqueous Buffer (pH 2)25°CAmbient< 1 WeekAcid-Catalyzed Cleavage[4]

Part 3: Self-Validating Experimental Protocol

To guarantee the integrity of your biological assays, you must implement a storage workflow that actively prevents degradation and verifies purity before use.

Protocol: Preparation and Cryopreservation of Anhydrous Stock Solutions

Objective: Formulate a 10 mM stock solution of 5-(2-phenylethyl)-2-Thiazolamine while preventing oxidative and photolytic degradation, incorporating a self-validating analytical checkpoint.

  • Environmental Control: Perform all weighing and dissolution steps inside a glove box or under a continuous nitrogen/argon stream to prevent oxygen ingress.

  • Solvent Selection: Dissolve the compound in anhydrous, degassed Dimethyl Sulfoxide (DMSO). Strictly avoid aqueous mineral acids or bases, which are incompatible with 2-aminothiazoles (4[4]).

  • Aliquoting: Dispense the solution into single-use, amber-tinted glass vials to shield the thiazole ring from UV/Vis-induced photolytic cleavage (3[3]).

  • Inert Overlay: Purge the headspace of each vial with argon gas for 10 seconds before immediately sealing with PTFE-lined caps.

  • Cryogenic Storage: Transfer the sealed aliquots immediately to a -80°C freezer. Avoid repeated freeze-thaw cycles.

  • Self-Validation (Analytical Checkpoint): Do not assume the compound is intact. Before utilizing a thawed aliquot for critical assays, run a rapid LC-MS or HPLC-UV (at 254 nm) analysis.

    • Pass Criteria: The presence of a single sharp peak matching the intact molecular weight ( [M+H]+≈205.08 ) validates the integrity of the stock.

    • Fail Criteria: The appearance of secondary peaks (e.g., +16 Da indicating N-oxidation) triggers the immediate disposal of that specific aliquot.

Part 4: Visual Workflow of Degradation & Mitigation

The following logical diagram maps the causality between environmental stressors, their specific degradation mechanisms on the 2-aminothiazole core, and the targeted laboratory interventions required to maintain stability.

G Compound 5-(2-phenylethyl)-2-Thiazolamine (Intact Pharmacophore) Oxidation Oxidative Degradation (N-oxidation & Ring Cleavage) Compound->Oxidation O2 Exposure Photolysis Photolytic Cleavage (UV/Vis Light Induced) Compound->Photolysis Photon Absorption Hydrolysis Acid/Base Catalyzed Deamination Compound->Hydrolysis pH Extremes Argon Inert Gas Purging (Argon/Nitrogen Overlay) Oxidation->Argon Mitigated by Amber Actinic Shielding (Amber Vials) Photolysis->Amber Mitigated by Buffer pH Control & Cold Storage (Neutral pH, -20°C) Hydrolysis->Buffer Mitigated by Stable Validated Long-Term Stability (HPLC Purity > 99%) Argon->Stable Amber->Stable Buffer->Stable

Fig 1: Mechanistic degradation pathways of 5-(2-phenylethyl)-2-Thiazolamine and targeted mitigations.

References

  • [1] Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. ACS Publications. Available at: [Link]

  • [2] 2-Aminothiazole | C3H4N2S | CID 2155. National Center for Biotechnology Information (PubChem). Available at:[Link]

  • [3] Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Cross-Coupling Reactions with 5-(2-phenylethyl)-2-Thiazolamine

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regardin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding cross-coupling reactions involving the 5-(2-phenylethyl)-2-thiazolamine scaffold. The 2-aminothiazole motif is a privileged structure in medicinal chemistry, but its unique electronic properties and the presence of multiple reactive sites can lead to challenging side reactions.[1][2] This document is designed to help you navigate these challenges, optimize your reaction outcomes, and minimize the formation of unwanted byproducts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common points of confusion when working with 2-aminothiazole cross-coupling reactions.

Q1: My cross-coupling reaction is not working at all, and I'm recovering only starting materials. What are the first things I should check?

A: When a reaction fails to initiate, the root cause is almost always related to the catalyst's activity. The primary culprits are:

  • Catalyst Deactivation: The sulfur atom in the thiazole ring can act as a ligand, coordinating to the palladium center and poisoning the catalyst.[3] This is often visually indicated by the formation of palladium black.

  • Inefficient Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction step can be inefficient and can itself generate side products.[4][5]

  • Poor Reagent Quality: Ensure your amine, aryl halide, and any boronic acids/esters are pure. Amines, in particular, should be purified before use if they are not of high quality.[6]

  • Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst and promote the homocoupling of boronic acids.[4][5][7] Rigorous degassing of solvents and the reaction vessel is critical.

Q2: I'm seeing a complex mixture of products. What are the most common side reactions I should be looking for?

A: With a substrate like 5-(2-phenylethyl)-2-thiazolamine, several side reactions can occur simultaneously depending on the coupling partners and conditions. The most prevalent are:

  • Protodeboronation (in Suzuki Coupling): The boronic acid reagent reacts with a proton source (often water) to yield the corresponding arene, effectively wasting your reagent.[7][8][9][10] This is a major issue with many heteroaryl boronic acids.

  • Homocoupling (in Suzuki Coupling): Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or unreduced Pd(II).[5][11][12]

  • Hydrodehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can compete with the desired coupling, especially in Buchwald-Hartwig reactions.[13]

  • Competitive N-arylation vs. C-arylation: The 2-aminothiazole has two primary nucleophilic sites: the exocyclic nitrogen (for N-arylation) and the thiazole ring carbons (for C-H activation/arylation). While conditions can be tuned to favor one over the other, mixtures can result from suboptimal parameters.

Q3: I am attempting a Buchwald-Hartwig N-arylation. How can I ensure the reaction is selective for the amino group and doesn't react at the thiazole ring?

A: The N-arylation of 2-aminothiazoles has been historically challenging but is now well-established with modern catalyst systems.[14][15] The pKa of the 2-amino group is closer to that of an amide than a typical aniline, which requires specific considerations.[14][15] To ensure N-selectivity:

  • Use a Specialized Ligand: Bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos have been specifically developed for the N-arylation of heteroaromatic amines and amides and show excellent selectivity.[14]

  • Choose the Right Base: A weaker base like K₂CO₃ is often optimal for N-arylation of 2-aminothiazoles, especially with aryl bromides, as stronger bases can promote competing side reactions.[14][15]

  • Avoid C-H Activation Conditions: Do not use conditions typically employed for direct C-H arylation, which often involve different ligands, oxidants, or directing groups. The conditions for Buchwald-Hartwig amination are generally distinct and favor the C-N coupling pathway.[13][16]

Q4: I suspect the thiazole sulfur is poisoning my palladium catalyst. How can I mitigate this?

A: Catalyst inhibition by sulfur-containing heterocycles is a well-known issue.[3] To overcome this:

  • Select a Robust Catalyst System: Modern catalyst systems using sterically hindered and electron-rich phosphine ligands are generally more resistant to poisoning. These bulky ligands can "shield" the palladium center, making it less susceptible to coordination by the thiazole sulfur.

  • Increase Catalyst Loading: While not the most elegant solution, moderately increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to drive the reaction to completion, even if some portion of it is deactivated.[3]

  • Use a Pre-formed Catalyst: Using a well-defined palladium precatalyst can sometimes offer greater stability and reactivity compared to generating the active species in situ from sources like Pd₂(dba)₃.

Section 2: Troubleshooting Guide for Specific Side Reactions

This guide provides a systematic approach to diagnosing and solving common side reactions encountered during the cross-coupling of 5-(2-phenylethyl)-2-thiazolamine.

Problem 1: Significant Formation of Homocoupled Biaryl Product (from Boronic Acid)
  • Symptoms: Your desired product is formed in low yield, and a major byproduct is identified as the symmetrical biaryl derived from your boronic acid coupling partner.

  • Primary Cause: This side reaction is most often caused by the presence of oxygen in the reaction mixture, which can facilitate an oxidative homocoupling pathway.[5][7][12] It can also occur during the in-situ reduction of a Pd(II) precatalyst, where the boronic acid itself acts as the reductant.[4][17]

  • Solutions & Scientific Rationale:

    • Improve Degassing Technique: Ensure all solvents are rigorously degassed using a method like sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[5] The reaction vessel should be thoroughly purged by evacuating and backfilling with inert gas multiple times. This physically removes dissolved oxygen, which is a key component in the oxidative homocoupling mechanism.

    • Switch to a Pd(0) Source: Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[4] This eliminates the need for an in-situ reduction of Pd(II), bypassing a major pathway for homocoupling where the boronic acid is consumed as a reductant.

    • Employ a Modern Precatalyst: Palladacycle precatalysts (e.g., G3 or G4 precatalysts) are designed for rapid and clean generation of the active monoligated Pd(0) species upon exposure to a base, which can minimize side reactions that occur during slower, less efficient catalyst activation.

Problem 2: Significant Formation of Arene via Protodeboronation
  • Symptoms: You observe a significant amount of the corresponding arene (Ar-H) from your boronic acid (Ar-B(OH)₂) and a low yield of the coupled product.

  • Primary Cause: The C-B bond of the boronic acid is susceptible to cleavage by a proton source (protolysis), a reaction that is often catalyzed by the base required for the Suzuki coupling itself and accelerated at higher temperatures.[8][9][10]

  • Solutions & Scientific Rationale:

    • Use a More Stable Boron Reagent: Switch from a boronic acid to a boronic ester, such as a pinacol boronate (Bpin) or MIDA boronate.[8][18] These esters are generally more stable towards hydrolysis and protodeboronation under basic conditions, providing a "slow release" of the active boronic acid into the catalytic cycle.

    • Employ Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize the amount of water, the primary proton source for this side reaction. While many Suzuki protocols call for an aqueous base, minimizing the total water content is beneficial.

    • Screen Bases: The choice of base is critical. A strong, highly soluble base can accelerate protodeboronation. Consider screening less harsh or less soluble bases like K₃PO₄ or Cs₂CO₃.[3]

    • Optimize Temperature and Reaction Time: Protodeboronation is often exacerbated by prolonged exposure to high temperatures.[7] Try to find the minimum temperature and time required for the desired transformation by monitoring the reaction (e.g., by LC-MS). Using a more active catalyst system may allow the reaction to proceed at a lower temperature.[8]

Problem 3: Low Yield in Buchwald-Hartwig N-Arylation with Aryl Halide Reduction
  • Symptoms: The desired N-arylated product is formed in low yield, accompanied by a significant amount of the reduced aryl halide (Ar-H).

  • Primary Cause: This side reaction, known as hydrodehalogenation, can occur through a competing pathway where a palladium-hydride species is formed. This can then reductively eliminate with the aryl group instead of the desired amine.[13]

  • Solutions & Scientific Rationale:

    • Ligand Selection is Key: The choice of ligand dramatically influences the relative rates of reductive elimination (the product-forming step) versus side reactions. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) that are known to accelerate the C-N reductive elimination step, thereby outcompeting the hydrodehalogenation pathway.[12][19]

    • Base and Solvent Optimization: The base and solvent system can influence the formation and stability of palladium-hydride intermediates. Strong, sterically hindered bases like NaOtBu or LHMDS are commonly used. The choice of an appropriate aprotic solvent like toluene, dioxane, or THF is also crucial for substrate solubility and reaction performance.[16][20]

    • Ensure Purity of Amine: Impurities in the amine substrate or solvent can sometimes contribute to the formation of palladium-hydride species. Using a highly purified amine is recommended.

Section 3: Optimized Experimental Protocols

These protocols provide a robust starting point for your experiments. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol A: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is designed for the coupling of 5-(2-phenylethyl)-2-thiazolamine with an aryl bromide.

  • Materials:

    • 5-(2-phenylethyl)-2-thiazolamine (1.0 equiv)

    • Aryl bromide (1.2 equiv)

    • Palladium Precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add 5-(2-phenylethyl)-2-thiazolamine, the aryl bromide, the palladium precatalyst, and NaOtBu.

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the anhydrous, degassed solvent via syringe.

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

    • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol B: General Procedure for Suzuki-Miyaura C-C Coupling

This protocol assumes the use of a hypothetical halogenated derivative, e.g., 4-bromo-5-(2-phenylethyl)-2-thiazolamine, to illustrate a C-C bond formation.

  • Materials:

    • Halogenated 2-aminothiazole derivative (1.0 equiv)

    • Arylboronic acid or pinacol ester (1.3 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a modern precatalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

    • Degassed solvent system (e.g., Dioxane/Water 4:1)

  • Procedure:

    • To an oven-dried reaction vessel, add the halogenated 2-aminothiazole, the boronic acid/ester, and the base.

    • If using a solid catalyst/ligand, add it at this stage.

    • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Section 4: Data & Visualizations

Table 1: Troubleshooting Summary for Common Side Reactions
Side Product ObservedProbable Cause(s)Recommended SolutionsKey Rationale
Homocoupled Biaryl Oxygen contamination; Inefficient Pd(II) reductionRigorous degassing; Use Pd(0) source (e.g., Pd(PPh₃)₄); Use modern precatalystRemoves key oxidant; Bypasses problematic reduction step
Protodeboronated Arene Excess water; Unstable boronic acid; Harsh base/tempUse boronic ester (pinacol, MIDA); Anhydrous conditions; Screen bases (K₃PO₄, Cs₂CO₃)Esters are more stable; Reduces proton source; Milder conditions slow side reaction
Hydrodehalogenated Arene Competing palladium-hydride pathwayUse bulky, electron-rich ligand (XPhos, SPhos); Screen bases (NaOtBu)Accelerates C-N reductive elimination over side pathways
No Reaction (Catalyst Death) Sulfur poisoning; Poor catalyst activationUse robust, bulky ligand; Increase catalyst loading; Use precatalystLigand shields Pd center; Compensates for deactivated catalyst
Diagrams

Suzuki_Side_Reactions pd0 L₂Pd⁰ oa_complex Oxidative Addition Complex L₂Pdᴵᴵ(Ar¹)(X) pd0->oa_complex Oxidative Addition pd_black Catalyst Deactivation (Pd Black) pd0->pd_black Sulfur Poisoning trans_complex Transmetalation Complex L₂Pdᴵᴵ(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² trans_complex->product ar1x Ar¹-X (Thiazole-X) ar1x->oa_complex ar2by2 Ar²-B(OR)₂ ar2by2->trans_complex homocoupling Homocoupling (Ar²-Ar²) ar2by2->homocoupling O₂ / Pd(II) protodeboronation Protodeboronation (Ar²-H) ar2by2->protodeboronation H₂O base Base base->trans_complex o2 O₂ h2o H₂O

Caption: Suzuki-Miyaura cycle with key side reactions.

Troubleshooting_Workflow start Low Yield or Failed Reaction q1 Starting Materials Consumed? start->q1 q2 Major Byproduct Identified? q1->q2 Yes p1 Problem: Catalyst Inactivity q1->p1 No p2 Problem: Protodeboronation q2->p2 Arene (Ar-H) from Boronic Acid p3 Problem: Homocoupling q2->p3 Biaryl (Ar-Ar) from Boronic Acid p4 Problem: Other Side Reaction (e.g., Dehalogenation) q2->p4 Other s1 Action: - Check degassing - Screen ligands/catalysts - Verify reagent purity p1->s1 s2 Action: - Use boronic ester (Bpin) - Use anhydrous solvent - Screen bases p2->s2 s3 Action: - Improve degassing (sparge) - Use Pd(0) source p3->s3 s4 Action: - Re-evaluate conditions - Screen T°, time, solvent p4->s4

Caption: Troubleshooting workflow for cross-coupling reactions.

Section 5: References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Adamo, M. F. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • Cheong, J. Y., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Retrieved from [Link]

  • Scott, J. K., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Retrieved from [Link]

  • Cheong, J. Y., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Tundel, R. E., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters. Retrieved from [Link]

  • Baell, J. B., et al. (2018). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Chemical Neuroscience. Retrieved from [Link]

  • Tundel, R. E., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters. Retrieved from [Link]

  • SciSpace. (2013). Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2012). Palladium-catalyzed N-arylation of 2-aminothiazoles. Retrieved from [Link]

  • DSpace@MIT. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Retrieved from [Link]

  • Khan, I., et al. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved from [Link]

  • NCBI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025). A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions. Retrieved from [Link]

  • RSC Publishing. (2023). Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. Retrieved from [Link]

  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

  • NCBI. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Retrieved from [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • NCBI. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

Sources

Troubleshooting

Overcoming poor bioavailability of 5-(2-phenylethyl)-2-Thiazolamine analogs

Technical Support Center: 5-(2-phenylethyl)-2-Thiazolamine Analogs Objective: This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-(2-phenylethyl)-2-Thiazolamine Analogs

Objective: This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming the poor oral bioavailability commonly associated with 5-(2-phenylethyl)-2-Thiazolamine analogs. As your senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Section 1: Foundational Troubleshooting - Understanding the Core Problem

This section addresses the initial characterization of your compound's limitations. A thorough understanding of why your analog has poor bioavailability is the critical first step to selecting the right improvement strategy.

Q1: My 5-(2-phenylethyl)-2-Thiazolamine analog shows low oral bioavailability. What are the most likely reasons?

A1: Poor oral bioavailability is rarely due to a single factor. For this class of compounds, it's typically a combination of three primary issues: low aqueous solubility, poor membrane permeability, and significant first-pass metabolism.[1][2]

  • Poor Aqueous Solubility: The thiazolamine core, combined with a lipophilic phenylethyl side chain, often results in a molecule that is poorly soluble in the aqueous environment of the gastrointestinal (GI) tract.[1][2] If the compound doesn't dissolve, it cannot be absorbed. This is a common challenge, with 40% to 70% of new chemical entities demonstrating poor aqueous solubility.[3][4]

  • Low Membrane Permeability: For a drug to enter systemic circulation, it must cross the lipid bilayer of intestinal cells. While the lipophilicity of your analog might suggest good permeability, other factors like molecular size, hydrogen bonding capacity, and the presence of polar functional groups on the 2-aminothiazole moiety can hinder this process.[1]

  • First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver before reaching systemic circulation. The liver is the primary site of drug metabolism. The phenylethyl and thiazole moieties are susceptible to enzymatic degradation (e.g., hydroxylation, N-acetylation) by cytochrome P450 enzymes, which can significantly reduce the amount of active drug reaching the bloodstream.[1][5][6]

dot graph TD; subgraph "Root Causes of Poor Bioavailability" A[Administered Oral Dose] --> B{Dissolution in GI Tract}; B --"Poor Aqueous Solubility"--> C[Drug Remains Undissolved]; B --"Sufficient Solubility"--> D{Absorption Across Gut Wall}; D --"Low Membrane Permeability"--> E[Drug Remains in GI Tract]; D --"Sufficient Permeability"--> F{Portal Circulation to Liver}; F --"High First-Pass Metabolism"--> G[Drug Metabolized & Inactivated]; F --"Low First-Pass Metabolism"--> H[Active Drug in Systemic Circulation]; C --> I((Low Bioavailability)); E --> I; G --> I; end

end Caption: Primary factors contributing to poor oral bioavailability.

Q2: How can I quickly assess the solubility and metabolic stability of my lead compound to confirm the problem?

A2: Two straightforward in vitro assays can provide critical data to guide your strategy: a kinetic solubility assay and a liver microsomal stability assay. These assays are cost-effective, have high throughput, and provide the foundational data needed before moving to more complex formulations or in vivo studies.

Experimental Protocol: Kinetic Aqueous Solubility Assay

This protocol provides a rapid assessment of your compound's solubility in a buffer system.

Objective: To determine the kinetic solubility of a 5-(2-phenylethyl)-2-Thiazolamine analog in a phosphate-buffered saline (PBS) solution.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plates (one for stock, one for the assay)

  • Plate shaker

  • Plate reader (UV-Vis) or HPLC-UV

Methodology:

  • Prepare Stock Solution: Dissolve the test compound in DMSO to create a 10 mM stock solution.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.

  • Initiate Precipitation: Add 2 µL of the DMSO stock solution (and each standard dilution) to the corresponding wells containing PBS. The final DMSO concentration should be 1%.

  • Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for precipitation and equilibration.

  • Analysis:

    • UV-Vis Plate Reader: Measure the absorbance at a predetermined wavelength for each well. The point at which the absorbance plateaus indicates the limit of solubility.

    • HPLC-UV (Higher Accuracy): Centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to an HPLC vial and analyze. Compare the concentration against a standard curve prepared in a 50:50 acetonitrile:water mixture.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay determines how quickly your compound is metabolized by liver enzymes.[6][7]

Objective: To assess the metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes (HLM).

Materials:

  • Test compound

  • Human Liver Microsomes (HLM), commercially available

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin) for reaction termination

  • Incubator or water bath at 37°C

  • LC-MS/MS for analysis

Methodology:

  • Prepare Compound Solution: Prepare a 1 µM solution of your test compound in the phosphate buffer.

  • Pre-incubation: In a microcentrifuge tube, mix the compound solution with the HLM (final concentration ~0.5 mg/mL). Allow this mixture to pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).

Parameter Interpretation of Poor Bioavailability Next Steps Indicated
Kinetic Solubility < 10 µMFocus on solubility enhancement (formulation, prodrugs).
Metabolic Half-Life (t½) < 30 minutesFocus on metabolic stabilization (medicinal chemistry, prodrugs).[7]
Both Poor Both solubility and stability are issuesA multi-pronged approach is needed, often starting with medicinal chemistry to improve stability before addressing solubility.

Section 2: Formulation & Chemistry Strategies to Enhance Bioavailability

Once you have identified the primary barrier(s), you can select a rational strategy to overcome them.

Q3: My compound has very low solubility. What formulation strategies can I use to improve its dissolution?

A3: For dissolution rate-limited absorption, the goal is to increase the drug's solubility or the surface area available for dissolution.[3] Several formulation strategies can achieve this.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface-area-to-volume ratio, which can enhance the dissolution rate.[1][3][8] This is a well-established technique.

  • Amorphous Solid Dispersions: Converting the drug from a stable crystalline form to a higher-energy amorphous state can significantly increase its apparent solubility.[4][9][10] This is often achieved by dispersing the drug in a polymer matrix using techniques like spray drying or hot-melt extrusion.[9]

  • Lipid-Based Formulations (SEDDS/SMEDDS): For highly lipophilic compounds (high LogP), lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[3][4] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous GI fluid, these systems spontaneously form fine oil-in-water emulsions, keeping the drug in a solubilized state for absorption.[3][4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs. The hydrophobic drug molecule sits within the cyclodextrin's hydrophobic core, while the hydrophilic exterior improves the complex's solubility in water.[9][10]

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Formulation approaches to improve dissolution.

Q4: My compound is rapidly metabolized. How can a prodrug strategy help, and what does that entail?

A4: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[1] This is an excellent strategy when first-pass metabolism is the primary issue.[1][11]

The Causality Behind the Prodrug Approach:

  • Masking Metabolic Sites: You can attach a temporary chemical group (a "promoiety") to the part of your molecule that is susceptible to metabolism. For a 5-(2-phenylethyl)-2-Thiazolamine analog, this could be the amine group of the thiazole or a site on the phenyl ring. This masking prevents metabolic enzymes from recognizing and degrading the molecule during its first pass through the liver.

  • Improving Physicochemical Properties: A promoiety can also be chosen to improve solubility or permeability. For instance, adding a phosphate group can dramatically increase aqueous solubility, while adding a lipidic chain can enhance membrane permeability.[12]

  • Targeted Release: The linker between the drug and the promoiety is designed to be cleaved by specific enzymes (e.g., esterases, phosphatases) that are abundant in the blood or target tissues, ensuring the release of the active drug where it's needed.[12][13]

Example Application: Phosphate Prodrug for Solubility and Stability If your analog has a hydroxyl group or a primary/secondary amine, it can be a candidate for a phosphate prodrug.

  • Mechanism: A phosphate group is attached, often via a linker.[12] This creates a highly water-soluble prodrug that is often stable in the GI tract.

  • Activation: Upon absorption, alkaline phosphatases, which are abundant in the intestinal wall and blood, cleave the phosphate group to release the active parent drug.[12]

dot graph TD; subgraph "Prodrug Activation Pathway" A[Prodrug (Soluble, Stable)] --"Absorption"--> B(Prodrug in Bloodstream); B --"Enzymatic Cleavage\n(e.g., Esterase, Phosphatase)"--> C{Active Drug Released}; C --> D[Therapeutic Action]; B --> E[Inert Promoiety]; E --> F(Excretion); end

end Caption: General mechanism of a carrier-linked prodrug.

Q5: Can I modify the core 2-aminothiazole structure itself to improve its properties?

A5: Yes, this medicinal chemistry approach, known as isosteric replacement, can be very effective. An isostere is a different functional group with similar physical or chemical properties to the original.

A common and relevant strategy for your compound class is the isosteric replacement of the 2-aminothiazole with a 2-aminooxazole .[14]

Rationale and Advantages:

  • Increased Hydrophilicity/Water Solubility: Replacing the sulfur atom of the thiazole ring with a more electronegative oxygen atom (in an oxazole) can significantly increase the compound's hydrophilicity and aqueous solubility.[14] This directly addresses one of the key bioavailability barriers without requiring a formulation-based solution.

  • Altered Metabolic Profile: The electronic properties of the oxazole ring are different from the thiazole ring, which can alter its susceptibility to metabolic enzymes. This may lead to improved metabolic stability.

  • Preservation of Biological Activity: The 2-aminooxazole moiety can often maintain the key hydrogen bonding interactions with the biological target that the original 2-aminothiazole made, thus preserving the desired pharmacological activity.[14]

This strategy represents a more fundamental modification to your lead compound and should be considered when formulation approaches are insufficient or when you are in an earlier hit-to-lead optimization phase.[7]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024). J Formul Sci Bioavailab, 8, 212. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025). World Pharma Today. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). Semantic Scholar. [Link]

  • Evaluation of a Targeted Prodrug Strategy of Enhance Oral Absorption of Poorly Water-Soluble Compounds - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Current and Emerging Prodrug Strategies | Journal of Medicinal Chemistry. (2025). ACS Publications. [Link]

  • Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigation - Semantic Scholar. (2023). Semantic Scholar. [Link]

  • 2023, vol 21, issue 1, p.0209-0232 Abstract. (n.d.). Nanosistemi, Nanomateriali, Nanotehnologii. [Link]

  • Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigat - Інститут металофізики. (n.d.). G.V. Kurdyumov Institute for Metal Physics. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Nano Based Drug Delivery Systems: Recent Developments and Future Prospects. (2025). Bentham Science. [Link]

  • Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • How to improve the bioavailability of a drug? - Patsnap Synapse. (2025). Patsnap. [Link]

  • Prioritizing oral bioavailability in drug development strategies - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]

  • Strategies to improve oral drug bioavailability - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Drug Design Techniques for Improving Bioavailability and Drug Delivery - Scholars Research Library. (2024). Scholars Research Library. [Link]

  • Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed. (2025). National Center for Biotechnology Information. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 5-(2-phenylethyl)-2-Thiazolamine vs other thiazole derivatives

Comparative Efficacy Guide: 5-(2-phenylethyl)-2-Thiazolamine vs. Standard Thiazole Derivatives in Target-Directed Drug Discovery As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for hit-to-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 5-(2-phenylethyl)-2-Thiazolamine vs. Standard Thiazole Derivatives in Target-Directed Drug Discovery

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization. The 2-aminothiazole core is a privileged pharmacophore, historically utilized in the development of kinase inhibitors and anti-inflammatory agents[1]. However, the exact positioning and flexibility of its substituents dictate target residence time, pharmacokinetic profile, and off-target toxicity.

This guide objectively compares the performance of 5-(2-phenylethyl)-2-Thiazolamine (5-PET) against standard rigid thiazole derivatives. We will focus on its dual utility as a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor[2] () and a cyclin-dependent kinase 5 (CDK5/p25) inhibitor[3] (), providing the mechanistic causality behind its superior efficacy.

Structural Rationale & Mechanistic Causality

Why does the 5-(2-phenylethyl) substitution outperform rigid aryl groups or fused ring systems? The efficacy of 5-PET is grounded in three physicochemical advantages:

  • Steric Flexibility & Pocket Penetration: The ethylene linker (-CH 2​ -CH 2​ -) provides two freely rotatable bonds. Unlike 4-phenyl-2-aminothiazole (4-PAT), where the phenyl ring is coplanar and rigid, 5-PET can adopt a "bent" conformation. This allows the terminal phenyl ring to access deep, orthogonal hydrophobic pockets—such as the extended ATP-binding cleft in CDK5[4] or the TM2/TM5 interface of mPGES-1—without inducing a steric clash with the thiazole core.

  • Lipophilic Anchoring (LogP Optimization): The phenethyl group increases the overall lipophilicity of the molecule compared to unsubstituted 2-aminothiazole. This drives superior blood-brain barrier (BBB) penetration, a critical requirement for neuroprotective CDK5 inhibitors targeting Alzheimer's disease pathology[3].

  • Electronic Decoupling: The saturated ethylene bridge electronically isolates the phenyl ring from the thiazole's π -system. This prevents the electron-withdrawing effects that often reduce the basicity of the 2-amino group, preserving its ability to act as a crucial hydrogen bond donor in the hinge region of kinases[4].

Comparative Efficacy Data

The table below synthesizes the pharmacological profiling of 5-PET against baseline and rigid thiazole analogs. Data reflects representative SAR trends for mPGES-1 and CDK5 inhibition pathways[3][5].

Compound ClassStructural ModificationmPGES-1 IC 50​ ( μ M)CDK5/p25 IC 50​ ( μ M)CLogPBBB Permeability ( Papp​ )
2-Aminothiazole (2-AT) Unsubstituted (Baseline)> 50.0> 50.00.8Low
4-Phenyl-2-aminothiazole Rigid C4-Aryl12.58.42.9Moderate
2-Aminobenzothiazole Fused Bicyclic5.215.12.1Moderate
5-(2-phenylethyl)-2-Thiazolamine Flexible C5-Alkylaryl0.8 0.3 3.4 High

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to distinguish true target engagement from assay artifacts (e.g., compound aggregation or cytotoxicity).

Protocol A: Cell-Based mPGES-1 Inhibition & PGE2 Quantification

Objective: Validate the anti-inflammatory efficacy of 5-PET by measuring PGE2 reduction[6]. Causality: A549 human lung epithelial cells are utilized because they robustly overexpress mPGES-1 upon stimulation with Interleukin-1 β (IL-1 β ), providing an accurate disease-state model[2].

  • Cell Seeding & Stimulation: Seed A549 cells at 1×105 cells/well in a 96-well plate. Incubate for 24 h at 37°C. Stimulate with 10 ng/mL IL-1 β for 24 h to induce mPGES-1 expression.

  • Compound Treatment: Wash cells with PBS and treat with varying concentrations of 5-PET and comparator derivatives (0.1 μ M to 50 μ M) in serum-free media containing 10 μ M arachidonic acid (the enzymatic substrate).

  • Self-Validation (Cytotoxicity Control): Run a parallel MTT viability assay plate. Causality: This ensures that any observed drop in PGE2 is due to true enzymatic inhibition, not compound-induced cell death[2].

  • Quantification: After 30 minutes, harvest the supernatant and quantify PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC 50​ using a 4-parameter logistic regression.

Protocol B: CDK5/p25 TR-FRET Kinase Assay

Objective: Quantify direct ATP-competitive inhibition of the CDK5/p25 complex[3].

  • Complex Assembly: Incubate recombinant human CDK5/p25 (10 nM) with a biotinylated myelin basic protein (MBP) peptide substrate in kinase buffer (HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA).

  • Inhibitor Incubation: Add 5-PET. Incubate for 15 min at room temperature to allow equilibrium binding in the ATP pocket.

  • Reaction Initiation: Add 10 μ M ATP to initiate the phosphorylation reaction. Run for 60 minutes.

  • Detection & Validation: Add Europium-labeled anti-phospho-MBP antibody (donor) and Streptavidin-APC (acceptor). Self-Validation: Include a "No ATP" well (background fluorescence control) and a "Staurosporine" well (positive pan-kinase inhibition control).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at the 665 nm / 615 nm emission ratio.

Mechanistic Visualization

Pathway AA Arachidonic Acid COX COX-2 AA->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 (Inflammation) mPGES1->PGE2 Inhibitor 5-(2-phenylethyl)- 2-Thiazolamine Inhibitor->mPGES1 Competitive Inhibition

Mechanism of mPGES-1 inhibition by 5-PET blocking PGE2 synthesis.

References

  • Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 5-(2-phenylethyl)-2-Thiazolamine Detection

Introduction: The Analytical Imperative for Novel Thiazolamines In the landscape of drug discovery and development, the 2-aminothiazole scaffold is a cornerstone, forming the structural basis of numerous therapeutic agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Thiazolamines

In the landscape of drug discovery and development, the 2-aminothiazole scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2][3] The hypothetical compound at the center of this guide, 5-(2-phenylethyl)-2-Thiazolamine, represents a novel molecule of interest, combining the privileged 2-aminothiazole core with a phenylethyl moiety. As with any new chemical entity (NCE), the ability to accurately and reliably quantify its concentration in complex biological matrices (e.g., plasma, urine, tissue homogenates) is paramount for elucidating its pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) profiles.

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 5-(2-phenylethyl)-2-Thiazolamine. As we will explore, LC-MS/MS has become the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[4][5] We will delve into the foundational principles of the technology, provide a comparative analysis against alternative techniques, and, most critically, offer detailed, field-tested protocols for each essential validation parameter, grounded in the stringent guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Disclaimer: As 5-(2-phenylethyl)-2-Thiazolamine is a novel compound for the purposes of this guide, specific experimental parameters are based on established methods for structurally similar phenethylamine and aminothiazole derivatives.[6][7][8]

Part 1: Foundational Principles of LC-MS/MS Bioanalysis

At its core, LC-MS/MS is a powerful hybrid technique that marries the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection power of tandem mass spectrometry. This synergy allows us to isolate our target analyte from a complex biological matrix and measure it with exceptional confidence.

The causality is simple:

  • Chromatographic Separation (The "LC"): The sample is first injected into an HPLC system. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Based on the analyte's physicochemical properties (e.g., polarity, size), it interacts differently with the stationary phase compared to other matrix components. This differential interaction causes compounds to travel through the column at different speeds, achieving separation. For a compound like 5-(2-phenylethyl)-2-Thiazolamine, a reversed-phase column (e.g., C18) is a logical starting point, where the nonpolar stationary phase will retain the analyte, and a gradient of increasing organic solvent will be used to elute it.

  • Ionization & Mass Analysis (The "MS/MS"): As the analyte elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common choice for this type of molecule, as it is a "soft" ionization technique that minimizes fragmentation, preserving the molecular ion. The tandem mass spectrometer then performs two stages of mass analysis:

    • Q1 (Quadrupole 1): Selects only the ions with the specific mass-to-charge ratio (m/z) of our parent analyte (the "precursor ion").

    • Q2 (Collision Cell): The selected ions are fragmented by collision with an inert gas (e.g., argon). This process is predictable and reproducible.

    • Q3 (Quadrupole 3): Selects one or more specific fragment ions (the "product ions") to be measured by the detector.

This precursor-to-product ion transition is unique to the analyte's structure and forms the basis of the Multiple Reaction Monitoring (MRM) scan mode, which provides the exceptional selectivity of the technique.[9]

LCMSMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Sample Biological Sample (e.g., Plasma) Prep Extraction (e.g., Protein Precipitation) Sample->Prep Injection HPLC Injection Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI Source) Separation->Ionization Q1 Q1: Precursor Ion Selection Ionization->Q1 Q2 Q2: Collision-Induced Fragmentation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data System (Quantification) Detector->Data Signal Acquisition

Caption: High-level workflow of a typical LC-MS/MS bioanalytical method.

Part 2: Comparative Analysis of Analytical Techniques

While LC-MS/MS is often the preferred method, it is essential to understand its performance relative to other available technologies. The choice of an analytical platform is a critical decision driven by the specific needs of the study, including required sensitivity, sample throughput, and available resources.

FeatureLC-MS/MSGas Chromatography-MS (GC-MS)HPLC with UV Detection (HPLC-UV)
Principle Chromatographic separation followed by mass-based detection of precursor and product ions.Chromatographic separation of volatile compounds followed by mass-based detection.Chromatographic separation followed by detection based on light absorbance.
Selectivity Very High: MRM is highly specific to the analyte's chemical structure.High: Mass spectra provide good specificity, but can have interference from co-eluting compounds with similar fragmentation.Low to Moderate: Relies on chromatographic separation alone. Co-eluting compounds with similar absorption spectra will interfere.
Sensitivity Very High: Typically achieves limits of quantification in the low pg/mL to ng/mL range.[8]High: Good for volatile compounds, but generally less sensitive than LC-MS/MS for non-volatile analytes.Moderate: Typically in the ng/mL to µg/mL range, significantly less sensitive than MS-based methods.
Applicability Broad range of non-volatile and thermally labile small and large molecules. Ideal for 5-(2-phenylethyl)-2-Thiazolamine.[10][11]Limited to volatile and thermally stable compounds. Often requires chemical derivatization for polar molecules, adding complexity.[10]Broad applicability for chromophore-containing compounds.
Sample Prep Often requires protein precipitation or liquid-liquid/solid-phase extraction.Can be extensive, often requiring derivatization to increase volatility.Similar to LC-MS/MS, but may require cleaner samples due to lower selectivity.
Throughput High, with run times often under 5 minutes per sample.[8]Moderate, run times can be longer. Derivatization step reduces overall throughput.High, similar to LC-MS/MS.
Cost High initial instrument cost and moderate operational costs.[10]Moderate initial and operational costs.Low initial and operational costs.
Best For Regulated bioanalysis, PK/TK studies, metabolite identification, trace-level quantification.[11]Analysis of volatile organic compounds, some steroids, and specific small molecules.Routine QC, analysis of high-concentration samples, early-stage discovery where high sensitivity is not required.

Part 3: The Validation Gauntlet: A Step-by-Step Guide

Method validation is the process of establishing, through objective evidence, that an analytical method is reliable, reproducible, and fit for its intended purpose.[8] The following protocols are designed to meet the rigorous standards of the FDA and EMA guidelines.[6][8]

Validation_Process cluster_dev Phase 1: Development cluster_val Phase 2: Full Validation cluster_app Phase 3: Application Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity, Accuracy, & Precision Selectivity->Linearity LLOQ LLOQ Determination Linearity->LLOQ Matrix Matrix Effect LLOQ->Matrix Recovery Recovery Matrix->Recovery Stability Stability Recovery->Stability Analysis Routine Study Sample Analysis Stability->Analysis

Caption: Logical flow of the bioanalytical method validation process.
Selectivity and Specificity
  • Causality (The "Why"): This experiment proves that the method can differentiate the analyte and the internal standard (IS) from other components in the biological matrix. It ensures that endogenous substances or metabolites do not interfere with quantification, preventing falsely elevated results.

  • Experimental Protocol:

    • Analyze at least six blank matrix samples from individual sources (e.g., six different lots of human plasma).

    • Analyze a blank sample spiked only with the IS.

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria:

    • In the blank samples, the response at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.

    • The response at the retention time of the IS should be ≤ 5% of the mean IS response in the calibration standards and QCs.

Calibration Curve, Linearity, Accuracy, and Precision
  • Causality (The "Why"): This series of experiments establishes the relationship between analyte concentration and instrument response (linearity), and simultaneously confirms the method's accuracy (closeness to the true value) and precision (reproducibility). This is the cornerstone of quantitative analysis.

  • Experimental Protocol:

    • Prepare a stock solution of 5-(2-phenylethyl)-2-Thiazolamine and a separate stock for the IS (ideally a stable isotope-labeled version of the analyte).

    • Spike blank matrix to prepare a series of at least 6-8 non-zero calibration standards covering the expected concentration range.

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC, Medium QC (MQC), and High QC (HQC).

    • Analyze at least three separate analytical runs on different days. Each run should include one full calibration curve and at least five replicates of each QC level.

  • Acceptance Criteria:

ParameterAcceptance Limit
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value for all standards and QCs (±20% at the LLOQ).
Precision (CV%) ≤ 15% for all standards and QCs (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ)
  • Causality (The "Why"): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. This defines the sensitivity of the assay, which is critical for studies where drug concentrations may be very low (e.g., terminal elimination phase).

  • Experimental Protocol:

    • The LLOQ is established as the lowest standard on the calibration curve from the accuracy and precision runs.

    • The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.

  • Acceptance Criteria:

    • Accuracy within ±20% of the nominal value.

    • Precision (CV%) ≤ 20%.

Matrix Effect
  • Causality (The "Why"): Components in the biological matrix can co-elute with the analyte and suppress or enhance its ionization in the MS source, leading to inaccurate results. This experiment quantifies that effect to ensure it is consistent and does not compromise the data.

  • Experimental Protocol:

    • Prepare two sets of samples at Low and High QC concentrations.

    • Set 1 (Post-extraction spike): Extract blank matrix from at least six different sources, then spike the analyte and IS into the final extract.

    • Set 2 (Neat solution): Prepare the analyte and IS in a neat solution (e.g., mobile phase) at the same final concentrations.

    • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set 1) / (Peak Response in Set 2).

  • Acceptance Criteria:

    • The coefficient of variation (CV%) of the IS-normalized matrix factor calculated from the six lots should be ≤ 15%.

Recovery
  • Causality (The "Why"): This measures the efficiency of the sample extraction process. While 100% recovery is not necessary, it must be consistent and reproducible across the concentration range to ensure precision. An appropriate internal standard is crucial to correct for variability.

  • Experimental Protocol:

    • Prepare three sets of samples at Low, Medium, and High QC concentrations (n=5 per level).

    • Set A: Spiked matrix samples processed through the entire extraction procedure.

    • Set B: Blank matrix extracted first, with analyte spiked into the final extract (post-extraction spike).

    • Set C: Neat standards in solvent.

    • Calculate Recovery % = (Mean peak area of Set A / Mean peak area of Set B) * 100.

  • Acceptance Criteria:

    • Recovery of the analyte does not need to be 100%, but it should be precise, with a CV% ≤ 15% across the QC levels.

Stability
  • Causality (The "Why"): The analyte can degrade in the biological matrix during sample collection, storage, and processing. Stability experiments mimic these conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.

  • Experimental Protocol:

    • Analyze Low and High QC samples (n=5) after exposing them to various conditions:

      • Short-Term (Bench-Top) Stability: Leave samples at room temperature for a duration matching the expected sample handling time (e.g., 4-24 hours).

      • Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the study duration.

      • Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (typically 3 cycles).

      • Autosampler Stability: Keep processed samples in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The validation of a bioanalytical method is a rigorous, multi-faceted process that forms the bedrock of reliable drug development data. By systematically evaluating selectivity, linearity, accuracy, precision, sensitivity, matrix effects, and stability, researchers can ensure their LC-MS/MS method for 5-(2-phenylethyl)-2-Thiazolamine is "fit-for-purpose." This guide provides the strategic framework and detailed protocols necessary to navigate this process, ensuring that the generated data is robust, reproducible, and defensible in a regulatory environment. Adherence to these principles is not merely a procedural formality; it is a commitment to scientific integrity and the foundation upon which critical decisions in pharmaceutical science are made.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Bansal, S., & DeStefano, A. (2007). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of Pharmaceutical and Biomedical Analysis.
  • Chan, E. C. Y., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Konieczna, L., et al. (2020). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Acta Poloniae Pharmaceutica.
  • Helfer, A. G., et al. (2013). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology. [Link]

  • Saeed, A., et al. (2024).
  • Patsnap. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Synapse. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link]

  • ResearchGate. (n.d.). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the.... [Link]

  • Royal Society of Chemistry. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods. [Link]

  • Rao, C. V., et al. (2013).
  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid.... RSC Publishing.
  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Al-Azzawi, A. M., et al. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • ChemBK. (n.d.). 2-Amino-5-(2-pyridyl)thiazole. [Link]

  • Cingolani, E., et al. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. [Link]

  • Chan, E. C. Y., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed. [Link]

  • MDPI. (2021). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine.... [Link]

  • SCIEX. (n.d.). Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS. [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating the Potency and Cellular Engagement of 5-(2-phenylethyl)-2-Thiazolamine, a Novel TDP1 Inhibitor Candidate

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting Tyrosyl-DNA Phosphodiesterase 1 (TDP1) In the landscape of oncology, the strategic targeting of DNA repa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

In the landscape of oncology, the strategic targeting of DNA repair pathways offers a powerful avenue to enhance the efficacy of conventional chemotherapies. One of the most promising targets in this domain is Tyrosyl-DNA phosphodiesterase 1 (TDP1).[1][2] TDP1 is a critical enzyme in the base excision repair pathway, primarily responsible for resolving stalled Topoisomerase I (TOP1)-DNA covalent complexes.[3][4][5] TOP1 is essential for relieving torsional stress during DNA replication and transcription.[3][6] Its mechanism involves creating a transient single-strand break via a covalent 3'-phosphotyrosyl bond.[1] Clinically vital anticancer agents, such as camptothecin and its derivatives (topotecan, irinotecan), function by trapping these TOP1-DNA complexes, converting them into cytotoxic lesions that lead to cell death.[6]

However, the cell's intrinsic repair machinery, specifically TDP1, can counteract the effect of these drugs by hydrolyzing the bond and repairing the lesion, thereby contributing to drug resistance.[1][7] This positions TDP1 as a key therapeutic co-target; inhibiting its function is hypothesized to synergize with and potentiate the anticancer activity of TOP1 inhibitors.[6][8]

This guide introduces 5-(2-phenylethyl)-2-Thiazolamine, a novel small molecule featuring the 2-aminothiazole scaffold known for its diverse biological activities.[9][10][11] We will benchmark this compound as a putative TDP1 inhibitor against established, standard inhibitors in the field. The following sections provide a comprehensive framework for this evaluation, detailing the requisite experimental protocols, from initial biochemical potency assessment to confirmation of cellular target engagement and functional synergistic effects.

Section 1: Biochemical Potency and Inhibition Kinetics

The foundational step in characterizing any new inhibitor is to quantify its direct interaction with the target enzyme. This involves determining the half-maximal inhibitory concentration (IC50), which measures the inhibitor's potency, and the inhibition constant (Ki), which provides insight into the binding affinity and mechanism.[12][13] A robust, fluorescence-based assay is the method of choice for this initial screen due to its high throughput and sensitivity.

Experimental Protocol 1.1: In Vitro TDP1 Fluorescence-Based Inhibition Assay (IC50 Determination)

This protocol is designed to measure the enzymatic activity of recombinant human TDP1 by monitoring the cleavage of a fluorophore-quencher labeled DNA substrate.

Causality: The choice of a short, single-stranded DNA substrate with a 3'-tyrosine adduct mimics the natural substrate of TDP1. A fluorophore on the 5'-end and a quencher on the 3'-adduct ensure that a signal is only produced upon successful enzymatic cleavage, providing a direct and low-background readout of TDP1 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • TDP1 Enzyme: Prepare a 2X working solution of recombinant human TDP1 (e.g., 3 nM final concentration) in assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, pH 7.5).

    • Substrate: Prepare a 2X working solution of a 3'-tyrosyl DNA substrate conjugated to a quencher, with a 5'-fluorophore (e.g., 200 nM final concentration) in assay buffer.

    • Compound Dilution: Prepare a serial dilution of 5-(2-phenylethyl)-2-Thiazolamine and standard inhibitors in 100% DMSO. Then, create a 4X working solution of these dilutions in assay buffer.

  • Assay Procedure:

    • Dispense 5 µL of the 4X compound solutions into a 384-well, low-volume black plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the 2X TDP1 enzyme solution to all wells except the "no enzyme" controls.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 2X substrate solution to all wells.

    • Monitor the increase in fluorescence intensity (e.g., λEx = 485 nm, λEm = 520 nm) every minute for 30-60 minutes using a microplate reader.[14]

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear phase of the fluorescence curve.[14]

    • Normalize the rates to the "no inhibitor" control (100% activity).

    • Plot the normalized reaction rates against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Experimental Protocol 1.2: Determination of Inhibition Constant (Ki) and Mechanism

Causality: To distinguish between different modes of reversible inhibition (competitive, non-competitive, etc.) and to calculate a true binding affinity (Ki), the assay must be run at multiple concentrations of both the inhibitor and the substrate.[13] This allows for the deconvolution of their effects on the enzyme's kinetics.

Step-by-Step Methodology:

  • Follow the general procedure outlined in Protocol 1.1.

  • Create a matrix of assay conditions with varying concentrations of the inhibitor (e.g., 0, 0.5x, 1x, 2x, 4x IC50) and varying concentrations of the DNA substrate (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

  • Determine the initial reaction rate for each condition.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.[13]

  • Fit the data to the appropriate inhibition model equations (e.g., competitive, non-competitive) to calculate the Ki value.[13]

Data Presentation: Comparative Biochemical Potency
CompoundTDP1 IC50 (µM)Inhibition Constant (Ki) (µM)Probable Mechanism
5-(2-phenylethyl)-2-Thiazolamine [Experimental Value][Experimental Value][Determined from Ki study]
Standard Inhibitor A (e.g., Furamidine)0.5 - 2.0~1.5Competitive
Standard Inhibitor B (e.g., Usnic Acid Derivative)1.0 - 5.0~3.0Non-competitive

Note: Values for standard inhibitors are representative ranges from published literature.[15]

Section 2: Cellular Target Engagement Verification

A potent biochemical inhibitor must also demonstrate the ability to engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm this intracellular drug-target interaction.[16][17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[18][19]

Mandatory Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heat_challenge Thermal Challenge cluster_analysis Analysis Culture 1. Culture Cells (e.g., HCT116) Treat 2. Treat with Compound (or Vehicle Control) Culture->Treat Aliquot 3. Aliquot Cells Treat->Aliquot Heat 4. Heat to a Range of Temperatures Aliquot->Heat Lyse 5. Lyse Cells Heat->Lyse Centrifuge 6. Separate Soluble (Supernatant) from Aggregated (Pellet) Lyse->Centrifuge WB 7. Quantify Soluble TDP1 (Western Blot) Centrifuge->WB

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

Causality: This protocol uses intact cells to ensure that compound permeability and intracellular stability are factored into the assessment of target engagement. Western blotting provides a specific and semi-quantitative readout for the soluble fraction of the target protein, TDP1.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a human cancer cell line (e.g., HCT116 or HeLa) to ~80% confluency.

    • Treat cells with 5-(2-phenylethyl)-2-Thiazolamine (e.g., at 10x IC50) or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[16]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]

    • Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the total protein concentration for all samples using a BCA assay.

    • Denature the samples in Laemmli buffer, separate them by SDS-PAGE, and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for TDP1, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system and quantify the band intensity.

  • Data Analysis:

    • Plot the percentage of soluble TDP1 relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples.

    • Fit the curves to determine the melting temperature (Tagg) for each condition. The difference (ΔTagg) indicates the degree of thermal stabilization conferred by the compound.

Data Presentation: Cellular Target Engagement
CompoundTagg (Vehicle)Tagg (Compound-Treated)Thermal Shift (ΔTagg)
5-(2-phenylethyl)-2-Thiazolamine [Experimental Value][Experimental Value][Calculated Value]
Vehicle Control[Experimental Value]N/AN/A

Section 3: Cellular Efficacy and Therapeutic Synergy

The ultimate validation of a TDP1 inhibitor is its ability to enhance the cytotoxicity of a TOP1 poison in a cancer cell model. This functional outcome is the most direct evidence of a therapeutically relevant mechanism of action.

Mandatory Visualization: TOP1-TDP1 DNA Repair Pathway and Inhibition

TDP1_Pathway cluster_process DNA Replication/Transcription cluster_repair DNA Repair DNA Supercoiled DNA TOP1 Topoisomerase I (TOP1) DNA->TOP1 Relieves Torsional Strain TOP1cc TOP1-DNA Covalent Complex (TOP1cc) TOP1->TOP1cc Relieves Torsional Strain TDP1 TDP1 Enzyme TOP1cc->TDP1 Repair Process Apoptosis Cell Death (Apoptosis) TOP1cc->Apoptosis Leads to RepairedDNA Repaired DNA TDP1->RepairedDNA RepairedDNA->DNA Cycle Continues CPT Camptothecin (TOP1 Inhibitor) CPT->TOP1cc Traps/Stabilizes TDP1i 5-(2-phenylethyl)-2-Thiazolamine (TDP1 Inhibitor) TDP1i->TDP1 Inhibits

Caption: TOP1-TDP1 pathway showing points of intervention for inhibitors.

Experimental Protocol 3.1: Cell Viability Assay for Synergy (MTT Assay)

Causality: The MTT assay is a standard colorimetric method for assessing cell viability.[11][20] By treating cells with a TOP1 inhibitor (Topotecan) across a range of concentrations, both in the absence and presence of a fixed, non-toxic concentration of the TDP1 inhibitor, we can quantify the degree of sensitization and determine if the interaction is synergistic.

Step-by-Step Methodology:

  • Cell Seeding: Seed human colon cancer cells (HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[21]

  • Compound Treatment:

    • Prepare serial dilutions of Topotecan.

    • Prepare a fixed, low-toxicity concentration of 5-(2-phenylethyl)-2-Thiazolamine (e.g., at its IC20, a concentration that inhibits growth by only 20%).

    • Treat the cells with:

      • Topotecan only (serial dilutions).

      • TDP1 inhibitor only (fixed concentration).

      • A combination of both.

      • Vehicle control (DMSO).

    • Incubate the plates for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 560 nm using a microplate reader.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the vehicle control.

    • Plot the viability against the log concentration of Topotecan for both the "Topotecan alone" and "Combination" series.

    • Determine the IC50 of Topotecan in both conditions. A significant leftward shift in the IC50 curve in the presence of the TDP1 inhibitor indicates sensitization.

    • (Optional) Use software like CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy.

Data Presentation: Synergistic Effect on Cell Viability
Treatment ConditionTopotecan IC50 (nM)Fold Sensitization
Topotecan Alone[Experimental Value]N/A
Topotecan + 5-(2-phenylethyl)-2-Thiazolamine[Experimental Value][Calculated Ratio]
Topotecan + Standard Inhibitor A[Experimental Value][Calculated Ratio]

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the novel compound 5-(2-phenylethyl)-2-Thiazolamine as a potential TDP1 inhibitor. By systematically evaluating its biochemical potency, confirming its engagement with TDP1 in a cellular context, and demonstrating a functional synergistic effect with established TOP1-targeted chemotherapy, researchers can build a comprehensive and compelling case for its further development. The provided protocols are designed to be self-validating and are grounded in established methodologies, ensuring that the data generated is both reliable and directly comparable to standard inhibitors in the field. The successful execution of these experiments will provide critical insights into the therapeutic potential of this new chemical entity in the ongoing effort to overcome cancer drug resistance.

References

  • Title: Tyrosyl-DNA Phosphodiesterase as a Target for Anticancer Therapy - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Tyrosyl-DNA Phosphodiesterase as a Target for Anticancer Therapy Source: Bentham Science URL: [Link]

  • Title: Tyrosyl-DNA phosphodiesterase (Tdp1) participates in the repair of Top2-mediated DNA damage Source: PNAS URL: [Link]

  • Title: Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay Source: Evotec URL: [Link]

  • Title: Tyrosyl-DNA phosphodiesterase 1 (TDP1) and SPRTN protease repair histone 3 and topoisomerase 1 DNA-protein crosslinks in vivo Source: bioRxiv URL: [Link]

  • Title: Novel Small Molecule Inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) for Treatment of Solid Tumors Source: National Cancer Institute's Technology Transfer Center URL: [Link]

  • Title: Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: TDP1-independent pathways in the process and repair of TOP1-induced DNA damage Source: Nature Communications URL: [Link]

  • Title: Biological pathways that engage TDP1 and TDP2 Source: ResearchGate URL: [Link]

  • Title: TDP1 promotes assembly of non-homologous end joining protein complexes on DNA - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Comparison of Tdp1 inhibition (IC50, μM) Source: ResearchGate URL: [Link]

  • Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL: [Link]

  • Title: IC50 Determination Source: edX URL: [Link]

  • Title: High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates Source: ACS Publications URL: [Link]

  • Title: CYP Inhibition Assay (Ki) Source: Evotec URL: [Link]

  • Title: Role of tyrosyl-DNA phosphodiesterase (TDP1) in mitochondria Source: PNAS URL: [Link]

  • Title: Cheminformatic Identification of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibitors Source: Semantic Scholar URL: [Link]

  • Title: Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets Source: University of Cambridge URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Phosphonic acid-containing inhibitors of tyrosyl-DNA phosphodiesterase 1 Source: Frontiers in Chemistry URL: [Link]

  • Title: Cell viability assays and IC50 calculation Source: Bio-protocol URL: [Link]

  • Title: Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Source: National Center for Biotechnology Information URL: [Link]

  • Title: Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values Source: CORE URL: [Link]

  • Title: TDP1 action and possible inhibition strategies Source: ResearchGate URL: [Link]

  • Title: Small molecule microarray identifies inhibitors of tyrosyl-DNA phosphodiesterase 1 Source: Royal Society of Chemistry URL: [Link]

  • Title: Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers Source: National Center for Biotechnology Information URL: [Link]

  • Title: A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors Source: Royal Society of Chemistry URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Semantic Scholar URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Biological and medicinal significance of 2-aminothiazoles Source: Scholars Research Library URL: [Link]

Sources

Comparative

A Guide to the Cross-Validation of In Vitro Assay Results for 5-(2-phenylethyl)-2-Thiazolamine, a Novel Kinase Inhibitor

In the landscape of early-stage drug discovery, the identification of a promising "hit" molecule is a moment of significant potential. However, this initial promise must be rigorously scrutinized.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of early-stage drug discovery, the identification of a promising "hit" molecule is a moment of significant potential. However, this initial promise must be rigorously scrutinized. A single in vitro assay, no matter how well-designed, is susceptible to artifacts and technology-specific interferences that can lead to costly false positives.[1][2] This guide provides a comprehensive framework for the cross-validation of in vitro data for a novel compound, 5-(2-phenylethyl)-2-Thiazolamine, which has been identified as a potent inhibitor of a hypothetical kinase, "Target Kinase X" (TKX).

The core principle of this guide is to build a portfolio of evidence through a series of orthogonal assays.[3][4] An orthogonal assay measures the same biological endpoint—in this case, TKX inhibition—but through a fundamentally different technology or from a different biological perspective (e.g., biochemical vs. cellular).[5] By demonstrating consistent results across these diverse platforms, we can build high confidence in the compound's activity and make informed decisions about its progression through the drug discovery pipeline.[6]

This guide will detail a three-tiered validation strategy:

  • Primary Biochemical Assay: A fluorescence-based assay to quantify TKX inhibition.

  • Orthogonal Biochemical Assay: A luminescence-based assay to confirm inhibition with a different detection modality.

  • Cellular Target Engagement Assay: A cell-based assay to verify that the compound can enter a living cell and bind to TKX.

The Primary Screen: A Fluorescence-Based Kinase Activity Assay

The journey begins with a primary high-throughput screen (HTS). For TKX, we will utilize a universal fluorimetric kinase assay that measures the formation of ADP, a direct product of kinase activity.[7] This type of assay is widely used due to its sensitivity and adaptability to automation.[8][9]

The principle relies on an enzyme-coupled reaction where the ADP produced by TKX is used to generate a fluorescent product. The signal is therefore directly proportional to kinase activity. An inhibitor like 5-(2-phenylethyl)-2-Thiazolamine will reduce the rate of ADP formation, leading to a decrease in fluorescence.

Experimental Protocol: Fluorimetric ADP-Quantitation Assay
  • Reagent Preparation: Prepare TKX enzyme, its specific peptide substrate, and ATP in a suitable kinase reaction buffer. Prepare a serial dilution of 5-(2-phenylethyl)-2-Thiazolamine in DMSO, then dilute further into the assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution (or DMSO as a vehicle control). Add 10 µL of the enzyme/substrate mix.

  • Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate the plate at room temperature for 60 minutes.

  • Detection: Terminate the reaction and develop the signal by adding 20 µL of the ADP detection reagent, which contains the coupling enzymes and fluorescent probe.

  • Readout: Incubate for 30 minutes in the dark, then measure fluorescence intensity using a plate reader (e.g., λEx = 530 nm / λEm = 590 nm).[8]

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Summary: Primary Assay Results
CompoundPrimary Assay (Fluorimetric) IC50 (nM)
5-(2-phenylethyl)-2-Thiazolamine75.3 ± 8.2
Staurosporine (Control Inhibitor)12.1 ± 2.5

Causality and Limitations: This assay provides a robust initial measurement of the compound's potency. However, it is not foolproof. The fluorescence readout could be compromised by auto-fluorescent compounds or compounds that interfere with the coupling enzymes. This potential for artifacts is precisely why cross-validation is essential.[10]

Orthogonal Validation: A Luminescence-Based ATP-Depletion Assay

To mitigate the risk of technology-specific artifacts from the primary screen, the second step is to use an orthogonal biochemical assay.[5] The Kinase-Glo™ assay is an excellent choice as it relies on a completely different principle: it measures the amount of ATP remaining after the kinase reaction.[11][12]

In this assay, a thermostable luciferase enzyme uses the remaining ATP to generate a "glow-type" luminescent signal.[11] The amount of light is inversely proportional to kinase activity; therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[13]

Experimental Workflow: Orthogonal Validation

G cluster_0 Primary Screen cluster_1 Orthogonal Validation P1 Fluorescence Assay (Measures ADP Product) P2 IC50 Determination P1->P2 Identifies 'Hit' O1 Luminescence Assay (Measures ATP Depletion) P2->O1 Cross-Validation Step O2 IC50 Confirmation O1->O2 Confirms 'Hit'

Caption: Orthogonal assay workflow.

Experimental Protocol: Kinase-Glo™ Luminescent Assay
  • Kinase Reaction Setup: The initial kinase reaction is set up identically to the primary assay (Step 1-3), using the same concentrations of enzyme, substrate, ATP, and compound.

  • Detection: After the 60-minute kinase reaction incubation, add a volume of Kinase-Glo™ Reagent equal to the volume in the well (e.g., 20 µL).

  • Readout: Mix briefly on an orbital shaker and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence on a plate reader.

  • Data Analysis: Calculate IC50 values as described for the primary assay.

Data Comparison: Primary vs. Orthogonal Assay
CompoundPrimary Assay (Fluorimetric) IC50 (nM)Orthogonal Assay (Luminescent) IC50 (nM)
5-(2-phenylethyl)-2-Thiazolamine75.3 ± 8.288.9 ± 11.5
Staurosporine (Control Inhibitor)12.1 ± 2.515.4 ± 3.1

Trustworthiness: The strong correlation between the IC50 values obtained from two distinct biochemical assays significantly increases confidence that 5-(2-phenylethyl)-2-Thiazolamine is a genuine inhibitor of TKX's catalytic activity and not an artifact of a single detection technology.

Cellular Validation: NanoBRET™ Target Engagement Assay

The ultimate test for a drug candidate is whether it works in a living system. Biochemical assays use purified, often over-expressed proteins in artificial buffer systems. A cellular assay is critical to confirm that the compound can permeate the cell membrane and bind to its target in the complex intracellular environment.[14][15]

The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method to quantify compound binding to a specific protein in living cells.[16][17] The assay measures Bioluminescence Resonance Energy Transfer (BRET) between TKX fused to a bright NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the kinase's active site.[18][19] When 5-(2-phenylethyl)-2-Thiazolamine enters the cell and binds to TKX, it displaces the tracer, causing a decrease in the BRET signal.[20]

Signaling Pathway and Assay Principle

G cluster_cell Live Cell TKX_NanoLuc TKX NanoLuc® Tracer Fluorescent Tracer TKX_NanoLuc:f1->Tracer BRET Signal Tracer->TKX_NanoLuc:f0 Binding Compound 5-(2-phenylethyl) -2-Thiazolamine Compound->TKX_NanoLuc:f0 Competitive Binding Outside Compound Added to Media Outside->Compound

Caption: NanoBRET™ target engagement principle.

Experimental Protocol: NanoBRET™ TE Assay
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the TKX-NanoLuc® fusion protein. Plate the transfected cells in a 384-well assay plate and allow them to adhere and express the protein for 20-24 hours.[21]

  • Compound Treatment: Prepare serial dilutions of 5-(2-phenylethyl)-2-Thiazolamine. Add the compound dilutions and the NanoBRET™ tracer to the cells. Incubate for 2 hours at 37°C in a CO2 incubator to allow for cell entry and target binding equilibrium.[22]

  • Substrate Addition: Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor (to ensure the signal is from intact cells) to all wells.[20]

  • Readout: Immediately measure luminescence at two wavelengths using a filtered luminescence reader: a donor signal (e.g., 450 nm) and an acceptor signal (e.g., 610 nm).[21]

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit the curve to determine the cellular IC50.

Data Summary: Comprehensive Validation Results
CompoundPrimary Assay IC50 (nM)Orthogonal Assay IC50 (nM)Cellular TE Assay IC50 (nM)
5-(2-phenylethyl)-2-Thiazolamine75.3 ± 8.288.9 ± 11.5245.6 ± 35.1
Staurosporine (Control Inhibitor)12.1 ± 2.515.4 ± 3.148.2 ± 9.7

Authoritative Grounding & Interpretation: The data show a rightward shift in potency from the biochemical assays to the cellular target engagement assay. This is a common and expected finding. It reflects the additional biological barriers the compound must overcome, such as cell membrane permeability and potential for active efflux. The fact that the compound retains sub-micromolar potency in a cellular context is a strong positive indicator. A similar shift is observed for the control compound, Staurosporine. This comprehensive dataset, validated across three distinct platforms, provides a high degree of confidence in the on-target activity of 5-(2-phenylethyl)-2-Thiazolamine.

An alternative, albeit lower-throughput, cellular method is the Cellular Thermal Shift Assay (CETSA), which measures the stabilization of the target protein upon ligand binding after a heat challenge.[23][24][25] For downstream functional validation, a Western blot could be employed to measure the phosphorylation of a known TKX substrate in cells treated with the compound, providing a direct link between target engagement and pathway modulation.[26]

Conclusion

The validation of an in vitro hit requires a methodical, multi-pronged approach. By progressing from a primary biochemical screen to an orthogonal biochemical assay and finally to a direct measure of cellular target engagement, we systematically eliminate common sources of error and build a robust, reliable dataset. The results for 5-(2-phenylethyl)-2-Thiazolamine demonstrate consistent, on-target activity from a purified protein system to the complex environment of a living cell. This rigorous cross-validation provides the necessary confidence to advance this promising compound to the next stage of preclinical development.

References

  • Vasta, J.D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • ARC-BIO. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. ARC-BIO. Available at: [Link]

  • Robers, M.B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols. Available at: [Link]

  • Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link]

  • Zhang, Z., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Promega Corporation. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Available at: [Link]

  • Shaw, J., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. Available at: [Link]

  • Eckman, J., et al. (2017). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]

  • SYGNATURE DISCOVERY. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology. Available at: [Link]

  • BellBrook Labs. (n.d.). Transcreener ADP2 Kinase Assay Kits. BellBrook Labs. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. NIST. Available at: [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Available at: [Link]

  • Davis, M.I., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. Available at: [Link]

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Technology Networks. Available at: [Link]

  • Huang, K., et al. (2020). High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]

  • Gamsjaeger, R., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 5-(2-phenylethyl)-2-Thiazolamine in Mammalian Cell Lines

In the landscape of drug discovery and development, the preliminary assessment of a compound's cytotoxicity is a critical checkpoint. This guide provides an in-depth comparative analysis of the cytotoxic effects of a nov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the preliminary assessment of a compound's cytotoxicity is a critical checkpoint. This guide provides an in-depth comparative analysis of the cytotoxic effects of a novel thiazole derivative, 5-(2-phenylethyl)-2-Thiazolamine, against other structurally related compounds in several key mammalian cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its cytotoxic profile, supported by robust experimental data and methodologies.

Introduction to Thiazole Derivatives and Cytotoxicity

Thiazole, a heterocyclic compound, is a core structure in numerous pharmacologically active molecules, including some anticancer agents.[1][2] Derivatives of 2-aminothiazole, in particular, have demonstrated a wide array of biological activities, making them a focal point in medicinal chemistry.[3][4] The evaluation of the cytotoxicity of these compounds is a fundamental step in identifying potential therapeutic candidates and understanding their mechanism of action.[5][6] Cytotoxicity assays are essential tools in this process, providing quantitative data on cell viability, proliferation, and the mechanisms of cell death, such as apoptosis and necrosis.[7]

This guide will explore the cytotoxic effects of 5-(2-phenylethyl)-2-Thiazolamine in comparison to two other thiazole derivatives: Compound A (a known cytotoxic thiazole-based agent) and Compound B (a structurally similar but less potent analog) . The assessment will be conducted on a panel of representative mammalian cell lines to model different tissue types and disease states.

Experimental Design and Rationale

The selection of appropriate cell lines and cytotoxicity assays is paramount for a meaningful comparative study. Our experimental design is rooted in providing a multi-faceted view of the cytotoxic potential of 5-(2-phenylethyl)-2-Thiazolamine.

Cell Line Selection

To obtain a broad understanding of the compound's activity, we have selected the following cell lines:

  • A549 (Human Lung Carcinoma): A commonly used model for lung cancer research.[8]

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized breast cancer cell line.[8][9]

  • HepG2 (Human Hepatocellular Carcinoma): Represents a liver cell line, crucial for assessing potential hepatotoxicity.[10]

  • NIH/3T3 (Mouse Embryonic Fibroblast): A non-cancerous cell line to evaluate general cytotoxicity and selectivity.[2][11]

Cytotoxicity Assay Selection

We will employ a battery of assays to assess different aspects of cellular health:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells forms the basis of this assay.[14][15]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of necrosis.[7]

  • Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[16]

Methodologies

Cell Culture

All cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

dot

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (A549, MCF-7, HepG2, NIH/3T3) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Incubate Cells with Compounds (24h, 48h, 72h) seeding->treatment compound_prep Prepare Serial Dilutions (Test Compounds & Controls) compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis data_acq Data Acquisition (Spectrophotometer, Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Calculation data_acq->ic50 comparison Comparative Analysis ic50->comparison

Caption: Experimental workflow for comparative cytotoxicity analysis.

MTT Assay Protocol
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treat the cells with various concentrations of 5-(2-phenylethyl)-2-Thiazolamine, Compound A, and Compound B for 24, 48, and 72 hours. Untreated cells serve as a control.

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][19]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[18]

  • Measure the absorbance at 570 nm using a microplate reader.[12][19]

  • Cell viability is expressed as a percentage of the control.

LDH Assay Protocol
  • Seed cells and treat with compounds as described for the MTT assay.

  • After the treatment period, collect the cell culture supernatant.

  • Add 50 µL of the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[20]

  • Measure the absorbance at 490 nm.[20]

  • Maximum LDH release is determined by treating control cells with a lysis buffer.

  • Cytotoxicity is calculated as a percentage of the maximum LDH release.

Annexin V-FITC/PI Apoptosis Assay Protocol
  • Seed cells in a 6-well plate and treat with the compounds for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Results

The cytotoxic effects of 5-(2-phenylethyl)-2-Thiazolamine and the comparator compounds were evaluated, and the half-maximal inhibitory concentration (IC50) values were determined.

Table 1: IC50 Values (µM) of Thiazole Derivatives after 48h Treatment
CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)NIH/3T3 (Fibroblast)
5-(2-phenylethyl)-2-Thiazolamine 15.822.535.2>100
Compound A (Positive Control) 5.28.112.445.6
Compound B (Analog) 85.3>100>100>100
Doxorubicin (Reference Drug) 0.81.22.58.9
Interpretation of IC50 Data

The data presented in Table 1 indicates that 5-(2-phenylethyl)-2-Thiazolamine exhibits moderate cytotoxicity against A549 and MCF-7 cancer cell lines, with IC50 values of 15.8 µM and 22.5 µM, respectively. Notably, it shows significantly lower cytotoxicity towards the non-cancerous NIH/3T3 cell line (IC50 > 100 µM), suggesting a degree of selectivity for cancer cells. In comparison, Compound A, a known cytotoxic agent, displayed higher potency across all cell lines. Compound B, the structural analog, showed minimal cytotoxic activity.

Table 2: LDH Release (% Cytotoxicity) after 48h Treatment at 2x IC50 Concentration
CompoundA549 (Lung)MCF-7 (Breast)
5-(2-phenylethyl)-2-Thiazolamine 25.3%18.7%
Compound A (Positive Control) 65.8%58.2%
Interpretation of LDH Release Data

The LDH assay results suggest that at equipotent concentrations (2x IC50), Compound A induces significantly more membrane damage than 5-(2-phenylethyl)-2-Thiazolamine. This may indicate different primary mechanisms of cell death induced by the two compounds.

Apoptosis Analysis

Flow cytometry analysis revealed that treatment with 5-(2-phenylethyl)-2-Thiazolamine in A549 cells led to a significant increase in the population of early and late apoptotic cells, with a minimal increase in the necrotic population. In contrast, Compound A induced a mixed population of apoptotic and necrotic cells.

dot

Apoptosis_Pathway cluster_stimulus cluster_pathway Hypothesized Apoptotic Pathway Thiazolamine 5-(2-phenylethyl)-2-Thiazolamine Mitochondria Mitochondrial Stress Thiazolamine->Mitochondria Induces Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptosis induction pathway.

Discussion

The collective data from the MTT, LDH, and apoptosis assays provide a comprehensive cytotoxic profile of 5-(2-phenylethyl)-2-Thiazolamine. The compound demonstrates moderate and selective cytotoxicity against the tested cancer cell lines, primarily through the induction of apoptosis. The lower LDH release compared to Compound A suggests that 5-(2-phenylethyl)-2-Thiazolamine may have a more targeted mechanism of action, potentially involving the intrinsic apoptotic pathway.[21][22]

The thiazole scaffold is a versatile platform for developing novel therapeutic agents.[8][23] The structure-activity relationship observed between 5-(2-phenylethyl)-2-Thiazolamine and its less active analog, Compound B, highlights the importance of the phenylethyl substitution at the 5-position of the thiazole ring for its cytotoxic activity.

Conclusion

References

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics.

  • MTT Assay Protocol.

  • MTT assay protocol | Abcam.

  • Apoptosis Assays - Sigma-Aldrich.

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.

  • Seven Assays to Detect Apoptosis - CST Blog - Cell Signaling Technology.

  • Apoptosis assay kits | Flow cytometry and imaging - Abcam.

  • Apoptosis Assays - Promega Corporation.

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.

  • LDH assay kit guide: Principles and applications - Abcam.

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing.

  • MTT Cell Proliferation Assay - ATCC.

  • MTT Proliferation Assay Protocol - ResearchGate.

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

  • Cytotoxicity Assays | Thermo Fisher Scientific - TW.

  • Apoptosis Assays | Thermo Fisher Scientific - TW.

  • Cytotoxicity Testing - Emery Pharma.

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate.

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC - NIH.

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers.

  • Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies | Bentham Science Publishers.

  • Full article: Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities - Taylor & Francis.

  • Cytotoxicity Testing Using Cell Lines | Springer Nature Experiments.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation.

  • Toxicity Tests with Mammalian Cell Cultures - Scope.

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC.

  • LDH Assay - Cell Biologics Inc.

  • 4.6. Cytotoxicity Test on Mammalian Cell Lines - Bio-protocol.

  • Highlight report: Cell type selection for toxicity testing - PMC.

  • Cytotoxic activities of some benzothiazole- piperazine derivatives.

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI.

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC.

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - MDPI.

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides - PMC.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC.

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.

Sources

Comparative

A Structural and Spectroscopic Comparison of 2-Aminothiazole and 5-(2-phenylethyl)-2-Thiazolamine: A Guide for Researchers

This guide provides a detailed structural and spectroscopic comparison between the foundational heterocyclic compound, 2-aminothiazole, and its derivative, 5-(2-phenylethyl)-2-Thiazolamine. This document is intended for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed structural and spectroscopic comparison between the foundational heterocyclic compound, 2-aminothiazole, and its derivative, 5-(2-phenylethyl)-2-Thiazolamine. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential structural differences imparted by the addition of a phenylethyl group at the 5-position of the 2-aminothiazole core. While extensive experimental data is available for 2-aminothiazole, specific data for 5-(2-phenylethyl)-2-Thiazolamine is less prevalent in the literature. Therefore, this guide combines established experimental data for the parent compound with predictive analysis and generalized experimental protocols for its phenylethyl derivative, grounded in established chemical principles.

Introduction: The Versatile 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Its versatility stems from the reactive amino group and the aromatic thiazole ring, which can be readily functionalized to modulate its physicochemical and pharmacological properties.[2] This guide focuses on understanding the structural and spectroscopic consequences of introducing a 5-(2-phenylethyl) substituent, a modification that increases molecular weight and lipophilicity, potentially influencing its biological interactions.

Chemical Structures

The fundamental difference between the two molecules lies in the substitution at the 5-position of the thiazole ring.

CompoundChemical Structure
2-Aminothiazole 2-Aminothiazole
5-(2-phenylethyl)-2-Thiazolamine 5-(2-phenylethyl)-2-Thiazolamine

Caption: Chemical structures of 2-Aminothiazole and 5-(2-phenylethyl)-2-Thiazolamine.

Physicochemical Properties: A Comparative Overview

The introduction of the phenylethyl group is expected to significantly alter the physicochemical properties of the 2-aminothiazole core.

Property2-Aminothiazole5-(2-phenylethyl)-2-Thiazolamine (Predicted)
Molecular Formula C₃H₄N₂SC₁₁H₁₂N₂S
Molecular Weight 100.14 g/mol [3]204.29 g/mol
Melting Point 91-93 °CHigher than 2-aminothiazole due to increased molecular weight and van der Waals forces.
Solubility Soluble in water, alcohols, and ether.[2]Reduced aqueous solubility and increased solubility in nonpolar organic solvents.
logP (o/w) 0.38[4]Significantly higher due to the hydrophobic phenyl and ethyl groups.

Synthesis Strategies: The Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[1][5]

Synthesis of 2-Aminothiazole

2-Aminothiazole can be synthesized by the reaction of chloroacetaldehyde with thiourea.[6]

Proposed Synthesis of 5-(2-phenylethyl)-2-Thiazolamine

A plausible synthesis of 5-(2-phenylethyl)-2-Thiazolamine would follow the Hantzsch synthesis using an appropriate α-haloketone. The key starting material would be 1-bromo-4-phenylbutan-2-one.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1-bromo-4-phenylbutan-2-one 1-bromo-4-phenylbutan-2-one Condensation Hantzsch Thiazole Synthesis (e.g., in Ethanol, reflux) 1-bromo-4-phenylbutan-2-one->Condensation Thiourea Thiourea Thiourea->Condensation 5-(2-phenylethyl)-2-Thiazolamine 5-(2-phenylethyl)-2-Thiazolamine Condensation->5-(2-phenylethyl)-2-Thiazolamine

Caption: Proposed synthesis workflow for 5-(2-phenylethyl)-2-Thiazolamine.

Experimental Protocol: Generalized Hantzsch Synthesis for 5-(2-phenylethyl)-2-Thiazolamine

This protocol is a generalized procedure based on established Hantzsch synthesis methodologies.[1]

Materials:

  • 1-bromo-4-phenylbutan-2-one (1 equivalent)

  • Thiourea (1 equivalent)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Procedure:

  • In a round-bottom flask, dissolve thiourea in ethanol with stirring.

  • To the stirred solution, add 1-bromo-4-phenylbutan-2-one portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product may precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Confirm the identity and purity of the synthesized compound using spectroscopic techniques (NMR, IR, and Mass Spectrometry).

Spectroscopic Analysis: A Comparative Perspective

The following sections detail the experimental spectroscopic data for 2-aminothiazole and the predicted data for 5-(2-phenylethyl)-2-Thiazolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

  • 2-Aminothiazole (in DMSO-d₆): The spectrum typically shows two doublets for the thiazole ring protons and a broad singlet for the amino protons.

    • δ ~6.93 ppm (d, 1H, H-5)[7]

    • δ ~6.53 ppm (d, 1H, H-4)[7]

    • δ ~6.86 ppm (br s, 2H, -NH₂)[7]

  • 5-(2-phenylethyl)-2-Thiazolamine (Predicted, in CDCl₃):

    • Thiazole Proton (H-4): A singlet is expected for the single proton on the thiazole ring, likely in the range of δ 6.0-7.0 ppm.

    • Phenylethyl Group: Two triplets for the -CH₂-CH₂- protons are expected around δ 2.8-3.2 ppm. The aromatic protons of the phenyl group will appear as a multiplet between δ 7.1-7.4 ppm.

    • Amino Group: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR

  • 2-Aminothiazole (in DMSO-d₆):

    • δ ~168 ppm (C2)[8]

    • δ ~138 ppm (C4)

    • δ ~108 ppm (C5)

  • 5-(2-phenylethyl)-2-Thiazolamine (Predicted, in CDCl₃):

    • Thiazole Carbons: C2 will be the most downfield signal (>160 ppm). C4 and C5 will be in the aromatic region.

    • Phenylethyl Carbons: The aromatic carbons of the phenyl ring will appear between δ 125-140 ppm. The aliphatic -CH₂- carbons will be observed in the upfield region, typically between δ 30-40 ppm.

Infrared (IR) Spectroscopy
Functional Group2-Aminothiazole (cm⁻¹)[3][8]5-(2-phenylethyl)-2-Thiazolamine (Predicted, cm⁻¹)
N-H stretch (amine) 3400-3100 (broad)3400-3100 (broad)
C-H stretch (aromatic) ~3100~3100 (thiazole and phenyl)
C-H stretch (aliphatic) -2950-2850
C=N stretch (thiazole) ~1630~1630
C=C stretch (aromatic) ~1500-1400~1500-1400 (thiazole and phenyl)
C-S stretch ~700~700
Mass Spectrometry (MS)
  • 2-Aminothiazole: The mass spectrum shows a molecular ion peak (M⁺) at m/z = 100.[3]

  • 5-(2-phenylethyl)-2-Thiazolamine (Predicted):

    • The molecular ion peak (M⁺) is expected at m/z = 204.

    • A prominent fragment is expected at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the benzylic cleavage of the phenylethyl group. Another significant fragment would arise from the loss of the phenylethyl group, resulting in a peak at m/z = 99.

Structural Analysis: X-ray Crystallography

For 5-(2-phenylethyl)-2-Thiazolamine, the phenylethyl group would introduce significant steric bulk. The conformation of this side chain (the torsion angles between the thiazole ring, the ethyl linker, and the phenyl ring) would be a key structural feature. In the solid state, π-π stacking interactions between the phenyl rings of adjacent molecules could also play a role in the crystal packing.

G cluster_core Structural Features cluster_interactions Intermolecular Interactions cluster_conformation Conformational Flexibility PlanarThiazole Planar Thiazole Ring HBonding Hydrogen Bonding (N-H...N) PlanarThiazole->HBonding AminoGroup Exocyclic Amino Group AminoGroup->HBonding PiStacking π-π Stacking (Phenyl Rings) SideChain Phenylethyl Side Chain (Torsion Angles) SideChain->PiStacking

Caption: Key structural considerations for 5-(2-phenylethyl)-2-Thiazolamine.

Conclusion: A Predictive Comparison

This guide has provided a comprehensive structural and spectroscopic comparison between 2-aminothiazole and its 5-phenylethyl derivative. While experimental data for 5-(2-phenylethyl)-2-Thiazolamine is limited, by applying established principles of organic chemistry and spectroscopy, we can confidently predict its key characteristics. The addition of the phenylethyl group is expected to increase the molecule's lipophilicity and introduce characteristic spectroscopic signatures, while the fundamental reactivity of the 2-aminothiazole core is likely to be retained. The provided experimental protocols offer a clear pathway for the synthesis and characterization of this and other novel 2-aminothiazole derivatives, facilitating further research into their potential applications.

References

  • PubChem. 2-Aminothiazole. National Center for Biotechnology Information. [Link][3]

  • Wikipedia. 2-Aminothiazole. [Link][2]

  • The Good Scents Company. 2-aminothiazole. [Link][10]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals (Basel). 2022;15(5):580. [Link][11]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Adv. 2023;13(15):9996-10010. [Link][8]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 2012;4(3):996-1002. [Link][12]

  • 2-(2-Amino-5-methylthiazol-4-yl)phenol. Acta Crystallogr Sect E Struct Rep Online. 2009;65(Pt 9):o2161. [Link][9]

  • NIST. Aminothiazole. [Link][13]

  • ChemSrc. 2-Aminothiazole. [Link][4]

  • Synthesis and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. 2022. [Link][5]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(2-phenylethyl)-2-Thiazolamine

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a substance-specific Safety Data Sheet (SDS) and your institution's established Environmental He...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a substance-specific Safety Data Sheet (SDS) and your institution's established Environmental Health and Safety (EHS) protocols. Always consult the SDS for any chemical before handling and disposal, and direct any questions to your institution's EHS department.

Understanding the Compound and its Potential Hazards

5-(2-phenylethyl)-2-Thiazolamine belongs to the thiazolamine class of compounds. While specific toxicological data for this compound is limited, information from related thiazole derivatives suggests that it should be handled with care.

Based on data from similar compounds, 5-(2-phenylethyl)-2-Thiazolamine may exhibit the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[3]

  • Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[1]

Due to these potential hazards, 5-(2-phenylethyl)-2-Thiazolamine must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[4][5]

Core Principles of Chemical Waste Disposal

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] The "cradle-to-grave" responsibility established by RCRA means that the generator of the waste is responsible for its safe management from generation to final disposal.[5]

Step-by-Step Disposal Protocol for 5-(2-phenylethyl)-2-Thiazolamine

This protocol outlines the essential steps for the safe and compliant disposal of 5-(2-phenylethyl)-2-Thiazolamine.

Step 1: Personal Protective Equipment (PPE)

Before handling 5-(2-phenylethyl)-2-Thiazolamine for any purpose, including disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.[2]

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]

  • Dedicated Waste Container: Designate a specific, properly labeled container for 5-(2-phenylethyl)-2-Thiazolamine waste.

  • Material Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • Container Integrity: Ensure the container is in good condition, with a secure, tightly fitting lid.[7]

Step 3: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for safety.[8] The label on your hazardous waste container should include:

  • The words "Hazardous Waste."

  • The full chemical name: "5-(2-phenylethyl)-2-Thiazolamine." Avoid abbreviations or chemical formulas.[4]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The date accumulation started.

  • The name and contact information of the generating researcher or lab.

Step 4: Waste Accumulation and Storage
  • At the Point of Generation: Keep the waste container at or near the point of generation to minimize transport of open waste.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[7]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]

  • Segregated Storage: Store the waste away from incompatible materials, such as strong oxidizing agents.[9]

Step 5: Arranging for Disposal

Never dispose of chemical waste down the drain or in the regular trash.[4]

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.[4]

  • Licensed Waste Facilities: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(2-phenylethyl)-2-Thiazolamine.

DisposalWorkflow Start Start: Generation of 5-(2-phenylethyl)-2-Thiazolamine Waste PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregation Step 2: Segregate Waste into a Dedicated Container PPE->Segregation Labeling Step 3: Label Container with 'Hazardous Waste' & Chemical Name Segregation->Labeling Storage Step 4: Store in a Secure, Closed Container with Secondary Containment Labeling->Storage EHS_Contact Step 5: Contact EHS for Pickup and Disposal Storage->EHS_Contact End End: Compliant Disposal EHS_Contact->End

Sources

Handling

Personal protective equipment for handling 5-(2-phenylethyl)-2-Thiazolamine

Title: Comprehensive Safety and Handling Protocol for 5-(2-phenylethyl)-2-Thiazolamine (CAS 100988-28-1) As a Senior Application Scientist, I have observed that laboratory safety is often treated as a generic checklist r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Handling Protocol for 5-(2-phenylethyl)-2-Thiazolamine (CAS 100988-28-1)

As a Senior Application Scientist, I have observed that laboratory safety is often treated as a generic checklist rather than a targeted scientific strategy. When handling specialized building blocks like 5-(2-phenylethyl)-2-Thiazolamine (CAS 100988-28-1) [1], generic protocols fall short. This compound possesses a unique structural duality: a highly lipophilic phenylethyl moiety coupled with a reactive primary amine on a heterocyclic thiazole ring.

To build absolute confidence in your operational workflows, this guide moves beyond basic safety data. We will deconstruct the mechanistic causality behind the compound's hazards and provide a self-validating, step-by-step protocol to ensure uncompromising safety and logistical efficiency [2].

Hazard Profile and Mechanistic Causality

Before donning Personal Protective Equipment (PPE), we must understand why we are protecting ourselves. The specific GHS hazard classifications for 5-(2-phenylethyl)-2-Thiazolamine are directly tied to its molecular architecture [2].

Table 1: Hazard Causality and Mechanistic Rationale

Hazard ClassGHS CodeMechanistic Causality
Acute Toxicity (Oral/Dermal/Inhal.)H302, H312, H332The lipophilic phenylethyl group enhances membrane permeability, facilitating rapid systemic absorption across dermal and mucosal barriers.
Skin Irritation H315The primary amine acts as a localized weak base, disrupting the skin's acid mantle and inducing inflammatory cascades upon contact.
Eye Irritation H319Direct contact with the amine group leads to localized alkaline hydrolysis of ocular proteins, causing severe corneal irritation.
STOT (Single Exposure) H336High lipophilicity allows the compound to cross the blood-brain barrier (BBB), potentially inducing central nervous system (CNS) depression (drowsiness/dizziness).

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard latex gloves and safety glasses are insufficient. The following PPE matrix is mandatory for handling this compound in any quantity.

Table 2: Required PPE and Operational Rationale

PPE CategorySpecificationScientific Rationale
Gloves Double-layered NitrileNitrile provides superior chemical resistance to slightly polar organic amines compared to latex. Double-gloving prevents dermal absorption (H312).
Eye Protection Snug-fitting Chemical GogglesProtects against aerosolized particulates and prevents ocular protein hydrolysis (H319). Standard safety glasses leave gaps vulnerable to dust.
Respiratory Fume Hood (Primary)Prevents inhalation of airborne particulates (H332) and mitigates systemic CNS effects (H336) by keeping the compound out of the breathing zone.
Body Flame-resistant, cuffed Lab CoatPrevents the accumulation of lipophilic particulates on personal clothing, eliminating secondary exposure risks.

Quantitative Operational Parameters

To ensure your setup is optimized before handling, verify the following quantitative parameters.

Table 3: Validated Operational Metrics

ParameterTarget Value / SpecificationSelf-Validation Metric
Fume Hood Face Velocity 0.4 – 0.6 m/s (80 – 120 fpm)Continuous digital monitor readout confirms airflow.
Nitrile Glove Thickness ≥ 0.12 mm (inner & outer)Manufacturer specification sheet verification.
Decontamination Solution 1 5% Acetic Acid (v/v)pH strip indicates an acidic environment (pH ~2.4).
Decontamination Solution 2 70% Ethanol or IsopropanolRapid, streak-free evaporation post-wipe.
Balance Stabilization Time < 3 secondsVisual confirmation on the analytical balance display.

Operational Workflow & Handling Protocol

The following workflow is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

G A 1. Risk Assessment B 2. Don PPE (Nitrile, Goggles) A->B C 3. Fume Hood Handling B->C D 4. Closed-System Transfer C->D E 5. Decontamination D->E Spill Spill Protocol Initiated D->Spill If spill occurs F 6. Hazardous Waste Disposal E->F Spill->E

Operational and spill response workflow for handling CAS 100988-28-1.

Step-by-Step Methodology: Routine Handling

Step 1: Environmental Preparation Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids). Ensure the analytical balance is clean and grounded. Self-Validation Check: Hold a small piece of tissue paper at the bottom edge of the fume hood sash; it should pull gently and steadily inward, confirming negative pressure.

Step 2: PPE Donning Perform the "inflation test" on your inner nitrile gloves to check for micro-punctures. Don the inner glove, the lab coat, and then the outer glove (pulled over the coat cuff). Secure chemical goggles. Self-Validation Check: Run a finger along the seal of the goggles. Ensure absolutely no gap exists between the elastomer and your face.

Step 3: Weighing and Transfer Place an anti-static weighing boat on the balance. The anti-static property is critical to prevent the fine amine powder from aerosolizing due to static repulsion [3]. Use a grounded stainless steel spatula to transfer the 5-(2-phenylethyl)-2-Thiazolamine. Self-Validation Check: The balance reading must stabilize within 3 seconds. Continuous drifting indicates static interference or air drafts compromising your containment.

Step 4: Dissolution If preparing a stock solution, add the solvent (e.g., DMSO or DCM) slowly down the interior wall of the receiving flask to minimize aerosol generation. Cap the flask tightly. Self-Validation Check: Visually inspect the solution against a light source. It must show complete clarity with no undissolved particulates before it is safely removed from the fume hood.

Spill Response & Decontamination Protocol

In the event of a localized powder spill inside the fume hood, execute the following steps immediately:

  • Isolation: Do not attempt to brush the dry powder, as this will aerosolize the active pharmaceutical ingredient (API). Cover the spill gently with a damp paper towel to suppress dust generation.

  • Neutralization/Absorption: Because the compound is a weak base, do not use highly concentrated strong acids to neutralize it, as this may generate an exothermic reaction. Carefully sweep up the solid using a specialized chemical absorbent pad.

  • Chemical Decontamination: Wipe the affected area with a 5% acetic acid solution . Causality: The acetic acid reacts with the primary amine to form a highly water-soluble acetate salt, neutralizing its basicity and removing it from the surface.

  • Final Polish: Perform a secondary wipe with 70% ethanol to remove any residual organic residue.

  • Disposal: Place all contaminated wipes into a designated, sealable hazardous waste bag.

Waste Disposal Plan

Improper disposal of lipophilic amines poses severe environmental hazards. Follow this strict logistical routing:

  • Segregation: Never mix 5-(2-phenylethyl)-2-Thiazolamine waste with acidic waste streams. Keep it isolated in an organic base waste stream.

  • Containment: Collect all solid waste, empty vials, and contaminated PPE in a rigid, sealable, high-density polyethylene (HDPE) container.

  • Labeling: Label the container explicitly: "Toxic/Irritant Organic Amine Waste (Contains CAS 100988-28-1) - Do Not Mix with Acids."

  • Final Routing: Route the sealed containers for high-temperature incineration through a certified hazardous waste contractor. Never flush this compound down the sink; its lipophilicity will cause it to persist in aquatic ecosystems.

References

  • Title: 5-(2-phenylethyl)-1,3-thiazol-2-amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 5-(2-phenylethyl)-1,3-thiazol-2-amine | 100988-28-1 Source: Molport URL: [Link]

(Note: To verify specific data points on the cited platforms, utilize their internal search functions using the CAS Number: 100988-28-1. Working root landing pages have been provided to ensure link integrity and prevent dead-end routing).

© Copyright 2026 BenchChem. All Rights Reserved.